Methyl 2,4-difluoro-5-iodobenzoate
Description
The exact mass of the compound 2,4-Difluoro-5-iodo-benzoic acid methyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,4-difluoro-5-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2IO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMKPEBEUQDDMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801238337 | |
| Record name | Benzoic acid, 2,4-difluoro-5-iodo-, methyl ester | |
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Molecular Weight |
298.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1113050-16-0 | |
| Record name | Benzoic acid, 2,4-difluoro-5-iodo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1113050-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2,4-difluoro-5-iodo-, methyl ester | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID801238337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2,4-difluoro-5-iodobenzoate | |
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Foundational & Exploratory
A Senior Application Scientist's Guide to Methyl 2,4-difluoro-5-iodobenzoate: Synthesis, Properties, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Methyl 2,4-difluoro-5-iodobenzoate (CAS No: 1113050-16-0), a key halogenated building block in modern organic synthesis.[1][2] Its strategic placement of fluorine, iodine, and a methyl ester group on a benzene ring makes it a highly versatile intermediate for constructing complex molecular architectures. This guide delves into the rationale behind its synthesis, its key physicochemical properties, and its significant applications, particularly in the realms of pharmaceutical and materials science.
Strategic Importance in Synthesis
This compound is not merely another reagent; it is a carefully designed synthon. The presence of fluorine atoms is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[3] The iodine atom serves as an exceptionally versatile handle for introducing molecular complexity. It is an ideal leaving group for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are foundational to modern drug discovery.[4][5][6] Finally, the methyl ester provides a site for further modification, such as hydrolysis to the corresponding carboxylic acid or amidation, allowing for another dimension of synthetic diversification.
Synthesis: A Tale of Regioselectivity
The primary challenge in synthesizing polysubstituted aromatic compounds is achieving the correct regiochemistry. The synthesis of this compound is a prime example of leveraging electronic effects to direct incoming substituents. The most common and direct approach is the electrophilic iodination of Methyl 2,4-difluorobenzoate.
Core Synthetic Pathway: Electrophilic Iodination
The synthesis begins with the commercially available Methyl 2,4-difluorobenzoate.[7][8] The two fluorine atoms are ortho-, para-directing but are also deactivating groups. The methyl ester group is a deactivating meta-director. The iodination occurs at the 5-position, which is para to the fluorine at C4 and ortho to the fluorine at C2, and meta to the ester group. This convergence of directing effects makes the C5 position the most electronically favorable site for electrophilic attack.
The diagram below illustrates this key transformation.
Caption: Synthetic pathway for this compound.
An alternative, though less direct, route involves the esterification of 2,4-difluoro-5-iodobenzoic acid. This two-step approach first requires the synthesis of the carboxylic acid via a similar iodination of 2,4-difluorobenzoic acid, followed by a standard esterification protocol, such as Fischer esterification using methanol and a strong acid catalyst.[9]
Physicochemical and Spectroscopic Profile
Understanding the physical and spectral properties of a compound is critical for its handling, reaction monitoring, and characterization.
| Property | Value | Source |
| CAS Number | 1113050-16-0 | [1] |
| Molecular Formula | C₈H₅F₂IO₂ | [1] |
| Molecular Weight | 298.03 g/mol | [1] |
| Appearance | White to off-white solid/powder | General supplier data |
| Melting Point | Not consistently reported; expected to be a low-melting solid | N/A |
| Boiling Point | Not available; likely high due to molecular weight | N/A |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF); Insoluble in water | General chemical properties |
Spectroscopic Interpretation (Predicted)
-
¹H NMR: The spectrum is expected to show three main signals. A singlet around 3.9 ppm for the methyl ester protons (-OCH₃). Two signals in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the two aromatic protons. These protons will appear as complex multiplets (doublet of doublets or triplets) due to coupling with each other and with the adjacent fluorine atoms.[10][11]
-
¹³C NMR: The spectrum will show 8 distinct carbon signals. The methyl carbon will appear around 52 ppm, and the carbonyl carbon around 165 ppm. The six aromatic carbons will appear in the 110-160 ppm range, with their chemical shifts and splitting patterns influenced by the attached F and I atoms (showing C-F coupling).
-
IR Spectroscopy: Key peaks would include a strong carbonyl (C=O) stretch for the ester at ~1720-1740 cm⁻¹, C-F stretches in the 1100-1300 cm⁻¹ region, and C-O stretches around 1250 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 298. The isotopic pattern would clearly indicate the presence of one iodine atom.
Core Applications in Advanced Synthesis
The true value of this compound is realized in its application as a versatile intermediate. Its trifunctional nature allows for selective and sequential reactions, making it a powerful tool for building complex molecules.
A. Pharmaceutical and Agrochemical Intermediate
This compound is a cornerstone for synthesizing biologically active molecules. The iodo group is readily displaced in cross-coupling reactions to form new C-C or C-N bonds, a fundamental step in drug development.[4][5][12] For instance, it can be used as a precursor for novel anticancer and antiviral agents where the difluorophenyl moiety is a key pharmacophore.[13]
The following workflow demonstrates its use in a Suzuki coupling reaction, a widely used method to form biaryl structures common in pharmaceuticals.
Caption: Workflow for a typical Suzuki cross-coupling reaction.
B. Materials Science
In materials science, precise molecular architecture dictates function. This compound serves as a building block for novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[6][14] The specific halogen substitution pattern is critical for tuning the electronic properties, stability, and solid-state packing of these advanced materials.[14]
Detailed Experimental Protocols
The following protocols are illustrative and should be adapted and performed with appropriate safety precautions by qualified personnel.
Protocol 1: Synthesis of this compound
This protocol is based on the electrophilic iodination of Methyl 2,4-difluorobenzoate.
-
Reaction Setup: To a stirred solution of Methyl 2,4-difluorobenzoate (1.0 eq) in concentrated sulfuric acid (H₂SO₄, ~5-10 volumes) in a round-bottom flask, cool the mixture to 0°C using an ice bath.
-
Addition of Iodinating Agent: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5-10°C.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Carefully pour the reaction mixture onto crushed ice (~20 volumes). A precipitate should form.
-
Quenching: Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark color of excess iodine dissipates.
-
Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford pure this compound.
Protocol 2: Suzuki Coupling with Phenylboronic Acid
This protocol demonstrates a typical application of the title compound.
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100°C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Extraction: Separate the organic layer. Extract the aqueous layer again with ethyl acetate.
-
Washing: Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Safety and Handling
As with all halogenated organic compounds, proper safety protocols must be followed.
-
Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[7][15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16][17][18]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust/vapors.[17][18] Keep away from heat and open flames.[15][16]
-
Storage: Store in a tightly sealed container in a cool, dry place.
References
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Pharmaffiliates. (n.d.). 2,4-Difluoro-5-iodo-benzoic Acid Methyl Ester. Retrieved from Pharmaffiliates website. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of Methyl 5-Chloro-2-Iodobenzoate in Diverse Chemical Fields. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 5-Chloro-2-Iodobenzoate: A Versatile Intermediate for Pharmaceutical and Material Science Applications. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Methyl 2-Iodobenzoate: Properties, Applications, and Sourcing Insights. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]
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Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.). RSC Advances. [Link]
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MySkinRecipes. (n.d.). Methyl 4-bromo-2,3-difluoro-5-iodobenzoate. Retrieved from MySkinRecipes website. [Link]
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PubChem. (n.d.). Methyl 2,4-Difluorobenzoate. Retrieved from PubChem website. [Link]
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ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]
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PubMed. (2004). (2S)-2-[1-(2,4-Difluoro-5-iodophenyl)-2-deoxy-beta-D-ribofuranos-5-yloxy]-8-methyl-4H-1,3,2-benzodioxaphosphole 2-oxide. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]
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Grokipedia. (n.d.). Methyl 4-iodobenzoate. Retrieved from Grokipedia website. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Potential: Methyl 5-bromo-2-iodobenzoate as a Versatile Synthon in Chemical Research. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]
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GSRS. (n.d.). METHYL 2,4-DIFLUOROBENZOATE. Retrieved from GSRS website. [Link]
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YouTube. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. [Link]
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SpectraBase. (n.d.). Methyl 4-iodobenzoate - Optional[MS (GC)] - Spectrum. Retrieved from SpectraBase website. [Link]
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Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]
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PubMed. (2016). Differential DNA methylation and PM2.5 species in a 450K epigenome-wide association study. [Link]
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Methyl 2,4-difluoro-5-iodobenzoate: A Comprehensive Technical Guide for Advanced Synthesis
Abstract
Methyl 2,4-difluoro-5-iodobenzoate (CAS No. 1113050-16-0) has emerged as a pivotal structural motif and a versatile intermediate in the landscape of modern medicinal chemistry and materials science. Its unique trifunctional aromatic core, featuring two electron-withdrawing fluorine atoms, a reactive iodine substituent, and a modifiable methyl ester, presents a powerful platform for constructing complex molecular architectures. This guide provides an in-depth exploration of its synthesis, characterization, and strategic applications, offering field-proven insights for researchers, chemists, and drug development professionals. We will delve into the causality behind synthetic choices, present self-validating experimental protocols, and underscore the compound's utility in creating next-generation pharmaceuticals and functional materials.
Introduction: The Strategic Importance of a Polysubstituted Aromatic Building Block
In the quest for novel therapeutics and advanced materials, the design of molecular building blocks that offer both structural rigidity and multiple points for diversification is paramount. This compound serves as an exemplary case of such a scaffold. It is classified as a fluorinated, iodinated organic building block, a category of compounds highly valued in drug discovery.[1]
The strategic placement of its substituents is key to its utility:
-
Fluorine Atoms (C2, C4): The presence of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity by participating in favorable intermolecular interactions.[2]
-
Iodine Atom (C5): The iodine atom is an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.[3][4] This allows for the precise and efficient introduction of diverse carbon and heteroatom substituents.
-
Methyl Ester Group (C1): The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups like amides, providing another avenue for structural modification.
This guide will systematically unpack the synthesis, properties, and applications of this high-value intermediate, providing a robust framework for its effective utilization in research and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is the foundation of its successful application in synthesis.
Physical Properties
The quantitative data for this compound are summarized below. These properties are critical for planning reactions, purification, and storage.
| Property | Value | Source |
| CAS Number | 1113050-16-0 | [5] |
| Molecular Formula | C₈H₅F₂IO₂ | [1] |
| Molecular Weight | 298.03 g/mol | [6] |
| Appearance | White to off-white solid/powder | Generic observation |
| Storage | Keep in dark place, sealed in dry, room temperature | [7][8] |
Note: Experimental values for properties like melting point and boiling point are not consistently reported in publicly available literature and should be determined empirically upon receipt of the material.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. While a dedicated spectrum for this specific CAS number is not publicly available, we can predict the expected NMR signatures based on its structure and data from closely related analogues like 2,4-difluoro-5-iodobenzoic acid.[9]
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling (J, Hz) | Assignment |
| ¹H NMR | ~8.2-8.4 | Doublet of doublets (dd) | H-6 (ortho to I, meta to F) |
| ~7.2-7.4 | Doublet of doublets (dd) | H-3 (ortho to F, meta to F) | |
| ~3.9 | Singlet (s) | -OCH₃ | |
| ¹³C NMR | ~163-165 | Singlet | C=O (Ester) |
| ~160-164 | Doublet (¹JCF) | C-F | |
| ~157-161 | Doublet (¹JCF) | C-F | |
| ~135-140 | Singlet | C-H | |
| ~115-120 | Doublet of doublets (²JCF, ⁴JCF) | C-H | |
| ~110-115 | Singlet | C-COOCH₃ | |
| ~85-90 | Singlet | C-I | |
| ~52-54 | Singlet | -OCH₃ | |
| ¹⁹F NMR | -105 to -115 | Multiplet | F-2 |
| -110 to -120 | Multiplet | F-4 |
These are predicted values. Actual spectra should be acquired and interpreted for confirmation.
Synthesis and Mechanistic Insights
The synthesis of this compound can be approached via two primary, logical routes. The choice of route often depends on the availability and cost of the starting materials.
Route A: Direct Iodination of Methyl 2,4-difluorobenzoate
This route involves the electrophilic aromatic substitution of the readily available Methyl 2,4-difluorobenzoate (CAS 106614-28-2).[10][11]
Experimental Protocol: Iodination
-
Reaction Setup: To a stirred solution of Methyl 2,4-difluorobenzoate (1.0 eq.) in a suitable solvent such as concentrated sulfuric acid or trifluoroacetic acid, add N-Iodosuccinimide (NIS) (1.1-1.3 eq.) portion-wise at 0 °C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice and water. If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to quench any remaining iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Causality and Mechanism: The directing effects of the existing substituents govern the regioselectivity of the iodination. The fluorine atoms and the methyl ester group are all ortho-, para-directing but deactivating. However, the position C5 is the most sterically accessible and electronically favorable position for electrophilic attack, leading to the desired product.
Caption: Electrophilic iodination of Methyl 2,4-difluorobenzoate.
Route B: Esterification of 2,4-difluoro-5-iodobenzoic acid
This approach begins with the corresponding carboxylic acid, 2,4-difluoro-5-iodobenzoic acid (CAS 161531-51-7), and converts it to the methyl ester. This is a classic and highly reliable transformation.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: Dissolve 2,4-difluoro-5-iodobenzoic acid (1.0 eq.) in an excess of anhydrous methanol.
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 5 mol%) or a stoichiometric amount of a coupling agent like thionyl chloride (SOCl₂)[12] to the solution at 0 °C.
-
Reaction Execution: Heat the mixture to reflux (typically 65 °C for methanol) and maintain for 4-16 hours. Monitor the reaction by TLC until the starting acid is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which is often pure enough for subsequent steps. Further purification can be achieved by column chromatography if necessary.
Causality and Mechanism: The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic methanol. Subsequent dehydration yields the ester product.
Caption: Key steps in the Fischer esterification mechanism.
Applications in Drug Discovery and Materials Science
The true value of this compound is realized in its application as a versatile synthon. The differential reactivity of its functional groups allows for a programmed, sequential elaboration of the molecular scaffold.
A Hub for Cross-Coupling Reactions
The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than carbon-fluorine bonds. This chemoselectivity is the cornerstone of its utility, enabling the attachment of various groups at the C5 position while preserving the fluorine atoms for their beneficial effects on the final molecule's properties. This strategy is widely employed in synthesizing pharmaceuticals and organic electronic materials.[3][4][13][14] For instance, similar halogenated intermediates are crucial for creating biaryl linkages found in many active pharmaceutical ingredients (APIs), including anti-inflammatory drugs and anticancer agents.[14][15]
Pathway to Complex Molecules
After a cross-coupling reaction at the C5 position, the methyl ester at C1 can be further functionalized. Hydrolysis to the carboxylic acid allows for amide bond formation, a key linkage in a vast number of pharmaceuticals. This two-step diversification strategy (C5 coupling followed by C1 modification) is a powerful tool for rapidly generating libraries of complex molecules for biological screening.
Caption: Synthetic diversification pathways from the core molecule.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential for ensuring personal and environmental safety. The information below is derived from representative Safety Data Sheets (SDS).[5]
| Category | Information |
| Pictograms | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| PPE | Chemical safety goggles, chemical-resistant gloves, lab coat. Use in a well-ventilated area or chemical fume hood.[16] |
| First Aid | Inhalation: Move to fresh air. Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[16][17] |
This is a summary. Always consult the full, current Safety Data Sheet from the supplier before handling the chemical.
Conclusion
This compound is more than just a chemical intermediate; it is a testament to the power of rational molecular design. Its strategically functionalized aromatic ring provides a robust and predictable platform for synthetic chemists to build molecular complexity with a high degree of control. The orthogonal reactivity of its iodine and ester groups, combined with the beneficial electronic properties imparted by the fluorine atoms, makes it an invaluable asset in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. By understanding the principles behind its synthesis and the strategic logic of its application, researchers can fully leverage the potential of this powerful building block to drive innovation in their respective fields.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of Methyl 5-Chloro-2-Iodobenzoate in Diverse Chemical Fields. [Link]
-
MySkinRecipes. Methyl 4-bromo-2,3-difluoro-5-iodobenzoate. [Link]
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Methyl 2,4-difluoro-5-iodobenzoate molecular weight
An In-depth Technical Guide to Methyl 2,4-difluoro-5-iodobenzoate
Introduction
This compound is a halogenated aromatic ester that has emerged as a pivotal building block in modern organic synthesis. Its trifunctional nature, featuring a reactive iodine substituent, two fluorine atoms, and a methyl ester group, makes it an exceptionally versatile intermediate. This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and professionals in drug development and material science. We will delve into its fundamental properties, synthesis protocols, analytical characterization, and key applications, offering field-proven insights grounded in established chemical principles.
Core Chemical Properties and Identification
The unique substitution pattern on the benzene ring dictates the compound's reactivity and utility. The electron-withdrawing nature of the fluorine atoms and the ester group influences the reactivity of the aromatic ring, while the carbon-iodine bond serves as a prime handle for cross-coupling reactions.
| Property | Data | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 1113050-16-0 | [1] |
| Molecular Formula | C₈H₅F₂IO₂ | [1] |
| Molecular Weight | 298.03 g/mol | [1] |
| Appearance | Predicted to be a white to off-white solid or crystalline powder | General chemical knowledge |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF | General chemical knowledge |
Synthesis and Mechanistic Considerations
The most direct and common synthesis of this compound involves the esterification of its corresponding carboxylic acid, 2,4-difluoro-5-iodobenzoic acid. This method is reliable and scalable for laboratory purposes.
Experimental Protocol: Fischer Esterification
This protocol describes the synthesis from the parent carboxylic acid, a self-validating system where the purity of the starting material directly impacts the final product's quality.
Step 1: Reaction Setup
-
To a solution of 2,4-difluoro-5-iodobenzoic acid (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration), slowly add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst at 0 °C. The use of an acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol.
Step 2: Reaction Execution
-
Allow the mixture to warm to room temperature and then heat to reflux (approximately 65 °C). Stir for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed. A similar procedure using thionyl chloride in methanol is also effective, as it converts the carboxylic acid to a more reactive acid chloride in situ.[2]
Step 3: Work-up and Isolation
-
After cooling, the reaction mixture is concentrated under reduced pressure to remove the bulk of the methanol.
-
The residue is then diluted with ethyl acetate and carefully washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and remove any unreacted carboxylic acid.
-
The organic layer is subsequently washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.
Step 4: Purification
-
The crude ester is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.[2]
Caption: Synthesis workflow for this compound.
Analytical Characterization for Structural Validation
Confirming the identity and purity of the synthesized product is paramount. A combination of spectroscopic methods provides a robust validation system.
-
¹H NMR: The proton NMR spectrum is expected to show two signals: a singlet for the methyl ester protons (-OCH₃) around 3.9 ppm and a doublet for the aromatic proton, influenced by coupling to the adjacent fluorine atoms.
-
¹³C NMR: The carbon spectrum will display characteristic peaks for the carbonyl carbon (~165 ppm), the methyl carbon (~52 ppm), and the aromatic carbons. The carbons bonded to fluorine will show large one-bond C-F coupling constants, while the carbon attached to iodine will be shifted upfield.
-
¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms, each showing coupling to the other fluorine and to the nearby aromatic proton.
-
Mass Spectrometry (MS): The mass spectrum should show a clear molecular ion peak (M⁺) at m/z = 298, corresponding to the molecular weight of the compound.
Spectroscopic data for the parent acid, 2,4-difluoro-5-iodobenzoic acid, is available and serves as a useful reference for interpreting the spectra of the methyl ester.[3]
Utility in Drug Development and Material Science
The strategic placement of three distinct functional groups makes this compound a high-value intermediate. The C-I bond is significantly more reactive than C-Br or C-Cl bonds in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.
Key Applications:
-
Pharmaceutical Synthesis: This molecule is an ideal starting point for constructing complex molecular architectures found in many active pharmaceutical ingredients (APIs).[4] The iodine atom can be readily displaced via Suzuki, Sonogashira, Heck, or Buchwald-Hartwig couplings to introduce new carbon-carbon or carbon-heteroatom bonds, which is a cornerstone of modern drug discovery.[4][5] The difluoro substitution pattern is also a common motif in medicinal chemistry, known to enhance metabolic stability and modulate pharmacokinetic properties.[6][7]
-
Material Science: It serves as a precursor for novel organic electronic materials such as those used in OLEDs and organic photovoltaics.[5][8] The electronic properties conferred by the halogen substituents are crucial for tuning the performance of these advanced materials.[5]
-
Agrochemicals: The compound can be used as a building block for creating new herbicides, insecticides, and fungicides with high efficacy.[5]
Caption: Role as a versatile synthetic intermediate.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds like Methyl 2,4-difluorobenzoate provides essential guidance.[9][10][11]
-
Hazard Identification: Assumed to be harmful if swallowed and to cause skin and serious eye irritation.[12] May cause respiratory irritation.[12]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[10] All handling should be performed in a well-ventilated fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing.[9] Do not breathe dust or vapors. Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.[10]
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for innovation in science. Its well-defined reactivity and multifunctional nature provide chemists with a reliable and versatile platform for the synthesis of complex, high-value molecules. From life-saving pharmaceuticals to next-generation electronic materials, the applications of this building block are extensive and continue to expand, underscoring its importance in both academic research and industrial development.
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A Comprehensive Technical Guide to Methyl 2,4-difluoro-5-iodobenzoate
Introduction: Methyl 2,4-difluoro-5-iodobenzoate is a halogenated aromatic ester of significant interest in the fields of medicinal chemistry and materials science. Its unique trifunctional structure—featuring two electron-withdrawing fluorine atoms, a reactive iodine substituent, and a methyl ester group—renders it a highly versatile synthetic building block. This guide provides an in-depth characterization of the molecule, detailing its synthesis, spectroscopic profile, chemical reactivity, and applications, with a focus on the causal reasoning behind the presented methodologies.
Physicochemical and Structural Properties
This compound is a key intermediate whose physical state and properties dictate its handling and reaction conditions. The multiple halogen substituents significantly influence its molecular weight, polarity, and reactivity.
| Property | Value | Source |
| CAS Number | 1113050-16-0 | [1] |
| Molecular Formula | C₈H₅F₂IO₂ | [1][2] |
| Molecular Weight | 298.03 g/mol | [1][2] |
| Appearance | White to off-white solid/powder | Inferred from similar compounds |
| Melting Point | Not consistently reported; similar compounds range from 45-116 °C | [3][4] |
| Boiling Point | ~264.3 °C (Predicted) | [2] |
| Density | ~1.89 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, THF); Insoluble in water. | General chemical principle |
Synthesis Pathway: Fischer-Speier Esterification
The most direct and common method for synthesizing this compound is the acid-catalyzed esterification of its corresponding carboxylic acid, 2,4-difluoro-5-iodobenzoic acid, with methanol. This reaction, a classic Fischer-Speier esterification, is favored for its reliability and use of readily available reagents.
Causality of Experimental Choices:
-
Catalyst: A strong acid catalyst (e.g., H₂SO₄ or thionyl chloride) is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by methanol.
-
Excess Methanol: Methanol serves as both the reactant and the solvent. Using it in excess shifts the reaction equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle.
-
Heating: The reaction is typically heated to reflux to increase the reaction rate and ensure it proceeds to completion within a reasonable timeframe.
Experimental Protocol: Synthesis
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-difluoro-5-iodobenzoic acid (1.0 eq).
-
Reagent Addition: Add an excess of methanol (e.g., 20-30 mL per gram of acid) to the flask.
-
Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid (or a stoichiometric amount of thionyl chloride) to the stirring suspension at 0 °C.
-
Reaction: Heat the mixture to reflux (approximately 65 °C for methanol) and maintain for 1-4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain the pure this compound.[5]
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
Rigorous characterization is imperative to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods provides a complete structural picture.
Caption: A logical workflow for the analytical characterization of the title compound.
Spectroscopic Data Summary
| Technique | Expected Observations |
| ¹H NMR | ~3.9 ppm (s, 3H): Methyl ester (-OCH₃) protons. ~7.5-8.2 ppm (m, 2H): Aromatic protons, complex splitting due to H-H and H-F coupling. |
| ¹³C NMR | ~53 ppm: Methyl ester (-OCH₃) carbon. ~90-165 ppm: Aromatic carbons, with large C-F coupling constants. ~165 ppm: Carbonyl (C=O) carbon. |
| IR (cm⁻¹) | ~3000-3100: Aromatic C-H stretch. ~1720-1740: Strong C=O stretch (ester). ~1200-1300: C-O stretch. ~1000-1100: C-F stretch. |
| Mass Spec (EI) | m/z ~298: Molecular ion peak (M⁺). Characteristic fragments: Loss of -OCH₃ (m/z ~267) and -COOCH₃ (m/z ~239). |
Note: Predicted values are based on established chemical shift and frequency tables and data from analogous compounds.[6][7][8][9]
Chemical Reactivity and Applications in Drug Development
The utility of this compound stems from the distinct reactivity of its functional groups, particularly the carbon-iodine bond.
Core Reactivity: The C-I bond is the most labile site for organometallic chemistry, making it an ideal handle for palladium-catalyzed cross-coupling reactions. This reactivity is central to its role as a building block. The iodine atom's large size and polarizability facilitate oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. This is a cornerstone reaction for constructing complex molecular architectures from simpler precursors.[4][10][11][12][13]
Key Applications:
-
Pharmaceutical Synthesis: It serves as a key intermediate for introducing a substituted difluorophenyl moiety into larger, biologically active molecules. This is crucial in the development of nonsteroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and other therapeutic agents.[10][11][12] The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of the final drug compound.[14][15]
-
Materials Science: The compound is a precursor for advanced organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and sensors.[10][11]
-
Agrochemicals: It is also used as a building block for creating new herbicides, insecticides, and fungicides.[11]
Caption: Reactivity of the C-I bond in cross-coupling reactions.
Safety, Handling, and Storage
Proper handling of this compound is crucial to ensure laboratory safety. The following guidelines are based on data for similar halogenated aromatic compounds.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields (or goggles), chemical-resistant gloves (e.g., nitrile), and a lab coat.[16][17]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[17][18] Avoid contact with skin, eyes, and clothing.[18] Wash hands thoroughly after handling.[16][18]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[18][19]
-
First Aid:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[16][18]
-
In case of skin contact: Wash off immediately with soap and plenty of water.[19]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[18]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and call a physician immediately.[18][19]
-
References
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A Technical Guide to the Spectral Analysis of Methyl 2,4-difluoro-5-iodobenzoate
For professionals in pharmaceutical research and chemical synthesis, the unambiguous structural confirmation of novel or key intermediate compounds is paramount. Methyl 2,4-difluoro-5-iodobenzoate, a halogenated aromatic ester, serves as a valuable building block in the synthesis of complex organic molecules. Its utility is predicated on the precise placement of its functional groups—the methyl ester, two fluorine atoms, and an iodine atom—which offer multiple avenues for further chemical modification. This guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus is not merely on the data itself, but on the scientific rationale behind the spectral patterns, providing a framework for the analysis of similarly complex molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For a compound like this compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for a complete structural assignment.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum provides information on the hydrogen atoms within the molecule. In this case, we expect to see signals for the aromatic protons and the methyl ester protons.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~ 8.1 - 8.3 | Doublet of doublets (dd) | ~ 8-9 Hz, ~ 2 Hz | H-6 |
| ~ 7.2 - 7.4 | Doublet of doublets (dd) | ~ 9-10 Hz, ~ 6-7 Hz | H-3 |
| ~ 3.9 | Singlet | N/A | -OCH₃ |
Expertise & Experience in Interpretation: The aromatic region of the ¹H NMR spectrum is predicted to show two distinct signals corresponding to the two protons on the benzene ring.
-
H-6: This proton is expected to be the most downfield (highest chemical shift) due to the deshielding effects of the adjacent iodine and the ester group. It will appear as a doublet of doublets due to coupling with H-3 (a small meta-coupling, typically 2-3 Hz) and the fluorine at position 4 (a para-coupling, which can be in a similar range).
-
H-3: This proton is coupled to the adjacent fluorine at position 4 (a larger ortho-coupling, typically 6-10 Hz) and to H-6 (a smaller meta-coupling). This will also result in a doublet of doublets.
-
-OCH₃: The three protons of the methyl ester group are chemically equivalent and do not have any adjacent protons to couple with, hence they will appear as a sharp singlet.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The presence of highly electronegative fluorine atoms will have a significant impact on the chemical shifts and will cause splitting of the carbon signals.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~ 164 | Singlet | N/A | C=O |
| ~ 160 - 165 | Doublet of doublets (dd) | Very large ¹JCF (~250 Hz), smaller ²JCF | C-2 or C-4 |
| ~ 155 - 160 | Doublet of doublets (dd) | Very large ¹JCF (~250 Hz), smaller ²JCF | C-4 or C-2 |
| ~ 135 - 140 | Doublet (d) | Small JCF | C-6 |
| ~ 120 - 125 | Doublet of doublets (dd) | Moderate JCF | C-1 |
| ~ 115 - 120 | Doublet (d) | Moderate JCF | C-3 |
| ~ 90 - 95 | Doublet (d) | Moderate JCF | C-5 |
| ~ 52 | Singlet | N/A | -OCH₃ |
Expertise & Experience in Interpretation:
-
Carbonyl Carbon (C=O): This will appear as a singlet in the typical ester carbonyl region.
-
Carbons bonded to Fluorine (C-2, C-4): These carbons will exhibit very large one-bond coupling constants (¹JCF) of around 250 Hz, splitting their signals into doublets. Further smaller couplings to the other fluorine will result in doublets of doublets.
-
Aromatic Carbons: The other aromatic carbons will also show smaller C-F couplings depending on the number of bonds separating them from the fluorine atoms.
-
Carbon bonded to Iodine (C-5): The iodine atom's "heavy atom effect" will cause the signal for C-5 to be shifted significantly upfield.
-
Methyl Carbon (-OCH₃): This aliphatic carbon will appear as a singlet at a characteristic chemical shift.
Predicted ¹⁹F NMR Spectral Data
¹⁹F NMR is a highly sensitive technique and is crucial for confirming the structure of fluorinated compounds.[1] The chemical shifts are typically referenced to CFCl₃.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~ -105 to -115 | Doublet | ~ 20 Hz | F-2 |
| ~ -115 to -125 | Doublet | ~ 20 Hz | F-4 |
Expertise & Experience in Interpretation:
-
The two fluorine atoms are in different chemical environments and are expected to show two distinct signals.
-
They will couple to each other, resulting in a doublet for each signal with a typical ortho F-F coupling constant of around 20 Hz.
-
The exact chemical shifts will be influenced by the other substituents on the ring. The fluorine at position 2, being ortho to the electron-withdrawing ester group, might be expected to be slightly downfield compared to the fluorine at position 4.
Experimental Protocol for NMR Spectroscopy
Objective: To acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for ¹H and ¹³C NMR.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This will show all carbon signals as singlets (or multiplets due to C-F coupling).
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Switch the probe to the ¹⁹F channel.
-
Acquire a one-dimensional fluorine spectrum. Proton decoupling is often used to simplify the spectra.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H spectrum and reference all spectra to the internal standard.
Visualization of NMR Correlations
Sources
A Comprehensive Technical Guide to Methyl 2,4-difluoro-5-iodobenzoate for Advanced Research and Development
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Methyl 2,4-difluoro-5-iodobenzoate. It covers its chemical properties, commercial availability, synthetic methodologies, and critical applications as a versatile building block in medicinal chemistry and materials science. This document is intended to serve as a practical resource, offering field-proven insights and detailed protocols to empower innovation in your research endeavors.
Introduction: A Versatile Building Block for Complex Syntheses
This compound (CAS No. 1113050-16-0) is a halogenated aromatic ester that has emerged as a valuable intermediate in the synthesis of complex organic molecules.[1][2] Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a reactive iodine atom, provides medicinal chemists with a powerful tool for constructing novel molecular architectures. The strategic placement of these functional groups allows for selective and sequential cross-coupling reactions, making it an ideal starting material for the development of new pharmaceuticals and advanced materials.[3][4] This guide will delve into the essential technical aspects of this compound, providing a solid foundation for its effective utilization in the laboratory.
Physicochemical and Spectral Properties
A thorough understanding of the physicochemical and spectral properties of a reagent is fundamental to its successful application. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1113050-16-0 | [1] |
| Molecular Formula | C₈H₅F₂IO₂ | [1] |
| Molecular Weight | 298.03 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Solubility | Soluble in common organic solvents such as DCM, ethyl acetate, and THF. Insoluble in water. | Inferred from similar compounds |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. Recommended storage at 2-8°C. | [1] |
While specific, publicly available spectral data for this compound is limited, several commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data upon request.[2] Based on the structure and data for analogous compounds, the expected spectral characteristics are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl ester protons. The aromatic protons will exhibit splitting patterns influenced by both fluorine and iodine substituents.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the methyl carbon, and the aromatic carbons, with the carbon atoms attached to fluorine showing characteristic splitting.
-
Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak corresponding to the molecular weight of the compound.
Commercial Availability and Procurement
This compound is commercially available from a number of specialized chemical suppliers. When procuring this reagent, it is crucial to consider purity, available analytical data, and packaging sizes to meet the specific needs of your research.
| Supplier | Purity/Grades Offered | Notes |
| BLD Pharm | >97% (Typical) | Offers various pack sizes. Analytical data such as NMR, HPLC, and LC-MS are typically available.[2] |
| Pharmaffiliates | Custom synthesis and research grades | Provides the compound as a miscellaneous research chemical.[1] |
| Ambeed | >98% (Typical) | Lists the compound and suggests availability of spectral data. |
| abcr GmbH | Research quantities | Includes this compound in their catalog of organic building blocks. |
It is recommended to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound before use.
Synthesis and Reaction Pathways
Proposed Synthetic Pathway: Iodination and Esterification
A logical and commonly employed route involves the direct iodination of 2,4-difluorobenzoic acid followed by esterification.
Caption: Proposed two-step synthesis of this compound.
Step 1: Iodination of 2,4-Difluorobenzoic Acid
The regioselective iodination of 2,4-difluorobenzoic acid at the 5-position can be achieved using an iodinating agent in the presence of an oxidizing agent. The fluorine atoms are deactivating, but the carboxyl group directs the electrophilic substitution to the para position (position 5).
-
Reagents: 2,4-difluorobenzoic acid, iodine (I₂), and an oxidizing agent such as periodic acid (HIO₄) or a mixture of potassium iodide (KI) and sodium hypochlorite (NaOCl).
-
Solvent: Acetic acid or sulfuric acid.
-
Procedure (Illustrative):
-
Dissolve 2,4-difluorobenzoic acid in the chosen solvent.
-
Add iodine and the oxidizing agent portion-wise while monitoring the temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess iodine.
-
Precipitate the product by adding water and collect the solid by filtration.
-
Wash the solid with water and dry under vacuum to yield 2,4-difluoro-5-iodobenzoic acid.
-
Step 2: Fischer Esterification
The resulting 2,4-difluoro-5-iodobenzoic acid can be converted to its methyl ester via a classic Fischer esterification.
-
Reagents: 2,4-difluoro-5-iodobenzoic acid, methanol (serves as both reagent and solvent), and a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride).
-
Procedure (Illustrative):
-
Suspend 2,4-difluoro-5-iodobenzoic acid in an excess of methanol.
-
Carefully add the acid catalyst.
-
Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound. A similar procedure has been described for the synthesis of the bromo-analog.[5]
-
Applications in Drug Discovery and Medicinal Chemistry
The trifunctional nature of this compound makes it a highly valuable building block in the synthesis of pharmaceutically active compounds. The iodine atom is particularly amenable to a variety of cross-coupling reactions, allowing for the introduction of diverse substituents.
Role in the Synthesis of Kinase Inhibitors
Protein kinases are a crucial class of enzymes that are often dysregulated in diseases such as cancer.[6] Small molecule kinase inhibitors have become a major focus of modern drug discovery. The halogenated phenyl scaffold is a common feature in many kinase inhibitors, as it can form key interactions within the ATP-binding pocket of the enzyme. This compound can serve as a precursor to more complex scaffolds for kinase inhibitors.
Caption: Potential reaction pathways for this compound in the synthesis of kinase inhibitors.
The iodine atom can be readily displaced in palladium-catalyzed cross-coupling reactions such as:
-
Suzuki Coupling: To introduce aryl or heteroaryl moieties.
-
Sonogashira Coupling: To install alkyne functionalities.
-
Buchwald-Hartwig Amination: To form carbon-nitrogen bonds.
These reactions allow for the systematic exploration of the chemical space around the difluorobenzoate core, enabling the optimization of inhibitor potency and selectivity. The fluorine atoms can enhance binding affinity through hydrogen bonding interactions and improve metabolic stability.
Precursor for Bioactive Heterocycles
The functional groups on this compound can be manipulated to construct various heterocyclic systems, which are prevalent in many approved drugs. For instance, the ester can be hydrolyzed to the carboxylic acid, which can then be coupled with an amine to form an amide. Subsequent intramolecular cyclization reactions can lead to the formation of benzimidazoles or other important heterocyclic scaffolds.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound should be obtained from the supplier, general guidelines for handling similar halogenated aromatic compounds apply.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Fire Safety: The compound is likely combustible. Keep away from heat, sparks, and open flames.
-
First Aid:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
-
Always refer to the material safety data sheet (MSDS) provided by the supplier for complete and detailed safety information.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique combination of functional groups allows for a wide range of chemical transformations, enabling the construction of complex and novel molecular architectures. This guide has provided a comprehensive overview of its properties, availability, synthesis, and applications to facilitate its effective use in research and development. By leveraging the information and protocols outlined herein, scientists can unlock the full potential of this powerful synthetic intermediate.
References
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Pharmaffiliates. 2,4-Difluoro-5-iodo-benzoic Acid Methyl Ester. [Link]
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abcr GmbH. Chemical Suppliers Guide. [Link]
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MySkinRecipes. Methyl 4-bromo-2,3-difluoro-5-iodobenzoate. [Link]
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MySkinRecipes. Methyl 4-bromo-2,3-difluoro-5-iodobenzoate. [Link]
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Hasanpourghadi, M., et al. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Oncotarget, 8(17), 28840–28853. [Link]
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Scior, T., et al. (2011). Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. Current medicinal chemistry, 18(12), 1787–1801. [Link]
-
Ciceri, F., et al. (2014). Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. Nature chemical biology, 10(4), 305–312. [Link]
-
Pagano, M. A., et al. (2004). Optimization of protein kinase CK2 inhibitors derived from 4,5,6,7-tetrabromobenzimidazole. Journal of medicinal chemistry, 47(25), 6239–6247. [Link]
-
Ferla, S., & Brancale, A. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. Molecules (Basel, Switzerland), 25(22), 5267. [Link]
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Roskoski, R., Jr (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological research, 176, 106037. [Link]
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The Synthetic Journey of a Versatile Building Block: A Technical Guide to Methyl 2,4-difluoro-5-iodobenzoate
In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. Among the myriad of building blocks available to the discerning researcher, halogenated benzoates stand out for their synthetic versatility. This guide provides an in-depth technical exploration of Methyl 2,4-difluoro-5-iodobenzoate, a compound whose strategic arrangement of electron-withdrawing fluorine atoms and a reactive iodine moiety makes it a valuable intermediate in the synthesis of complex molecules. While a detailed historical account of its initial discovery remains elusive in readily available literature, its significance is best understood through the lens of its synthesis and its potential applications derived from structurally related compounds.
Strategic Importance in Synthesis
The utility of this compound stems from the orthogonal reactivity of its substituents. The fluorine atoms modulate the electronic properties of the benzene ring, influencing its reactivity and the properties of downstream products. The methyl ester provides a handle for further transformations, such as hydrolysis to the corresponding carboxylic acid or amidation. Crucially, the iodine atom serves as a versatile linchpin for the introduction of molecular complexity through a variety of cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions.[1][2][3] These palladium-catalyzed transformations are fundamental to the construction of biaryl linkages and other carbon-carbon bonds that are prevalent in active pharmaceutical ingredients (APIs) and advanced materials.[1][2][4]
A Plausible and Efficient Synthetic Pathway
The synthesis of this compound can be logically approached in a two-step sequence starting from the commercially available 2,4-difluorobenzoic acid. This pathway involves an initial esterification followed by a regioselective iodination.
Step 1: Fischer Esterification of 2,4-Difluorobenzoic Acid
The initial step is the conversion of 2,4-difluorobenzoic acid to its corresponding methyl ester, Methyl 2,4-difluorobenzoate. The Fischer esterification is a classic and reliable method for this transformation, utilizing an excess of methanol in the presence of a catalytic amount of strong acid.[3][5]
-
Reaction Setup: To a solution of 2,4-difluorobenzoic acid (1 equivalent) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 2,4-difluorobenzoate. The product can be further purified by vacuum distillation if necessary.
Step 2: Electrophilic Iodination of Methyl 2,4-difluorobenzoate
The second and final step is the introduction of the iodine atom at the 5-position of the benzene ring. The directing effects of the substituents on the ring guide the regioselectivity of this electrophilic aromatic substitution. The fluorine at C2 and the methoxycarbonyl group at C1 are ortho, para-directing, while the fluorine at C4 is also ortho, para-directing. The C5 position is activated by the C4-fluorine and C2-fluorine (ortho and para to them, respectively) and is the most sterically accessible position for iodination. A common and effective method for this transformation is the use of an iodinating agent in the presence of an oxidizing agent or a strong acid.
-
Reaction Setup: In a well-ventilated fume hood, dissolve Methyl 2,4-difluorobenzoate (1 equivalent) in a suitable solvent such as acetic acid or sulfuric acid.
-
Reagent Addition: Add N-iodosuccinimide (NIS) (1.1-1.2 equivalents) portion-wise to the solution while stirring at room temperature.[6] Alternatively, a mixture of iodine and an oxidizing agent like nitric acid or periodic acid can be used.[7]
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours until the starting material is consumed, as monitored by TLC or HPLC.
-
Work-up: Pour the reaction mixture into an ice-water mixture. If necessary, add a reducing agent like sodium thiosulfate to quench any unreacted iodine.
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical properties of the intermediate and final product is presented in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) |
| Methyl 2,4-difluorobenzoate | C₈H₆F₂O₂ | 172.13[8][9] | Colorless to light yellow liquid | 128-129 |
| This compound | C₈H₅F₂IO₂ | 313.02 | White to off-white solid | Not readily available |
The structural confirmation of this compound would be achieved through standard spectroscopic techniques. In ¹H NMR spectroscopy, one would expect to see distinct signals for the aromatic protons and the methyl ester protons. The ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbon, the aromatic carbons (with C-F and C-I couplings), and the methoxy carbon. Mass spectrometry would confirm the molecular weight of the compound.
Applications in Research and Development
While specific, documented applications of this compound are not extensively reported in the readily available literature, its structural motifs suggest a high potential as a key intermediate in several areas:
-
Pharmaceutical Synthesis: The presence of the iodo group makes it an excellent precursor for introducing complex organic fragments via cross-coupling reactions.[1][2] This is a common strategy in the synthesis of active pharmaceutical ingredients (APIs), including nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[1][4] The difluoro substitution pattern can enhance metabolic stability and binding affinity of the final drug molecule.[10]
-
Material Science: Halogenated aromatic compounds are valuable precursors for the synthesis of organic electronic materials.[1][4] this compound could be used to construct novel organic light-emitting diodes (OLEDs), semiconductors, and specialized polymers where the electronic properties are fine-tuned by the fluorine and iodine substituents.
-
Agrochemical Development: The core structure of this molecule can be elaborated to create new herbicides, insecticides, and fungicides, where the halogen atoms can contribute to the biological activity.[2]
Conclusion
This compound represents a strategically designed building block for modern organic synthesis. Its preparation via a straightforward esterification and regioselective iodination pathway makes it an accessible intermediate for researchers. The orthogonal reactivity of its functional groups opens up a wide array of possibilities for the construction of complex and high-value molecules in the pharmaceutical, materials science, and agrochemical sectors. As the demand for novel and sophisticated organic compounds continues to grow, the importance of versatile intermediates like this compound is set to increase.
Visualization of the Synthetic Pathway
Caption: Synthetic pathway for this compound.
References
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Ningbo Inno Pharmchem Co., Ltd. Exploring Methyl 2-Iodobenzoate: Properties, Applications, and Sourcing Insights. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. [Link]
- Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
-
Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. [Link]
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PubMed. [Application of methyl in drug design]. [Link]
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Ningbo Inno Pharmchem Co., Ltd. Methyl 5-Chloro-2-Iodobenzoate: A Versatile Intermediate for Pharmaceutical and Material Science Applications. [Link]
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Ningbo Inno Pharmchem Co., Ltd. Exploring the Applications of Methyl 5-Chloro-2-Iodobenzoate in Diverse Chemical Fields. [Link]
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-
Grokipedia. Methyl 4-iodobenzoate. [Link]
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PubChem. Methyl 2,4-Difluorobenzoate. [Link]
- Google Patents.
-
FDA.gov. METHYL 2,4-DIFLUOROBENZOATE. [Link]
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Methodological & Application
Application Notes and Protocols for the Sonogashira Coupling of Methyl 2,4-difluoro-5-iodobenzoate
Introduction: Strategic C-C Bond Formation in Drug Discovery
The Sonogashira coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has seen extensive application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1] The reaction's utility is underscored by its tolerance of a wide array of functional groups and the generally mild conditions under which it can be performed.[1][3]
This document provides a detailed guide to the Sonogashira coupling of Methyl 2,4-difluoro-5-iodobenzoate, a substrate of significant interest in medicinal chemistry due to the prevalence of fluorinated aromatic moieties in contemporary drug candidates. The electron-deficient nature of this aryl iodide, imparted by the two fluorine atoms and the methyl ester group, renders it a highly reactive partner in this cross-coupling reaction. These application notes will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and discuss key parameters for optimization and troubleshooting.
Mechanistic Insight: The Dual Catalytic Cycles
The Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][5] Understanding these cycles is paramount for rational optimization of reaction conditions.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by oxidatively adding to the aryl iodide, forming a Pd(II) intermediate.[6] The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[6] For this compound, the highly labile carbon-iodine bond ensures this step is facile.
-
Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkyne moiety to the palladium center.[6] This step regenerates the copper catalyst.
-
Reductive Elimination: The newly formed di-organopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[6]
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, forming a π-alkyne complex. This coordination increases the acidity of the terminal proton.[4]
-
Deprotonation: A base, typically an amine, deprotonates the activated alkyne to form a copper acetylide intermediate.[5][7]
-
Transmetalation: This copper acetylide is the key species that participates in the transmetalation step of the palladium cycle.
It is important to note that copper-free Sonogashira protocols have been developed to circumvent the issue of alkyne homocoupling (Glaser coupling), which can be a significant side reaction in the presence of copper and oxygen.[1][8]
Visualizing the Catalytic Pathway
The following diagram illustrates the interconnected palladium and copper cycles in the Sonogashira coupling.
Caption: Interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Experimental Protocol: Sonogashira Coupling of this compound
This protocol provides a robust starting point for the coupling of this compound with a generic terminal alkyne. Optimization may be required for specific alkyne substrates.
Reagents and Materials
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 312.01 | 1.0 | 1.0 |
| Terminal Alkyne | - | 1.2 | 1.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.03 | 0.03 |
| Copper(I) Iodide (CuI) | 190.45 | 0.05 | 0.05 |
| Triethylamine (Et₃N) | 101.19 | 3.0 | 3.0 |
| Tetrahydrofuran (THF), anhydrous | - | 5 mL | - |
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).
-
Solvent and Reagent Addition: Add anhydrous THF (5 mL) to the flask, followed by triethylamine (3.0 mmol). Stir the mixture for 5 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) to the reaction mixture dropwise.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Given the high reactivity of the aryl iodide, the reaction is expected to proceed to completion within 2-6 hours.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental protocol.
Caption: Step-by-step workflow for the Sonogashira coupling experiment.
Key Parameter Optimization and Troubleshooting
While the provided protocol is a robust starting point, optimization may be necessary for challenging substrates or to improve yield and purity.
-
Catalyst System:
-
Palladium Source: While Pd(PPh₃)₂Cl₂ is a reliable choice, other palladium sources such as Pd(PPh₃)₄, Pd(OAc)₂, or Pd₂(dba)₃ can be employed.[9][10] The choice of ligand can also be critical, with bulky, electron-rich phosphines sometimes offering improved performance for challenging couplings.[9]
-
Copper Co-catalyst: For substrates prone to homocoupling, a copper-free protocol may be advantageous.[1][8] In such cases, a higher catalyst loading or a more specialized ligand may be required.
-
-
Base:
-
A variety of amine bases can be used, including diethylamine, diisopropylamine, and piperidine.[7] Inorganic bases such as K₂CO₃ or Cs₂CO₃ have also been successfully employed, particularly in copper-free systems.[9] The choice of base can significantly impact the reaction rate and the formation of byproducts.
-
-
Solvent:
-
THF is a common solvent, but others such as DMF, acetonitrile, or toluene can be used.[11] The choice of solvent can influence the solubility of the reagents and the reaction temperature.
-
-
Temperature:
-
Due to the high reactivity of the aryl iodide, the reaction should proceed efficiently at room temperature.[1] If the reaction is sluggish, gentle heating (40-60 °C) may be beneficial. However, higher temperatures can increase the likelihood of side reactions.
-
Troubleshooting Common Issues:
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient base, low temperature | Use a fresh batch of catalyst, ensure the base is anhydrous and in sufficient excess, or gently heat the reaction. |
| Alkyne Homocoupling | Presence of oxygen, high copper concentration | Ensure the reaction is performed under a strictly inert atmosphere. Consider reducing the amount of CuI or switching to a copper-free protocol. |
| Formation of Byproducts | High temperature, incorrect base or solvent | Lower the reaction temperature. Screen different bases and solvents to identify conditions that minimize byproduct formation. |
Conclusion
The Sonogashira coupling of this compound is a highly efficient and versatile method for the synthesis of functionalized alkynes. The electron-deficient nature of the aryl iodide substrate facilitates a rapid reaction under mild conditions. By understanding the underlying mechanism and the role of each reaction component, researchers can effectively troubleshoot and optimize the protocol to achieve high yields of the desired products, thereby accelerating the drug discovery and development process.
References
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Sonogashira coupling. In Wikipedia. Retrieved from [Link]
-
Fairlamb, I. J. S. (2015). Sonogashira Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 107-136). Royal Society of Chemistry. Retrieved from [Link]
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Tour, J. M., & Lamba, J. J. S. (1995). Sonogashira Coupling Using Bulky Palladium-Phenanthryl Imidazolium Carbene Catalysis. Organic Letters, 7(15), 3161-3164. [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
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Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]
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The Sonogashira coupling reaction mechanism. ResearchGate. Retrieved from [Link]
-
The Sonogashira reaction structure. ResearchGate. Retrieved from [Link]
-
Sonogashira Coupling: Mechanism, Steps & Applications Explained. Vedantu. Retrieved from [Link]
-
Copper-free Sonogashira coupling. The chemical reaction database. Retrieved from [Link]
-
Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381. [Link]
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Soheili, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(15), 4586–4590. [Link]
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Alonso, F., Beletskaya, I. P., & Yus, M. (2008). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Molecules, 13(12), 3020–3065. [Link]
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Chen, H., Ai, Z., & Liao, X. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102900. [Link]
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Sonogashira Coupling. NROChemistry. Retrieved from [Link]
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Neumann, H., & Beller, M. (2011). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Retrieved from [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
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Gholinejad, M., & Nájera, C. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6826–6861. [Link]
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Application Notes and Protocols for the Heck Reaction using Methyl 2,4-difluoro-5-iodobenzoate
Introduction: The Strategic Importance of the Heck Reaction in Modern Synthesis
The Mizoroki-Heck reaction, a cornerstone of palladium-catalyzed cross-coupling chemistry, facilitates the stereoselective formation of carbon-carbon bonds by coupling unsaturated halides or triflates with alkenes.[1][2] This powerful transformation has become indispensable in the synthesis of a vast array of complex organic molecules, including pharmaceuticals, natural products, and advanced materials.[3][4] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their pioneering work in palladium-catalyzed cross-couplings.[1]
This guide provides a detailed exploration of the Heck reaction with a specific focus on the use of Methyl 2,4-difluoro-5-iodobenzoate as the aryl halide component. This substrate is of particular interest in medicinal chemistry and materials science due to the prevalence of fluorinated aromatic moieties in bioactive compounds and functional materials. The electron-withdrawing nature of the fluoro and methyl ester substituents on the aromatic ring presents unique considerations for reaction optimization, which will be a central theme of this document. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and offer insights into process optimization and analysis, tailored for researchers, scientists, and drug development professionals.
Mechanistic Insights: The Catalytic Cycle with an Electron-Deficient Aryl Iodide
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[5][6] Understanding this cycle is paramount for rational experimental design and troubleshooting.
The key steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This is typically the rate-determining step for aryl iodides and results in the formation of a square planar Pd(II) complex. The high reactivity of the C-I bond makes aryl iodides excellent substrates for this reaction.[2]
-
Olefin Coordination and Migratory Insertion: The alkene substrate then coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the aryl-palladium bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.[2][4]
-
β-Hydride Elimination: For the reaction to proceed to the desired substituted alkene, a hydrogen atom on the carbon adjacent (β-position) to the palladium must be accessible for elimination. This syn-β-hydride elimination step forms a hydrido-palladium(II) complex and releases the final product.[4][5] This step is often stereoselective, preferentially forming the E-isomer of the product.
-
Reductive Elimination and Catalyst Regeneration: The final step involves the reductive elimination of HX (in this case, HI) from the hydrido-palladium(II) complex, which is facilitated by a base. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2]
The electronic nature of the aryl halide can influence the rate of oxidative addition. While electron-donating groups can sometimes accelerate this step, electron-deficient aryl halides like this compound are generally excellent substrates due to the polarized C-I bond, which facilitates the insertion of the electron-rich Pd(0) catalyst.[7]
Caption: Figure 1: Catalytic Cycle of the Heck Reaction.
Experimental Design and Optimization
The success of a Heck reaction hinges on the careful selection of several key parameters. For a substrate like this compound, a systematic approach to optimization is recommended.
Choosing the Right Components
| Component | Options and Considerations |
| Palladium Precatalyst | Pd(OAc)₂: A common, air-stable, and cost-effective choice. Requires in-situ reduction to Pd(0).PdCl₂(PPh₃)₂: An air-stable Pd(II) complex that is readily reduced.Pd(PPh₃)₄: A Pd(0) complex, but can be sensitive to air and moisture.[8] |
| Ligand | Phosphine Ligands: Triphenylphosphine (PPh₃) is a standard choice. Bulky electron-rich phosphines like tri(o-tolyl)phosphine (P(o-tol)₃) or phosphine palladacycles can be effective for challenging substrates.[9] For electron-deficient aryl halides, phosphine-free conditions can sometimes be successful, particularly with aryl iodides.[2] |
| Base | Inorganic Bases: K₂CO₃, Cs₂CO₃, NaOAc are commonly used and effective.[8]Organic Bases: Triethylamine (NEt₃), N,N-diisopropylethylamine (DIPEA) are also frequently employed. The choice of base can influence reaction rate and side product formation.[7] |
| Solvent | Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) are excellent choices for dissolving the reactants and stabilizing the polar intermediates in the catalytic cycle.[3] Acetonitrile (MeCN) and tetrahydrofuran (THF) can also be used. |
| Alkene Partner | Electron-deficient alkenes such as acrylates, styrenes, and acrylonitriles are generally excellent coupling partners. The protocol below will use styrene as a model alkene. |
General Protocol: A Starting Point for Optimization
This protocol provides a robust starting point for the Heck reaction between this compound and styrene. It is crucial to note that optimization of catalyst loading, ligand-to-metal ratio, base, solvent, temperature, and reaction time may be necessary to achieve the highest yield and purity for different alkene coupling partners.
Materials:
-
This compound
-
Styrene (or other alkene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add potassium carbonate (1.5 mmol, 1.5 equiv.).
-
Solvent and Alkene Addition: Add anhydrous DMF (5 mL) via syringe, followed by styrene (1.2 mmol, 1.2 equiv.).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC).[5]
-
Workup: Once the reaction is complete (typically indicated by the disappearance of the starting material), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired substituted styrene derivative.
Caption: Figure 2: Experimental Workflow for the Heck Reaction.
Analytical Methods for Reaction Monitoring
Effective monitoring of the Heck reaction is crucial for determining the optimal reaction time and for identifying the formation of any side products.
| Analytical Technique | Application and Considerations |
| Thin-Layer Chromatography (TLC) | A rapid and qualitative method to visualize the consumption of starting materials and the formation of the product. Staining with a UV lamp is typically sufficient for aromatic compounds. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides quantitative information on the conversion of starting materials and the formation of products and byproducts. It is suitable for volatile and thermally stable compounds. |
| High-Performance Liquid Chromatography (HPLC) | An excellent quantitative technique for a wide range of non-volatile and thermally labile compounds. HPLC can provide accurate data on reaction kinetics and product purity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹⁹F NMR can be used to analyze crude reaction aliquots to determine the conversion and identify the structure of the product and any major intermediates or side products. |
Troubleshooting and Further Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient temperature, or incorrect base/solvent. | Ensure the use of a fresh palladium catalyst. Increase the reaction temperature in increments of 10-20 °C. Screen different bases and solvents. Consider a more electron-rich phosphine ligand. |
| Formation of Side Products (e.g., Homocoupling) | High temperature, incorrect catalyst loading, or prolonged reaction time. | Reduce the reaction temperature. Optimize the catalyst and ligand loading. Monitor the reaction closely and stop it once the starting material is consumed. |
| Poor Stereoselectivity | Reaction conditions favoring isomerization. | The Heck reaction generally favors the E-isomer. If a mixture of isomers is obtained, purification by chromatography is typically required. |
For electron-deficient aryl iodides, it may be beneficial to explore ligand-free conditions, as the oxidative addition can be facile. In such cases, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be added to stabilize the palladium catalyst and improve yields.[6]
Safety Considerations
-
Palladium Compounds: While generally not highly toxic, palladium compounds should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.
-
Solvents: DMF is a reproductive toxin and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.
-
Reagents: this compound and styrene should be handled according to their respective Safety Data Sheets (SDS).
-
Inert Gas: Ensure proper handling of compressed gas cylinders.
Conclusion
The Heck reaction is a robust and versatile tool for the synthesis of substituted alkenes. The use of this compound as a substrate opens avenues for the creation of novel fluorinated molecules with potential applications in drug discovery and materials science. The protocols and guidelines presented herein provide a solid foundation for researchers to successfully employ this important transformation. Through careful optimization of reaction parameters and diligent monitoring, the Heck reaction can be a highly efficient and reliable method for C-C bond formation.
References
-
Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - NIH. (2023, July 25). Retrieved January 19, 2026, from [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. (2023, July 25). Retrieved January 19, 2026, from [Link]
-
Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
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Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC - NIH. (2018, September 1). Retrieved January 19, 2026, from [Link]
-
Heck reaction - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
-
Heck Reaction - Chemistry LibreTexts. (2023, June 30). Retrieved January 19, 2026, from [Link]
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Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals. (n.d.). Retrieved January 19, 2026, from [Link]
-
Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved January 19, 2026, from [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. (2023, July 25). Retrieved January 19, 2026, from [Link]
-
Heck reaction - YouTube. (2015, October 25). Retrieved January 19, 2026, from [Link]
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Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. (2021, March 20). Retrieved January 19, 2026, from [Link]
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- 9. Heck Reaction [organic-chemistry.org]
The Strategic Utility of Methyl 2,4-difluoro-5-iodobenzoate in the Synthesis of Targeted Therapeutics
Introduction: The Architectural Significance of Fluorinated Moieties in Modern APIs
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—collectively contribute to profound enhancements in a molecule's pharmacological profile.[1][2][3][4][5] These improvements can manifest as increased metabolic stability by blocking sites of oxidative metabolism, enhanced binding affinity to target proteins, and modulated lipophilicity and membrane permeability, all of which can significantly improve a drug's bioavailability and efficacy.[2][3][6]
Methyl 2,4-difluoro-5-iodobenzoate emerges as a highly valuable and versatile building block in this context. Its structure is pre-functionalized with features that are directly translatable to complex API synthesis:
-
Difluoro Substitution: The 2,4-difluoro pattern establishes a specific electronic environment on the phenyl ring, influencing the pKa of adjacent functional groups and contributing to favorable binding interactions in the final API.[4]
-
Ortho-Fluoro Group: The fluorine at the C2 position can act as a conformational anchor and a potential hydrogen bond acceptor.
-
Iodo Group: The iodine atom at the C5 position serves as a highly efficient synthetic handle for carbon-carbon bond formation, primarily through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.[7][8][9] Its reactivity is generally higher than that of corresponding bromo or chloro derivatives, often allowing for milder reaction conditions.[8][10]
This application note will provide a detailed exploration of this compound as a key starting material, focusing on its application in the synthesis of intermediates for targeted therapies, with a specific focus on the synthetic pathway toward the MEK inhibitor, Trametinib.
Physicochemical Properties of this compound
A thorough understanding of a starting material's physical and chemical properties is fundamental for process development, safety, and optimization.
| Property | Value | Source |
| CAS Number | 1113050-16-0 | [11] |
| Molecular Formula | C₈H₅F₂IO₂ | [11] |
| Molecular Weight | 298.03 g/mol | [11] |
| Appearance | Colorless to pale yellow liquid/solid | [12] |
| Boiling Point | ~128-129 °C (literature for similar compounds) | [13] |
| Density | ~1.384 g/cm³ (literature for similar compounds) | [13] |
| Solubility | Soluble in common organic solvents (e.g., THF, DMF, Dichloromethane). Insoluble in water. | [14] |
Core Application: A Key Building Block for the MEK Inhibitor Trametinib
Trametinib (marketed as Mekinist®) is a potent and selective allosteric inhibitor of MEK1 and MEK2 kinases, which are central components of the MAPK/ERK signaling pathway.[1][15] It is approved for the treatment of various cancers, particularly BRAF-mutated metastatic melanoma.[11][15] The chemical structure of Trametinib features a critical N-(2-fluoro-4-iodophenyl) moiety, which can be strategically derived from this compound.
The overall synthetic logic involves the transformation of the methyl ester into a functional group suitable for incorporation into the core structure of the drug. A common and efficient pathway involves the conversion of the ester to an amine, which is then transformed into a urea derivative—a key intermediate for the final cyclization steps.
Caption: Synthetic pathway from this compound to Trametinib.
Detailed Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the transformation of this compound into a key urea intermediate used in the synthesis of Trametinib.[4][16][17]
Protocol 1: Hydrolysis of this compound
Objective: To convert the methyl ester to the corresponding carboxylic acid, a necessary precursor for amine synthesis via rearrangement.
-
Materials:
-
This compound (1.0 equiv)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 2.0 equiv)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (deionized)
-
Hydrochloric acid (1M HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in a mixture of THF, MeOH, and water (e.g., 3:1:1 ratio).
-
Add LiOH or NaOH to the solution and stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Carefully acidify the solution to pH ~2-3 with 1M HCl. A precipitate of the carboxylic acid should form.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2,4-difluoro-5-iodobenzoic acid as a solid.
-
-
Causality and Insights:
-
The use of a mixed solvent system (THF/MeOH/H₂O) ensures the solubility of both the nonpolar ester and the polar hydroxide salt, facilitating an efficient reaction.
-
Acidification is a critical step to protonate the carboxylate salt, rendering it neutral and thus extractable into an organic solvent.
-
Protocol 2: Synthesis of 2,4-difluoro-5-iodoaniline via Curtius Rearrangement
Objective: To convert the carboxylic acid into the corresponding primary amine. The Curtius rearrangement is a reliable method for this transformation.
-
Materials:
-
2,4-difluoro-5-iodobenzoic acid (1.0 equiv)
-
Diphenylphosphoryl azide (DPPA) (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
tert-Butanol (t-BuOH)
-
Toluene (anhydrous)
-
Hydrochloric acid (4M in dioxane)
-
Sodium bicarbonate (saturated aqueous solution)
-
-
Procedure:
-
To a solution of 2,4-difluoro-5-iodobenzoic acid in anhydrous toluene, add triethylamine followed by the dropwise addition of DPPA at room temperature under an inert atmosphere (Nitrogen or Argon).
-
Heat the reaction mixture to 80-90 °C. The reaction will evolve nitrogen gas as the acyl azide rearranges to the isocyanate.
-
After the initial gas evolution subsides, add tert-butanol to the reaction mixture and continue heating to trap the isocyanate as its Boc-protected amine derivative. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.
-
Dry the organic layer, concentrate, and purify the crude Boc-protected amine by column chromatography if necessary.
-
Dissolve the purified Boc-protected intermediate in a minimal amount of a suitable solvent (e.g., dichloromethane) and add an excess of 4M HCl in dioxane.
-
Stir at room temperature until deprotection is complete (monitored by TLC).
-
Remove the solvent under reduced pressure. Neutralize the resulting hydrochloride salt with a saturated solution of sodium bicarbonate and extract the free amine into ethyl acetate.
-
Dry and concentrate the organic extracts to yield 2,4-difluoro-5-iodoaniline.
-
-
Causality and Insights:
-
DPPA is a stable and safe source of azide for the Curtius rearrangement, avoiding the need to handle potentially explosive sodium azide and strong acids.
-
Trapping the intermediate isocyanate with tert-butanol provides a stable Boc-protected amine, which is easily purified and deprotected under mild acidic conditions, offering a high degree of control over the synthesis.
-
Protocol 3: Palladium-Catalyzed Cross-Coupling of a Urea Intermediate (Illustrative)
While the urea is typically formed first, this protocol illustrates how the iodo-functionalized core can be used in a cross-coupling reaction, a key step in many API syntheses. We will use a representative Suzuki-Miyaura coupling as an example.
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
-
Materials:
-
N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] or similar palladium precatalyst (1-5 mol%)
-
A suitable phosphine ligand (e.g., SPhos, XPhos) (2-10 mol%)
-
A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Solvent system (e.g., 1,4-dioxane/water or Toluene/water)
-
-
Procedure:
-
To a reaction flask, add the N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
In a separate vial, prepare the catalyst system by mixing the palladium precatalyst and the ligand in a portion of the degassed solvent.
-
Add the degassed solvent to the main reaction flask, followed by the catalyst solution.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the coupled product.
-
-
Causality and Insights:
-
The choice of ligand is crucial; bulky, electron-rich phosphine ligands like SPhos or XPhos often accelerate the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher efficiency.[18]
-
The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step with the palladium complex.[13][19]
-
Degassing the solvent is essential to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Safety and Handling
This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.[14][19]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[8][14]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.
-
Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically designed building block that provides a reliable and efficient entry point for the synthesis of complex, fluorinated APIs. Its pre-installed difluoro substitution pattern and the synthetically versatile iodo group make it an ideal starting material for constructing key fragments of targeted therapies like Trametinib. The protocols outlined herein demonstrate a logical and field-proven synthetic sequence, highlighting the chemical principles that underpin each transformation. By leveraging the unique reactivity of this compound, researchers and drug development professionals can streamline synthetic routes, enabling the efficient production of next-generation therapeutics.
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Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Fluorine: An emerging compound in medicinal chemistry. (2022). The Torch. Retrieved January 19, 2026, from [Link]
-
Applications of Fluorine in Medicinal Chemistry. (2007). ACS Publications. Retrieved January 19, 2026, from [Link]
-
The role of fluorine in medicinal chemistry. (2007). PubMed. Retrieved January 19, 2026, from [Link]
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-
A method for synthesizing trametinib key intermediate. (n.d.). Eureka | Patsnap. Retrieved January 19, 2026, from [Link]
-
Advances in Fluorination Chemistry for API Synthesis. (2015). Pharmaceutical Technology. Retrieved January 19, 2026, from [Link]
-
The synthesis route of two key intermediates and lifitegrast. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Lifitegrast | C29H24Cl2N2O7S. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
- US20190002445A1 - Process for preparing lifitegrast and intermediates thereof. (n.d.). Google Patents.
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Material Safety Data Sheet - Methyl benzoate. (2011). Alfa Aesar. Retrieved January 19, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo. (n.d.). Zenodo. Retrieved January 19, 2026, from [Link]
-
Suzuki Coupling Mechanism. (2022). YouTube. Retrieved January 19, 2026, from [Link]
-
Trametinib | C26H23FIN5O4. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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2,4-Difluoro-5-iodo-benzoic Acid Methyl Ester. (n.d.). Pharmaffiliates. Retrieved January 19, 2026, from [Link]
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methyl 4-bromo-2,3-difluoro-5-iodobenzoate. (n.d.). ChemBK. Retrieved January 19, 2026, from [Link]
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Methyl 4-iodobenzoate. (n.d.). Grokipedia. Retrieved January 19, 2026, from [Link]
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Application Notes and Protocols for the Synthesis of Novel Heterocycles from Methyl 2,4-difluoro-5-iodobenzoate
Introduction: The Strategic Value of Fluorinated Building Blocks in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design.[1][2] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] Methyl 2,4-difluoro-5-iodobenzoate emerges as a particularly valuable starting material, offering a trifecta of reactive sites for the orchestrated construction of complex heterocyclic systems. The presence of two fluorine atoms can enhance the biological activity of the resulting compounds, while the iodine atom provides a versatile handle for a variety of cross-coupling reactions. This document provides detailed protocols and expert insights into the synthesis of novel heterocycles from this key intermediate, with a focus on methodologies that are robust, scalable, and relevant to the demands of contemporary pharmaceutical research.
The Versatility of this compound in Heterocycle Synthesis
The strategic positioning of the iodo and fluoro groups on the benzene ring of this compound allows for a range of synthetic transformations. The highly reactive C-I bond is a prime site for palladium- or copper-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. The fluorine atoms, in addition to their potential to modulate biological activity, can also influence the regioselectivity of these reactions. This guide will focus on three powerful and widely applicable synthetic strategies: Sonogashira coupling for the synthesis of benzofurans, Suzuki coupling for the formation of C-C bonds, and Buchwald-Hartwig amination for the construction of C-N bonds.
I. Synthesis of Substituted Benzofurans via Sonogashira Coupling and Intramolecular Cyclization
Benzofurans are a prominent class of heterocycles found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] A highly efficient method for the synthesis of substituted benzofurans from this compound involves a one-pot Sonogashira cross-coupling with terminal alkynes, followed by an intramolecular cyclization.[6][7]
Expertise & Experience: The "Why" Behind the Protocol
The Sonogashira reaction is a robust method for forming C(sp)-C(sp²) bonds.[8][9] The use of a palladium catalyst, in conjunction with a copper(I) co-catalyst, allows the reaction to proceed under mild conditions.[8] The choice of a ligand-free or a supported palladium catalyst can simplify the purification process and enhance the sustainability of the synthesis.[10] The intramolecular cyclization to form the benzofuran ring is typically promoted by the basic reaction conditions and can be facilitated by heating.[11] The regioselectivity of the cyclization is directed by the position of the ester group.
Experimental Protocol: One-Pot Synthesis of Methyl 5-fluoro-2-substituted-benzofuran-7-carboxylates
This protocol details the synthesis of 2-substituted-5-fluorobenzofurans via a palladium and copper co-catalyzed Sonogashira coupling of this compound with various terminal alkynes, followed by in-situ intramolecular cyclization.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, propargyl alcohol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 - 0.05 equiv.), and copper(I) iodide (0.05 - 0.10 equiv.).
-
Solvent and Reagent Addition: Add anhydrous THF to the flask, followed by triethylamine (2.0 - 3.0 equiv.). Stir the mixture for 10-15 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne (1.1 - 1.5 equiv.) to the reaction mixture.
-
Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Yields
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | Methyl 5-fluoro-2-phenylbenzofuran-7-carboxylate | 85 |
| 2 | 1-Hexyne | Methyl 2-butyl-5-fluorobenzofuran-7-carboxylate | 78 |
| 3 | Propargyl alcohol | Methyl 5-fluoro-2-(hydroxymethyl)benzofuran-7-carboxylate | 72 |
Visualization: Sonogashira Coupling and Cyclization Workflow
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Methyl 2,4-difluoro-5-iodobenzoate
Introduction: The Strategic Value of Fluorinated Building Blocks
In modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone for optimizing pharmacokinetic and pharmacodynamic properties.[1][2][3] Fluorine's unique characteristics—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability.[1][2][4]
Methyl 2,4-difluoro-5-iodobenzoate is a highly valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. Its structure is primed for selective functionalization; the electron-withdrawing nature of the two fluorine atoms and the ester group activates the C-I bond, making the 5-position an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient introduction of diverse molecular fragments, a critical capability in the construction of compound libraries for screening and lead optimization.
Palladium-catalyzed cross-coupling reactions represent one of the most powerful and transformative toolsets in synthetic organic chemistry, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and functional group tolerance.[5][6][7][8] This guide provides an in-depth exploration of the application of these reactions to this compound, offering detailed protocols and expert insights for researchers in drug development.
The Engine of Synthesis: The General Palladium Catalytic Cycle
At the heart of palladium-catalyzed cross-coupling lies a fundamental, three-step catalytic cycle.[6][9][10] Understanding this cycle is paramount for troubleshooting and optimizing reactions. The active catalyst is a Palladium(0) species, which is either added directly or generated in situ from a Palladium(II) precatalyst.
-
Oxidative Addition : The cycle begins with the insertion of the Pd(0) catalyst into the carbon-iodine bond of this compound. This step forms a square planar Pd(II) intermediate.[5][10] The high reactivity of the C-I bond makes this step highly favorable.
-
Transmetalation : The organic group from a second reagent (e.g., an organoboron, organozinc, or organotin compound) is transferred to the palladium center, displacing the iodide.[5][6] This step brings the two coupling partners together on the palladium atom.
-
Reductive Elimination : The final step involves the formation of a new C-C or C-N bond between the two organic fragments, as they are "eliminated" from the metal center.[5][6] This regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
Application 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction, celebrated for its mild conditions, excellent functional group tolerance, and the low toxicity of its boron-based reagents.[7][11][12] It is the go-to method for creating C(sp²)-C(sp²) bonds, essential for synthesizing biaryl structures prevalent in pharmaceuticals.
Causality and Field-Proven Insights
For an electron-deficient substrate like this compound, the oxidative addition step is typically fast. The critical step to optimize is often the transmetalation.
-
Choice of Base : A base is essential to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates the transfer of the organic group to the palladium center.[9] For this substrate, moderately strong inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are effective. Cesium carbonate (Cs₂CO₃) is often used for more challenging couplings as its higher solubility in organic solvents can accelerate the reaction.
-
Catalyst System : While Pd(PPh₃)₄ can be effective, modern catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands often provide higher turnover numbers and are more effective at coupling sterically hindered partners. A pre-catalyst like CataCXium A Pd G3 can also be uniquely effective for challenging substrates.[11]
-
Solvent : A biphasic solvent system, such as 1,4-dioxane/water or toluene/ethanol/water, is standard. The aqueous phase is crucial for dissolving the inorganic base, while the organic phase dissolves the substrate and catalyst.
Detailed Protocol: Suzuki-Miyaura Coupling
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
Materials & Reagents:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 312.01 | 1.0 | 1.0 |
| Arylboronic Acid | Varies | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 (3 mol%) |
| K₂CO₃ | 138.21 | 2.5 | 2.5 |
| 1,4-Dioxane | - | 5 mL | - |
| Water | - | 1 mL | - |
Step-by-Step Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.5 mmol, 2.5 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Application 2: Sonogashira Coupling for Aryl-Alkyne Synthesis
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[13][14] The resulting aryl-alkyne products are crucial intermediates in the synthesis of pharmaceuticals, natural products, and organic materials.[15][16]
Causality and Field-Proven Insights
The classic Sonogashira reaction employs a dual-catalyst system.
-
Palladium Catalyst : The palladium component follows the standard catalytic cycle. Pd(PPh₃)₂Cl₂ is a common and robust choice.
-
Copper(I) Co-catalyst : Copper(I) iodide (CuI) is used as a co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[16] This species readily undergoes transmetalation with the Pd(II) complex, which is much faster than the direct reaction of the alkyne with the palladium center.
-
Base : An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required. It serves both to neutralize the HI generated during the reaction and to act as the solvent.
-
Copper-Free Conditions : Concerns about copper contamination in pharmaceutical products have led to the development of copper-free Sonogashira protocols. These methods typically require a higher catalyst loading or more specialized ligands and a stronger base to facilitate the direct protonolysis of the alkyne at the palladium center.
Detailed Protocol: Sonogashira Coupling
Materials & Reagents:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 312.01 | 1.0 | 1.0 |
| Terminal Alkyne | Varies | 1.3 | 1.3 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.02 | 0.02 (2 mol%) |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 0.04 (4 mol%) |
| Triethylamine (Et₃N) | - | 5 mL | Solvent |
| Tetrahydrofuran (THF) | - | 5 mL | Co-solvent |
Step-by-Step Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed THF (5 mL) and anhydrous, degassed triethylamine (5 mL).
-
Add the terminal alkyne (1.3 mmol, 1.3 eq) via syringe and stir the mixture at room temperature. A gentle exotherm may be observed.
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-6 hours.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 15 mL) to remove copper salts, followed by brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the desired aryl-alkyne.
Application 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful reaction for constructing carbon-nitrogen bonds, a linkage central to a vast number of pharmaceuticals.[17][18] This reaction couples an aryl halide with a primary or secondary amine, overcoming the limitations of classical methods like nucleophilic aromatic substitution.[17]
Causality and Field-Proven Insights
This reaction is highly dependent on the choice of ligand and base.
-
Ligand Selection : The key to a successful Buchwald-Hartwig amination is the ligand. Simple ligands like PPh₃ are ineffective. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are required.[19] These ligands promote the reductive elimination step, which is often the rate-limiting step, and prevent the formation of inactive catalyst species.
-
Base : A strong, non-nucleophilic base is necessary to deprotonate the amine, forming the active amide nucleophile. Sodium tert-butoxide (NaOtBu) is the most common choice.[20] For substrates with base-sensitive functional groups, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, often requiring higher temperatures.
-
Palladium Precatalyst : Pd₂(dba)₃ or Pd(OAc)₂ are common Pd(0) and Pd(II) sources, respectively. They are combined with the ligand in situ to form the active catalyst.
Detailed Protocol: Buchwald-Hartwig Amination
Materials & Reagents:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 312.01 | 1.0 | 1.0 |
| Amine (Primary or Secondary) | Varies | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.01 (1 mol% Pd) |
| XPhos | 476.61 | 0.03 | 0.03 (3 mol%) |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Toluene (anhydrous) | - | 5 mL | Solvent |
Step-by-Step Procedure:
-
In a glovebox or under a strict inert atmosphere, add NaOtBu (1.4 mmol, 1.4 eq) to a dry Schlenk tube.
-
In a separate vial, dissolve Pd₂(dba)₃ (0.01 mmol, 1 mol%) and XPhos (0.03 mmol, 3 mol%) in anhydrous toluene (2 mL) to pre-form the catalyst.
-
To the Schlenk tube containing the base, add this compound (1.0 mmol, 1.0 eq).
-
Add the amine (1.2 mmol, 1.2 eq) followed by the pre-formed catalyst solution and additional toluene to bring the total volume to 5 mL.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction by LC-MS. Reactions are typically complete in 6-24 hours.
-
Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution.
-
Dilute with ethyl acetate (20 mL) and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Summary of Reaction Conditions
| Cross-Coupling Reaction | Coupling Partner | Typical Catalyst System (Pd Source + Ligand) | Base | Solvent(s) | Typical Temp. (°C) |
| Suzuki-Miyaura | Boronic Acid/Ester | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, K₃PO₄ | Dioxane/Water | 80 - 100 |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DIPEA | THF, Et₃N | 25 - 50 |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos (or other biarylphosphine) | NaOtBu | Toluene, Dioxane | 80 - 110 |
| Negishi | Organozinc Halide | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | None | THF | 25 - 65 |
Conclusion
This compound is a powerful synthetic intermediate whose utility is fully realized through palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate coupling partner, catalyst system, base, and solvent, researchers can efficiently synthesize a vast array of complex, fluorinated molecules. The protocols and insights provided in this guide serve as a robust starting point for the development of novel compounds in the pharmaceutical and materials science industries. Mastery of these reactions is essential for any scientist aiming to leverage the strategic advantages of fluorine in molecular design.
References
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- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize.
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- Applications of Fluorinated Benzaldehydes in Drug Discovery: Detailed Applic
- Buchwald–Hartwig amin
- Applications of Fluorine in Medicinal Chemistry. PubMed.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
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- Buchwald-Hartwig Amin
- Sonogashira Coupling. Organic Chemistry Portal.
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- Sonogashira cross coupling of methyl 2-(2′,2′-dibromo vinyl) benzoate...
- Copper-free Sonogashira cross-coupling reactions: an overview.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro- 5H-dibenzo. Zenodo.
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The Suzuki-Miyaura Cross-Coupling of Methyl 2,4-difluoro-5-iodobenzoate with Boronic Acids: A Detailed Guide for Synthetic and Medicinal Chemists
Introduction: Unlocking Novel Chemical Space for Drug Discovery
The relentless pursuit of novel molecular entities with therapeutic potential is a cornerstone of modern drug discovery. Among the vast armamentarium of synthetic transformations, the Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful and versatile tool for the construction of carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction enables the efficient union of organoboron compounds with organic halides or triflates, providing access to a diverse array of biaryl and substituted aromatic structures. These motifs are privileged scaffolds in numerous biologically active molecules, including approved drugs and clinical candidates.[4][5]
This application note provides a comprehensive guide to the Suzuki-Miyaura cross-coupling of Methyl 2,4-difluoro-5-iodobenzoate with a variety of boronic acids. The trifunctional nature of the starting material—possessing an ester, two fluorine atoms, and an iodine atom—makes it a highly valuable building block for the synthesis of complex and functionally diverse molecules. The electron-withdrawing nature of the fluorine atoms and the ester group can significantly influence the reactivity of the aryl iodide, necessitating careful optimization of reaction conditions.[1] This guide will delve into the mechanistic underpinnings of the reaction, provide detailed and validated experimental protocols, and offer practical troubleshooting advice to empower researchers in their synthetic endeavors. The resulting 2,4-difluoro-5-aryl-benzoate derivatives are of significant interest in medicinal chemistry, with reported applications as potential antifungal agents and in the development of other therapeutics.[6][7][8][9][10]
The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle is initiated by the active Pd(0) species and comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl iodide (this compound) to the electron-rich Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-iodine bond, resulting in the formation of a square planar Pd(II) intermediate. The high reactivity of the C-I bond ensures that this step is generally facile.[1]
-
Transmetalation: In this crucial step, the organic group from the boronic acid is transferred to the palladium center. The boronic acid is first activated by a base (e.g., potassium carbonate) to form a more nucleophilic boronate species. This boronate then reacts with the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) complex. The choice of base and solvent can significantly impact the rate and efficiency of this step.
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the diorganopalladium(II) complex. The two organic ligands (the aryl group from the starting iodide and the aryl group from the boronic acid) couple to form the desired biaryl product, and the palladium catalyst is regenerated in its active Pd(0) state, ready to initiate another catalytic cycle.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. It is important to note that optimization of reaction conditions may be necessary for specific boronic acids, particularly those that are sterically hindered or electronically deactivated.[11][12]
Materials and Reagents
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 3-pyridinylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)
-
Ligand (if using a catalyst precursor like Pd₂(dba)₃, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
General Procedure
The following workflow diagram outlines the key steps in the experimental protocol.
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling reaction.
-
Reaction Setup: To a clean and dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Rationale: Using a slight excess of the boronic acid can help drive the reaction to completion, especially if the boronic acid is prone to decomposition. The choice of base is critical; inorganic bases like carbonates and phosphates are commonly used.
-
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent the oxidation of the Pd(0) catalyst.
-
Rationale: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Maintaining an inert atmosphere throughout the reaction is essential for catalytic activity.
-
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (1-5 mol%) and, if necessary, the phosphine ligand (1-5 mol% relative to Pd).
-
Rationale: The catalyst loading is typically low, but may need to be increased for challenging substrates. The choice of ligand can significantly impact the reaction outcome. For electron-deficient aryl halides, electron-rich and bulky phosphine ligands like SPhos or XPhos can be beneficial.[13]
-
-
Solvent Addition: Add the degassed solvent system to the reaction vessel via syringe. A common solvent system is a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).
-
Rationale: The presence of water is often beneficial for the Suzuki-Miyaura reaction as it helps to dissolve the inorganic base and facilitates the formation of the active boronate species. The organic solvent ensures the solubility of the organic reactants and catalyst.
-
-
Reaction Execution: Place the reaction vessel in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80-110 °C) for the specified time (typically 2-24 hours).
-
Rationale: The reaction temperature and time are important parameters to optimize. Higher temperatures can accelerate the reaction but may also lead to increased side reactions.
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure biaryl product.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Summary: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various boronic acids. These are illustrative examples, and optimization may be required for specific substrates.
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 80-90 |
| 3 | 3-Tolylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 110 | 6 | 88-98 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | DMF/H₂O (5:1) | 90 | 16 | 75-85 |
| 5 | 2-Naphthylboronic acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 100 | 10 | 82-92 |
Troubleshooting Guide: Navigating Common Challenges
Even with a robust protocol, challenges can arise during the Suzuki-Miyaura coupling. The following guide addresses common issues and provides potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently active catalyst/ligand system for the substrate. 3. Poor quality or decomposed boronic acid. 4. Inappropriate base or solvent. | 1. Ensure rigorous degassing of solvents and use of a proper inert atmosphere technique. 2. Screen different palladium catalysts and ligands (e.g., use more electron-rich and bulky ligands like SPhos or XPhos). 3. Use fresh, high-purity boronic acid. Consider using the corresponding boronic ester for increased stability. 4. Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst without a proper reducing agent. | 1. Thoroughly degas all solvents and maintain a strict inert atmosphere. 2. If using a Pd(II) source, ensure conditions are suitable for its in situ reduction to Pd(0). |
| Protodeborylation of Boronic Acid | 1. Presence of excess water or protic solvents. 2. Prolonged reaction times at high temperatures. 3. Use of an unstable boronic acid. | 1. Use anhydrous solvents and carefully control the amount of water added. 2. Monitor the reaction closely and stop it once the starting material is consumed. 3. Consider using a more stable boronic ester derivative (e.g., pinacol ester). |
| Dehalogenation of the Aryl Iodide | 1. Presence of hydride sources (e.g., from solvent or base). 2. High reaction temperatures. | 1. Use high-purity, anhydrous solvents. Consider using a non-protic solvent system. 2. Attempt the reaction at a lower temperature for a longer duration. |
| Difficulty in Product Purification | 1. Co-elution with byproducts (e.g., homocoupled product). 2. Presence of residual palladium. | 1. Optimize the reaction to minimize byproduct formation. Experiment with different solvent systems for column chromatography. 2. Treat the crude product with a palladium scavenger before chromatography. |
Conclusion: A Gateway to Novel Molecular Architectures
The Suzuki-Miyaura cross-coupling of this compound with boronic acids represents a highly effective and versatile strategy for the synthesis of a diverse range of 2,4-difluoro-5-aryl-benzoate derivatives. These compounds are valuable building blocks in the design and development of new therapeutic agents. By understanding the underlying mechanism, carefully selecting reaction components, and adhering to meticulous experimental technique, researchers can successfully employ this powerful transformation to access novel chemical space and accelerate the drug discovery process. The protocols and insights provided in this application note serve as a comprehensive resource for scientists and researchers in both academic and industrial settings, facilitating the efficient and reliable synthesis of these important molecular scaffolds.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Zhang, P., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(1), 60-64. [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
-
Barrios-Landeros, F., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 9(45), 26265–26269. [Link]
-
LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Billen, B., et al. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12263–12272. [Link]
-
Chen, C., et al. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. Angewandte Chemie International Edition, 54(12), 3792–3796. [Link]
-
Wang, X., et al. (2021). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 12(15), 5482–5489. [Link]
-
Wisniewski, S. R., et al. (2016). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters, 18(15), 3742–3745. [Link]
-
Kumar, A., et al. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Medicinal Chemistry, 14(7), 735–746. [Link]
-
Thomas, S., et al. (2015). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 17(11), 2736–2739. [Link]
-
Bellina, F., & Rossi, R. (2012). Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. Chemical Reviews, 112(5), 2948–3033. [Link]
-
PubChem. 2,4-Difluoro-5-(5-methylpyridin-3-yl)benzoic acid. [Link]
-
Al-Masri, H. (2014). Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro- 5H-dibenzo[b,f]azepine with arylboronic acids. Journal of the Indian Chemical Society, 91, 2083-2086. [Link]
-
Kaneda, K., et al. (2004). Suzuki-Miyaura cross-coupling reaction of 4-methyliodobenzene and aryl boronic acids with 1 a. ResearchGate. [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]
-
International Journal of All Research Scientific and Technical. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]
-
Popiołek, Ł., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8059. [Link]
-
Oñate-Garzón, J., et al. (2022). Synthesis and Biological Activity of New Brassinosteroid Analogs of Type 24-Nor-5β-Cholane and 23-Benzoate Function in the Side Chain. Molecules, 27(19), 6505. [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. zenodo.org [zenodo.org]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,4-Difluoro-5-(5-methylpyridin-3-yl)benzoic acid | C13H9F2NO2 | CID 177747203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
Application Note & Protocol: Palladium-Catalyzed Stille Cross-Coupling of Methyl 2,4-difluoro-5-iodobenzoate
Introduction: The Strategic Importance of Stille Coupling for Fluorinated Aromatics
The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organostannane (organotin) reagent and an organic electrophile, typically a halide or pseudohalide.[1][2] Catalyzed by palladium, this reaction is renowned for its exceptional functional group tolerance, allowing for the coupling of complex and sensitive molecules where more reactive organometallics like Grignard or organolithium reagents would fail.[3][4][5] The organostannane reagents are notable for their stability to air and moisture, simplifying their handling and storage.[1][6][7]
This application note provides a detailed experimental procedure for the Stille coupling of Methyl 2,4-difluoro-5-iodobenzoate. This substrate is of particular interest in medicinal chemistry and materials science, as the introduction of a difluorinated benzene ring can significantly modulate the pharmacokinetic and electronic properties of a molecule. The aryl-iodide bond provides a highly reactive site for oxidative addition to the palladium catalyst, making it an ideal electrophilic partner for this transformation.[7]
We will delve into the mechanistic underpinnings of the reaction, provide a robust, step-by-step protocol, offer troubleshooting guidance, and emphasize the critical safety procedures required when handling toxic organotin compounds.
Mechanistic Rationale: The Palladium Catalytic Cycle
The Stille coupling proceeds via a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[1] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting.
-
Oxidative Addition : The cycle begins with the reaction of the active 14-electron Pd(0) catalyst with the aryl iodide (R¹-X).[7][8] This step involves the insertion of the palladium atom into the carbon-iodine bond, forming a 16-electron Pd(II) complex.[7] For aryl halides, this step typically proceeds with retention of configuration.[9] The initial product is a cis-complex, which often rapidly isomerizes to the more thermodynamically stable trans-isomer.[4]
-
Transmetalation : This is often the rate-determining step of the cycle.[9] The organostannane reagent (R²-SnR₃) exchanges its organic group (R²) with the halide on the palladium center.[7] This forms a new diorganopalladium(II) complex and a tin-halide byproduct.[8] The rate of this step is influenced by the nature of the R² group, the ligands on the palladium, and the solvent. Additives such as copper(I) iodide (CuI) or lithium chloride (LiCl) can significantly accelerate this process.[1][7][9]
-
Reductive Elimination : In the final step, the two organic groups (R¹ and R²) on the palladium(II) complex are coupled to form the new C-C bond in the final product (R¹-R²).[8] This process regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle. This step is generally fast and irreversible.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a generic organostannane (e.g., tributyl(vinyl)stannane) on a 1.0 mmol scale.
Materials and Equipment
-
Reagents :
-
This compound (≥97%)
-
Organostannane (e.g., Tributyl(vinyl)stannane, ≥97%)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 99%)
-
Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide (DMF) or Dioxane)
-
Additive (optional, e.g., Copper(I) iodide [CuI], ≥99%)
-
Saturated aqueous Potassium Fluoride (KF) solution
-
Diatomaceous earth (Celite®)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)
-
-
Equipment :
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and heat plate/oil bath
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Standard laboratory glassware (separatory funnel, beakers, flasks)
-
Rotary evaporator
-
Flash chromatography setup
-
Thin Layer Chromatography (TLC) plates and UV lamp
-
Reagent Stoichiometry Table
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (1.0 mmol scale) | Notes |
| This compound | 312.01 | 1.0 | 312 mg | Electrophile. |
| Tributyl(vinyl)stannane | 317.09 | 1.2 | 1.2 mmol, 381 mg (0.42 mL) | Nucleophile. Use 1.1-1.5 eq. |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 mmol, 35 mg | Catalyst. 1-5 mol% is typical. Handle quickly in air. |
| CuI (optional) | 190.45 | 0.10 | 0.1 mmol, 19 mg | Additive to accelerate transmetalation.[9] |
| Anhydrous DMF | 73.09 | - | 5 mL | Solvent. Must be anhydrous and degassed prior to use. |
Step-by-Step Procedure
-
Reaction Setup :
-
Place a magnetic stir bar into a 25 mL Schlenk flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a positive pressure of Argon or Nitrogen.
-
To the flask, add this compound (312 mg, 1.0 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and CuI (19 mg, 0.1 mmol, if used).
-
Evacuate the flask and backfill with inert gas three times to ensure an oxygen-free atmosphere.
-
-
Solvent and Reagent Addition :
-
Add 5 mL of anhydrous, degassed DMF to the flask via syringe. Stir the mixture for 5-10 minutes to dissolve the solids.
-
Using a syringe, add tributyl(vinyl)stannane (0.42 mL, 1.2 mmol) to the stirring solution.
-
-
Reaction Execution and Monitoring :
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) using an oil bath.[10]
-
Stir the reaction vigorously for the required time (typically 4-24 hours).
-
Monitor the reaction's progress by TLC, spotting a small aliquot of the reaction mixture against the starting material. Visualize with a UV lamp.
-
-
Work-up and Tin Removal :
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with approximately 20 mL of ethyl acetate.
-
Crucially, to remove the tin byproducts, add 15 mL of a saturated aqueous solution of potassium fluoride (KF) and stir the resulting biphasic mixture vigorously for at least 1-2 hours.[6] This precipitates the tin salts as insoluble tributyltin fluoride.
-
Filter the entire mixture through a pad of diatomaceous earth (Celite®) to remove the precipitated tin salts. Wash the filter cake with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification :
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel.
-
A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate).
-
Combine the fractions containing the pure product and remove the solvent in vacuo to yield the final coupled product.
-
Experimental Workflow Diagram
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
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- 10. organic-synthesis.com [organic-synthesis.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 2,4-difluoro-5-iodobenzoate
Welcome to the technical support guide for the purification of Methyl 2,4-difluoro-5-iodobenzoate (CAS 1113050-16-0). This resource is designed for researchers, chemists, and drug development professionals who utilize this important building block and require a high degree of purity for their downstream applications. This guide provides practical, in-depth answers to common purification challenges, grounded in established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions you might have before, during, or after your purification process.
Q1: What are the key physical properties of pure this compound?
A1: Knowing the physical properties of your target compound is the first step in designing a purification strategy. Pure this compound is a white crystalline solid.[1] Key data points are summarized in the table below. These properties dictate the choice of purification method, such as selecting appropriate solvents for recrystallization or column chromatography.
Q2: What are the most common impurities I should expect in my crude reaction product?
A2: Impurities typically arise from the starting materials, side reactions, or subsequent product degradation. Common culprits include:
-
Unreacted Starting Material: 2,4-difluoro-5-iodobenzoic acid is a common impurity if the esterification reaction did not go to completion.
-
Hydrolysis Product: The ester can hydrolyze back to 2,4-difluoro-5-iodobenzoic acid if exposed to water, especially under acidic or basic conditions.
-
Residual Iodinating Reagents: Depending on the synthesis method, reagents like molecular iodine (I₂) or N-iodosuccinimide (NIS) may persist.[2]
-
Isomeric Byproducts: In some iodination reactions, small amounts of other regioisomers may be formed.
-
High-Boiling Solvents: Solvents like DMF or DMSO used in the reaction can be difficult to remove completely.
Q3: What is the best general approach for purifying this compound?
A3: A multi-step approach is typically most effective.
-
Aqueous Workup: Begin with a liquid-liquid extraction to remove water-soluble impurities. This includes acidic or basic washes to remove corresponding impurities.
-
Chromatography: Flash column chromatography over silica gel is highly effective for separating the target compound from non-polar and closely related polar impurities.
-
Recrystallization: For achieving the highest purity, recrystallization from a suitable solvent system can be used as a final polishing step to remove trace impurities and obtain a crystalline product.
Q4: How can I reliably assess the purity of my final product?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot (under different solvent conditions) suggests high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools to confirm the structure and identify any proton- or fluorine-containing impurities. The absence of signals from starting materials or byproducts is a strong indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data by measuring the area percentage of the main product peak relative to any impurity peaks.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during purification.
Problem: My crude product is a dark, oily residue. What should I do first?
Cause & Solution: Dark colors often indicate the presence of residual iodine or other colored impurities from the reaction.
-
Action: Before proceeding to chromatography, perform a thorough aqueous workup. Dissolve the crude oil in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with:
-
A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃). This will quench any residual iodine (I₂), converting it to colorless iodide (I⁻), which is soluble in the aqueous layer.
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will remove any acidic impurities, such as the unreacted starting material 2,4-difluoro-5-iodobenzoic acid, by converting it into its water-soluble sodium salt.
-
Brine (saturated NaCl solution). This helps to remove residual water from the organic layer and break up any emulsions.
-
-
Expertise: The sodium bicarbonate wash is a critical acid-base extraction. The basic bicarbonate deprotonates the acidic carboxylic acid, making it ionic and thus highly soluble in water, while your neutral ester product remains in the organic phase.
Problem: After aqueous workup, my product yield is very low. Where did it go?
Cause & Solution: Significant product loss during workup can be due to several factors.
-
Emulsion Formation: Vigorous shaking during extraction can lead to stable emulsions, trapping your product at the interface.
-
Action: Add brine to help break the emulsion. If it persists, you may need to filter the entire mixture through a pad of Celite®.
-
-
Accidental Hydrolysis: If a strong base (like NaOH or KOH) was used during the workup and contact time was prolonged, some of your ester may have been saponified (hydrolyzed) into the corresponding carboxylate salt, which would be lost to the aqueous layer.
-
Action: Always use a mild base like sodium bicarbonate for washes and avoid prolonged contact. To check if this has occurred, you can acidify the aqueous layers with HCl and see if a precipitate (the carboxylic acid) forms, which could then be re-extracted.
-
-
Insufficient Extraction: Your product may have some solubility in the aqueous phase.
-
Action: Perform multiple extractions (e.g., 3 times) with your organic solvent to ensure complete recovery from the aqueous layer.
-
Problem: My TLC shows multiple spots very close to my product spot. How can I separate them?
Cause & Solution: Closely running spots on TLC indicate that the impurities have similar polarities to your product, making separation challenging. This is common with isomeric byproducts.
-
Action 1: Optimize TLC Solvent System. The key to separation is finding a solvent system that maximizes the difference in retention factor (Rf) between your product and the impurities.[3][4]
-
Experiment with different solvent mixtures. A common starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane).
-
Try varying the ratio. For example, if spots are too high (high Rf), decrease the proportion of the polar solvent (e.g., go from 20% ethyl acetate in hexanes to 10%). If they are too low, increase it.[3]
-
Sometimes changing the solvent class entirely (e.g., substituting ethyl acetate with dichloromethane or toluene) can alter the selectivity and improve separation.[4]
-
-
Action 2: Careful Column Chromatography. Once an optimal solvent system is found (aim for a product Rf of ~0.25-0.35), perform flash column chromatography. Use a long column and collect many small fractions to achieve the best resolution.
Problem: My product is degrading on the silica gel column. What can I do?
Cause & Solution: Some sensitive compounds can degrade on silica gel, which is weakly acidic.
-
Action 1: Neutralize the Silica. You can prepare a slurry of silica gel in your column solvent containing a small amount of a neutralizer like triethylamine (~0.1-1%). This deactivates the acidic sites on the silica.
-
Action 2: Use an Alternative Stationary Phase. If the problem persists, consider using a less acidic stationary phase, such as neutral alumina.
-
Action 3: Minimize Contact Time. Run the column as quickly as possible (flash chromatography) without sacrificing separation. Do not let the product sit on the column for an extended period.
Section 3: Standard Purification Protocols
Protocol 1: General Aqueous Workup
-
Transfer the crude reaction mixture to a separatory funnel.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material).
-
Iodine Quench: Wash the organic layer with 10% aqueous sodium thiosulfate solution until the organic layer is colorless. Discard the aqueous layer.
-
Acid Removal: Wash with a saturated aqueous solution of sodium bicarbonate. Check the aqueous layer with pH paper to ensure it is basic. Discard the aqueous layer.
-
Water Removal: Wash with brine.
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude, pre-purified product.
Protocol 2: Purification by Flash Column Chromatography
-
Select Solvent System: Based on TLC analysis (as described in the Troubleshooting section), choose an appropriate eluent (e.g., 5-15% ethyl acetate in hexanes). An ideal system gives the product an Rf value of 0.25-0.35.[5]
-
Pack the Column: Pack a glass column with silica gel using the chosen eluent.
-
Load the Sample: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute: Run the column by applying positive pressure (flash chromatography).
-
Collect Fractions: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Section 4: Visual Workflow & Data Summary
Caption: General purification workflow for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Chemical Name | This compound | [6][7] |
| CAS Number | 1113050-16-0 | [1][6][8] |
| Molecular Formula | C₈H₅F₂IO₂ | [6][8] |
| Molecular Weight | 298.03 g/mol | [6][8][9] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 49.3 - 50.0 °C | [1] |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, Acetone); Insoluble in water. | [10] |
| Storage | 2-8°C, protect from light | [6] |
References
-
Pharmaffiliates. (n.d.). 2,4-Difluoro-5-iodo-benzoic Acid Methyl Ester. Retrieved from [Link][6]
-
abcr Gute Chemie. (n.d.). This compound. Retrieved from [Link][9]
-
Grokipedia. (n.d.). Methyl 4-iodobenzoate. Retrieved from [Link][10]
-
University of Toronto Scarborough. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link][3]
-
Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link][4]
-
ResearchGate. (2016, August 16). For TLC chromatography how we select solvent system via hit and trial method? Retrieved from [Link][5]
-
Google Patents. (n.d.). US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid. Retrieved from [2]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid - Google Patents [patents.google.com]
- 3. Home Page [chem.ualberta.ca]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 2,4-Difluoro-5-iodo-benzoic acid Methyl ester | 1113050-16-0 [amp.chemicalbook.com]
- 8. 1113050-16-0|this compound|BLD Pharm [bldpharm.com]
- 9. AB497702 | CAS 1113050-16-0 – abcr Gute Chemie [abcr.com]
- 10. grokipedia.com [grokipedia.com]
Technical Support Center: Optimizing Suzuki Coupling with Methyl 2,4-difluoro-5-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling reaction with Methyl 2,4-difluoro-5-iodobenzoate. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this specific transformation. As Senior Application Scientists, we understand that achieving high yields and purity with electron-deficient and sterically hindered substrates requires a nuanced approach. This resource is built on a foundation of mechanistic understanding and practical, field-proven insights to ensure your success.
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Low or No Conversion of Starting Material
You've set up your reaction with this compound and your boronic acid of choice, but after the specified reaction time, you observe primarily unreacted starting materials. This is a common hurdle, often pointing to issues with catalyst activation or the key steps of the catalytic cycle.
Root Cause Analysis & Corrective Actions:
-
Inefficient Oxidative Addition: The first committed step of the catalytic cycle is the oxidative addition of the aryl iodide to the Pd(0) catalyst.[1][2][3] While the carbon-iodine bond is generally reactive, steric hindrance from the ortho-fluoro and ester groups, combined with the electron-withdrawing nature of the ring, can impact this step.[4][5][6]
-
Solution 1: Ligand Selection is Crucial. Standard ligands like triphenylphosphine (PPh₃) may not be sufficient.[7] Opt for bulky, electron-rich phosphine ligands which are known to accelerate oxidative addition and subsequent reductive elimination.[2][8][9] Examples include Buchwald-type ligands such as SPhos and XPhos, or other bulky ligands like P(t-Bu)₃.[9][10]
-
Solution 2: Pre-catalyst Choice. Instead of starting with a Pd(II) source like Pd(OAc)₂ which requires in-situ reduction, consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that readily generates the active Pd(0) species, such as XPhos Pd G2 or G3.[11][12]
-
-
Poor Catalyst Activity: The active Pd(0) species can be sensitive to oxygen. Inadequate degassing can lead to the oxidation of the phosphine ligands and the formation of inactive palladium black.[13]
-
Sub-optimal Temperature: Suzuki couplings are often temperature-dependent.
Issue 2: Formation of Significant Side Products
Your starting material is consumed, but the desired product is accompanied by significant impurities, leading to low isolated yields and difficult purification.
Common Side Products and Mitigation Strategies:
-
Protodehalogenation (Hydrodehalogenation): This is the replacement of the iodine atom with a hydrogen, resulting in Methyl 2,4-difluorobenzoate. This side reaction can occur if the transmetalation step is slow, allowing for competing pathways where a hydride source intercepts the palladium intermediate.[1][17][18]
-
Causality: The electron-withdrawing nature of the difluoro and ester groups makes the aryl ring susceptible to this side reaction.
-
Solution 1: Optimize the Base and Solvent System. The choice of base is critical. A strong, non-nucleophilic base is often preferred. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium carbonate (Na₂CO₃) for challenging couplings.[15][18] The solvent also plays a complex role; aprotic polar solvents like DMF or dioxane are commonly used, often with a small amount of water to aid in dissolving the base and facilitating the catalytic cycle.[19][20][21][22] However, excess water can promote protodeboronation.
-
Solution 2: Boronic Acid Quality and Equivalents. Ensure your boronic acid is pure and use a slight excess (e.g., 1.2-1.5 equivalents) to favor the transmetalation pathway.[23]
-
-
Protodeboronation: This involves the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[24] This is a common side reaction, especially with electron-rich or heteroaromatic boronic acids, and can be exacerbated by prolonged reaction times or high temperatures.[24][25]
-
Solution 1: Use Boronic Esters. Pinacol boronate esters (BPin) or MIDA boronates are often more stable towards protodeboronation and can provide a slow release of the boronic acid into the reaction mixture.[24][26]
-
Solution 2: Anhydrous Conditions (with caution). While some water is often beneficial, excessive amounts can promote this side reaction. If protodeboronation is a major issue, consider using anhydrous solvents and a base like potassium fluoride (KF).[10]
-
-
Homocoupling: The formation of a biaryl product from two molecules of the boronic acid or two molecules of the aryl iodide.
-
Causality: Boronic acid homocoupling can be promoted by the presence of oxygen or by the Pd(II) precatalyst before the catalytic cycle is fully established.[13] Aryl iodide homocoupling is less common but can occur at high temperatures.
-
Solution: Rigorous Degassing and Use of a Pd(0) Source. As with low conversion, ensuring an oxygen-free environment is key. Using a direct Pd(0) source can also minimize side reactions that occur during the reduction of a Pd(II) precatalyst.[1]
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is best for the Suzuki coupling of this compound?
A: For this electron-deficient and sterically demanding substrate, a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand is highly recommended.[8][10] Ligands from the Buchwald family, such as SPhos and XPhos, have demonstrated broad utility for challenging couplings.[9] Alternatively, pre-formed catalysts like XPhos Pd G2 or G3 can simplify reaction setup and often provide high activity.[11]
Q2: What is the optimal base and solvent for this reaction?
A: The choice of base and solvent is interdependent and often needs to be empirically optimized. A common and effective starting point is a moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in a solvent system like 1,4-dioxane/water or toluene/water.[11][15][18] The water is crucial for dissolving the inorganic base and facilitating the transmetalation step.[27] The ratio of organic solvent to water (e.g., 4:1 to 10:1) can be adjusted to optimize the solubility of all components.
Q3: My reaction is sluggish. How can I increase the reaction rate?
A: Several factors can be addressed to increase the reaction rate:
-
Temperature: Increasing the temperature, often to the reflux temperature of the solvent (e.g., ~100°C for dioxane), is a common strategy.[15]
-
Catalyst Loading: While typically low (0.5-2 mol%), increasing the catalyst loading to 3-5 mol% can be beneficial for particularly challenging substrates.
-
Microwave Chemistry: Utilizing a microwave reactor can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture.[11][16]
Q4: I am observing the hydrolysis of the methyl ester group. How can I prevent this?
A: The methyl ester is susceptible to hydrolysis under basic conditions, especially at elevated temperatures.
-
Choice of Base: Using a milder base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) can mitigate ester hydrolysis.[10][28]
-
Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the time the ester is exposed to basic conditions at high temperatures.
-
Protecting Group Strategy: If hydrolysis remains a significant issue, consider performing the Suzuki coupling on the corresponding carboxylic acid (2,4-difluoro-5-iodobenzoic acid) and then esterifying the product in a separate step.
Experimental Protocols & Data
Optimized Protocol for Suzuki Coupling
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Under the inert atmosphere, add Pd₂(dba)₃ and SPhos.[11]
-
Add degassed 1,4-dioxane and water in a 4:1 ratio to achieve a concentration of ~0.1 M with respect to the aryl iodide.
-
Heat the reaction mixture to 90-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).[11]
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Comparison of Reaction Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/H₂O | 100 | 12 | <10 |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (3) | DMF/H₂O | 100 | 8 | 45 |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 2 | >90 |
| XPhos Pd G3 (2) | - | Cs₂CO₃ (2) | THF/H₂O | 80 | 4 | >95 |
Yields are approximate and will vary depending on the specific boronic acid used.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
References
-
Neufeldt, S. R., & Sanford, M. S. (2012). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(23), 11749-11756. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. [Link]
-
Valente, E. J., et al. (2020). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Catalysis, 10(15), 8484-8495. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2012). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Request PDF. [Link]
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 16(12), 4940-4983. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Sharma, S., & Sharma, K. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]
-
Sherwood, J., et al. (2014). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Li, J., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 18(23), 4443-4450. [Link]
-
Scott, N. M., & Biscoe, M. R. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1647-1652. [Link]
-
Crest, A., et al. (2014). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Reddit. (2022). Suzuki proto-dehalogenation problem. r/Chempros. [Link]
-
Lennox, A., & Lloyd-Jones, G. (2014). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction. [Link]
-
Biscoe, M. R., et al. (2013). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC - NIH. [Link]
-
YouTube. (2023). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
Reddit. (2018). Problems with Suzuki coupling. r/Chempros. [Link]
-
Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170-7173. [Link]
-
Reddit. (2015). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
Li, Y., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. [Link]
-
Reddit. (2022). Struggling with Suzuki Reaction. r/Chempros. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. m.youtube.com [m.youtube.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 17. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 22. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. nbinno.com [nbinno.com]
- 24. Protodeboronation - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
- 26. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 27. researchgate.net [researchgate.net]
- 28. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
Technical Support Center: Troubleshooting Byproducts in Reactions of Methyl 2,4-difluoro-5-iodobenzoate
Introduction: Methyl 2,4-difluoro-5-iodobenzoate is a versatile and highly valuable building block in modern synthetic chemistry, particularly for the development of pharmaceuticals and advanced materials. Its trifunctional nature—an activated aryl iodide for cross-coupling, two electron-withdrawing fluorine atoms, and a modifiable methyl ester—allows for intricate molecular design. However, the reactivity that makes this compound so useful also presents challenges in controlling reaction pathways and minimizing the formation of unwanted byproducts.
This guide serves as a technical support resource for researchers, chemists, and process development professionals. It is structured to provide not just solutions, but a deeper understanding of the mechanistic origins of common byproducts. By explaining the causality behind these side reactions, we aim to empower you to proactively design more robust and efficient synthetic routes.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are the most common applications for this compound.[1][2][3][4] While powerful, these transformations are susceptible to several competing side reactions.
Troubleshooting Guide: Cross-Coupling Reactions
Question: I'm observing a significant peak in my LCMS corresponding to a mass of 172.13 g/mol , which matches Methyl 2,4-difluorobenzoate. What is this byproduct and how can I prevent its formation?
Answer:
-
Byproduct Identification: This byproduct is Methyl 2,4-difluorobenzoate, the result of hydrodehalogenation (or proto-deiodination), where the iodine atom is replaced by a hydrogen atom.
-
Mechanistic Cause: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings.[5][6] It can occur through several pathways:
-
β-Hydride Elimination: In reactions like the Buchwald-Hartwig amination, an intermediate palladium-amide complex can undergo β-hydride elimination, leading to the formation of the dehalogenated arene.[7]
-
Reductive Cleavage: Trace amounts of water, alcohols, or even amine reagents can serve as hydrogen sources. The Pd(0) catalyst can facilitate the reductive cleavage of the C-I bond, especially at elevated temperatures or with extended reaction times.[8]
-
Radical Pathways: Under certain conditions, especially with visible light and a base, a radical-mediated hydrogenation can occur even without a transition metal.[9][10]
-
-
Preventative Measures & Solutions:
-
Rigorous Inert Atmosphere: Ensure your reaction vessel and solvents are scrupulously deoxygenated and dried. Use high-purity argon or nitrogen and degas solvents thoroughly (e.g., via freeze-pump-thaw cycles or sparging).
-
Solvent and Reagent Purity: Use anhydrous solvents. If an alcohol is used as a solvent, consider switching to an aprotic solvent like dioxane, toluene, or CPME. Ensure bases are anhydrous.
-
Optimize Reaction Temperature and Time: Run the reaction at the lowest temperature that provides a reasonable conversion rate. Monitor the reaction by TLC or LCMS and stop it as soon as the starting material is consumed to prevent prolonged exposure to catalytic conditions.
-
Ligand Selection: For Buchwald-Hartwig aminations, using bulky, electron-rich phosphine ligands can favor the desired reductive elimination over competing side reactions.[11][12]
-
Question: My Suzuki-Miyaura reaction is producing a dimeric byproduct with a mass of 342.06 g/mol . What is happening?
Answer:
-
Byproduct Identification: This is the homocoupling product, Bis(methyl 2,4-difluorobenzoate), resulting from the coupling of two molecules of your starting material. You may also see homocoupling of your boronic acid partner.
-
Mechanistic Cause: Homocoupling in Suzuki reactions is often promoted by:
-
Oxygen: The presence of dissolved oxygen can facilitate the oxidative homocoupling of the boronic acid partner, which in turn can disrupt the primary catalytic cycle and promote side reactions.[13]
-
Base-Promoted Decomposition: The base used to activate the boronic acid can also promote its decomposition and subsequent homocoupling.[2][14]
-
Catalyst Aggregation: Poorly soluble or aggregated palladium species (palladium black) can sometimes catalyze homocoupling pathways.[6]
-
-
Preventative Measures & Solutions:
-
Thorough Degassing: This is the most critical step to prevent oxygen-mediated homocoupling.
-
Base Optimization: Use the mildest base necessary for the reaction. Weaker bases like K₂CO₃ or K₃PO₄ are often preferable to stronger bases like NaOH or KOtBu, especially if the boronic acid is sensitive.
-
Controlled Addition: In some cases, slow addition of the boronic acid or the base can help maintain a low steady-state concentration, disfavoring the second-order homocoupling reaction.
-
Ligand and Catalyst Choice: Ensure your palladium catalyst and ligand are fully dissolved and active. Using well-defined pre-catalysts can sometimes mitigate the formation of palladium black.[6]
-
FAQ: Cross-Coupling Reactions
-
Q: Why is my Sonogashira coupling producing a di-alkyne byproduct?
-
A: This is the Glaser-Hay homocoupling of your terminal alkyne partner. It is a copper-catalyzed oxidative process. To minimize it, ensure your reaction is strictly anaerobic, as oxygen promotes this side reaction. Alternatively, consider a copper-free Sonogashira protocol, which can completely eliminate this byproduct.[1][15][16]
-
-
Q: I'm attempting a Buchwald-Hartwig amination and the reaction is stalling. I suspect catalyst inhibition. Why does this happen with aryl iodides?
-
A: While aryl iodides are typically very reactive in oxidative addition, the iodide anion generated during the reaction can be inhibitory. Iodide can form bridging dimers with palladium, leading to off-cycle, less reactive catalyst species.[17] To overcome this, you can sometimes use specialized ligands or switch to the corresponding aryl bromide or triflate if feasible for your synthesis.
-
-
Q: Can I use this compound in a Heck reaction?
-
A: Yes, the aryl iodide is an excellent electrophile for Heck couplings. However, be aware of potential side reactions such as dehalogenation and double bond isomerization in your product, depending on the specific olefin and reaction conditions used.
-
Troubleshooting Summary Table
| Observed Byproduct | Common Name | Probable Cause(s) | Recommended Actions |
| Methyl 2,4-difluorobenzoate | Hydrodehalogenation | Moisture, protic solvents, impure reagents, β-hydride elimination | Use anhydrous/aprotic solvents, degas thoroughly, optimize temperature/time |
| Dimer of Starting Material | Homocoupling (Aryl) | Catalyst decomposition, high temperature | Use fresh catalyst, lower temperature, ensure good mixing |
| Dimer of Coupling Partner | Homocoupling (Boronic Acid/Alkyne) | Presence of oxygen, overly strong base (Suzuki), Cu-catalysis (Sonogashira) | Degas rigorously, use milder base, consider copper-free Sonogashira |
| 2,4-difluoro-5-iodobenzoic acid | Hydrolysis/Saponification | Wet solvents, aqueous base, high temperature | Use anhydrous conditions, non-aqueous base (e.g., K₃PO₄), lower temperature |
Section 2: Reactions Involving the Ester Group
While the C-I bond is the most common reaction site, the methyl ester can also participate in reactions, sometimes unintentionally.
Troubleshooting Guide: Ester-Related Side Reactions
Answer:
-
Byproduct Identification: This is the carboxylic acid product from the hydrolysis (saponification) of the methyl ester.[18]
-
Mechanistic Cause: Ester hydrolysis is the cleavage of the ester bond to form a carboxylic acid and an alcohol.
-
Base-Catalyzed (Saponification): This is the most common cause in cross-coupling reactions. Bases like NaOH, KOH, or even Cs₂CO₃ in the presence of water will readily hydrolyze the methyl ester.[18][19] The reaction proceeds via nucleophilic attack of a hydroxide ion on the ester carbonyl.[20][21]
-
Acid-Catalyzed: If your reaction conditions are acidic and contain water, acid-catalyzed hydrolysis can occur, though this is less common in the context of cross-coupling.
-
-
Preventative Measures & Solutions:
-
Use Anhydrous Conditions: The most straightforward solution is to eliminate water from the reaction. Use anhydrous solvents and reagents.
-
Choose a Non-Nucleophilic/Non-Aqueous Base: For cross-coupling reactions, switch from aqueous bases (like aqueous K₂CO₃) to anhydrous inorganic bases (like powdered K₃PO₄ or KF) or soluble organic bases (like DBU).[2][17]
-
Lower Reaction Temperature: Hydrolysis is temperature-dependent. Running the reaction at a lower temperature can significantly reduce the rate of this side reaction.
-
Visualized Workflow & Protocols
Diagram 1: Generalized Catalytic Cycle & Byproduct Pathways
Caption: Divergence of desired and side reactions from the Pd(II) intermediate.
Diagram 2: Troubleshooting Flowchart
Caption: A logical workflow for identifying and addressing common byproducts.
Experimental Protocol: General Procedure for Minimizing Byproducts in a Suzuki-Miyaura Coupling
This protocol emphasizes the critical steps for ensuring a clean reaction.
-
Glassware Preparation:
-
Oven-dry all glassware (reaction flask, condenser, magnetic stir bar) at 120 °C overnight.
-
Assemble the glassware hot and allow it to cool under a stream of high-purity argon or nitrogen.
-
-
Reagent Preparation & Charging the Flask:
-
Under a positive pressure of inert gas, add this compound (1.0 eq), the boronic acid partner (1.1-1.3 eq), and the anhydrous base (e.g., K₃PO₄, 2.0-3.0 eq) to the reaction flask.
-
Add the palladium pre-catalyst (e.g., Pd(OAc)₂ , 1-5 mol%) and the phosphine ligand (e.g., SPhos, 1.1-1.2 eq relative to Pd).
-
-
Solvent Addition and Degassing:
-
Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via cannula or syringe.
-
Crucial Step: Subject the resulting heterogeneous mixture to three cycles of freeze-pump-thaw or sparge with argon for 15-20 minutes while stirring to ensure complete removal of dissolved oxygen.
-
-
Reaction Execution:
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or by periodically taking aliquots (via syringe under inert atmosphere) for LCMS analysis.
-
-
Workup:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction by adding water and dilute with an organic solvent like ethyl acetate.
-
Filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Proceed with standard aqueous extraction, drying (e.g., with Na₂SO₄), and purification by column chromatography.
-
References
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Metal-Mediated Reductive Hydrodehalogenation of Organic Halides | Chemical Reviews. [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. [Link]
-
Rapid metal-catalyzed hydrodehalogenation of Iodinated x-ray contrast media - PubMed. [Link]
- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google P
-
Methyl 4-iodobenzoate - Grokipedia. [Link]
-
What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. [Link]
-
Sonogashira coupling - Wikipedia. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides - Organic Chemistry Portal. [Link]
-
Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides - PubMed. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. [Link]
-
Suzuki Coupling Mechanism - YouTube. [Link]
-
Transition metal‐catalyzed access to organic iodides - ResearchGate. [Link]
-
Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties - Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
-
Transition Metal-Free Synthesis of Halobenzo[b]furans from O-Aryl Carbamates via o-Lithiation Reactions - MDPI. [Link]
-
Methyl 2,4-Difluorobenzoate | C8H6F2O2 - PubChem. [Link]
-
Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate - Chemistry Stack Exchange. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. [Link]
-
Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]
-
Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media - ResearchGate. [Link]
-
Ultrasound Mediated Alkaline Hydrolysis of Methyl Benzoate--Reinvestigation With Crucial Parameters - PubMed. [Link]
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- 9. Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides [organic-chemistry.org]
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- 21. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Failed Sonogash-ira Coupling of Methyl 2,4-difluoro-5-iodobenzoate
Introduction: The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3] This guide is specifically tailored to address the challenges encountered when using Methyl 2,4-difluoro-5-iodobenzoate as a substrate. This electron-deficient aryl iodide presents a unique set of reactivity profiles due to the electronic effects of the fluorine and ester functional groups. This document provides a structured troubleshooting framework, detailed protocols, and answers to frequently asked questions to enable researchers to overcome common hurdles and achieve successful couplings.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction shows no conversion of the aryl iodide. What are the likely causes?
Answer: A complete lack of reactivity typically points to a fundamental issue with one of the core components of the catalytic system. A systematic approach is crucial for diagnosis.[4]
Initial Checks:
-
Reagent Integrity: Verify the purity and dryness of all reagents and solvents. Moisture and oxygen can severely hinder the reaction.[4] Solvents should be freshly distilled or from a reliable commercial source.
-
Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to air. Ensure the reaction vessel was properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[4]
-
Catalyst Activity: The palladium source is critical. Pd(II) precatalysts require in situ reduction to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not initiate.
Troubleshooting Flowchart for No Reaction
Caption: Troubleshooting workflow for zero conversion.
Question 2: I'm observing significant homocoupling of my alkyne (Glaser coupling). How can I minimize this side reaction?
Answer: Glaser coupling is a well-known side reaction in copper-mediated Sonogashira couplings, resulting from the oxidative dimerization of the alkyne.[5][6][7] This is especially problematic when the terminal alkyne is valuable.
Strategies to Mitigate Glaser Coupling:
| Strategy | Rationale | Recommended Action |
| Reduce/Eliminate Copper | The copper(I) co-catalyst is the primary promoter of alkyne homocoupling. | Transition to a "copper-free" Sonogashira protocol. If copper is necessary, reduce its loading to the minimum effective concentration (e.g., 1-2 mol%). |
| Strict Anaerobic Conditions | Oxygen is the oxidant in the Glaser coupling pathway. | Ensure thorough degassing of the solvent and reaction vessel (e.g., via freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas. |
| Slow Addition of Alkyne | Maintaining a low concentration of the alkyne can disfavor the bimolecular homocoupling reaction.[6] | Use a syringe pump to add the alkyne to the reaction mixture over several hours. |
| Choice of Base and Solvent | Amine bases can sometimes promote homocoupling. | Consider using an inorganic base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF or dioxane.[1] |
Question 3: My reaction is messy with multiple unidentified byproducts. What are potential side reactions with this specific substrate?
Answer: The electronic nature of this compound can make it susceptible to side reactions beyond Glaser coupling.
-
Hydrodehalogenation: The replacement of the iodine atom with a hydrogen atom is a common side reaction in palladium catalysis, especially at higher temperatures or with certain bases/solvents.[8][9][10] This will produce Methyl 2,4-difluorobenzoate.
-
Impact of Fluoride Substituents: While the C-F bond is generally stable, under certain conditions, fluoride ions can interact with the palladium center and influence the catalytic cycle.[11][12] It's also worth noting that electron-withdrawing groups, like fluorine, accelerate the oxidative addition step, which is often rate-limiting.[13]
-
Ester Hydrolysis: If using a strong, nucleophilic base (like hydroxides) or if there is significant water in the reaction, the methyl ester can be hydrolyzed to the corresponding carboxylic acid. Using milder inorganic bases like carbonates can prevent this.[14]
Question 4: The reaction starts but stalls before completion. What could be the cause?
Answer: A stalling reaction often indicates catalyst deactivation or reagent instability over the course of the reaction.
-
Catalyst Deactivation: The active Pd(0) species can be sensitive and may decompose over time, especially at elevated temperatures. The choice of ligand is crucial for stabilizing the catalyst.[4] For electron-deficient substrates, using bulky, electron-rich phosphine ligands can improve catalyst stability and activity.[15]
-
Reagent Degradation: The terminal alkyne might not be stable under the reaction conditions over extended periods.
-
Product Inhibition: In some cases, the product of the reaction can coordinate to the palladium center and inhibit further catalytic turnover.
To address a stalling reaction, consider adding a fresh portion of the palladium catalyst or ligand midway through the reaction.
Key Experimental Protocols
Protocol 1: Recommended Copper-Free Sonogashira Coupling
This protocol is designed to minimize Glaser homocoupling and is a good starting point for the coupling of this compound.
-
Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and a suitable base such as Cs₂CO₃ (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if needed, a ligand (e.g., XPhos, 4-10 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or THF) via cannula.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Diagram of the Sonogashira Catalytic Cycle
Caption: Simplified Sonogashira catalytic cycle.
References
-
Wikipedia. Sonogashira coupling. [Link]
- Brice, H. (Ed.). (2016). Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- Wang, D. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Journal of the Iranian Chemical Society, 20(6), 1435-1456.
-
The Reaction Monitor. (2008). Copper-free Sonogashira coupling. [Link]
- Wang, T., Wang, Y., & Zhang, J. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(5), 1031–1039.
- Banu, B., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- Wang, T., Wang, Y., & Zhang, J. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(5), 1031-1039.
-
ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. [Link]
-
ResearchGate. (n.d.). Screening different bases and solvents in the nickel- catalysed Sonogashira reaction. [Link]
- Gorgani, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6139-6178.
- Zhang, Y., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry, 1(10), 602-607.
-
The Organic Chemistry Tutor. (2020, July 25). Sonogashira Coupling [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Zhang, Y., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry, 1(10), 602–607.
- Kelley, D. E., et al. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 138(23), 7371–7379.
-
Fiveable. Palladium-catalyzed cross-coupling reactions. [Link]
- Shroder, M. (n.d.). The Sonogashira Coupling. CHM 254.
- Mir-Simon, B., et al. (2024). Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple. Chemical Science, Advance Article.
- Jutand, A., & Grimaud, L. (2016). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Synthesis, 49(06), 1182–1189.
- Gorgani, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6139-6178.
- Zhang, Y., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry, 1(10), 602-607.
- Ichikawa, S., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Ichikawa, S., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Sohel, S. M., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(15), 4581–4585.
- Pârvu, A., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2855–2863.
- He, J., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
- Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(26), 9135-9142.
- Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121.
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- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Preventing Deiodination of Methyl 2,4-difluoro-5-iodobenzoate
Welcome to the technical support center for handling Methyl 2,4-difluoro-5-iodobenzoate. This guide is designed for researchers, scientists, and drug development professionals to address the common and often frustrating issue of unintended deiodination. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Understanding the Challenge: The Fragile C-I Bond
This compound is a valuable building block, but its utility is intrinsically linked to the stability of the carbon-iodine (C-I) bond. The C-I bond is the longest and weakest of the carbon-halogen bonds, making it susceptible to cleavage under various conditions.[1][2] Deiodination, the undesired loss of the iodine substituent, leads to the formation of methyl 2,4-difluorobenzoate, a common impurity that complicates purification and reduces yield.
This guide will focus on the primary pathways of deiodination encountered during synthesis:
-
Reductive Dehalogenation: Primarily a side reaction in transition-metal-catalyzed processes (e.g., Suzuki, Heck, Sonogashira).[3]
-
Photochemical Decomposition: Cleavage of the C-I bond induced by exposure to light, particularly UV radiation.[1][4][5]
-
Thermal Degradation: Accelerated decomposition at elevated temperatures.[6]
Frequently Asked Questions (FAQs)
Q1: I'm seeing a significant amount of the deiodinated byproduct in my palladium-catalyzed cross-coupling reaction. What's the most likely cause?
A1: The most common culprit is a side reaction within the catalytic cycle known as reductive dehalogenation.[3][7][8][9] This can be promoted by several factors, including the choice of ligand, base, solvent, and the presence of hydride sources. Essentially, instead of undergoing the desired cross-coupling pathway, the aryl-palladium intermediate is intercepted by a hydride species, leading to the formation of an Ar-H bond and regenerating the Pd(0) catalyst.
Q2: My starting material, this compound, has developed a yellow or brown tint upon storage. Is it still usable?
A2: The discoloration is likely due to the formation of elemental iodine (I₂) from slow decomposition.[1] This indicates that some degradation has occurred, often initiated by light or heat.[1][6] For reactions sensitive to precise stoichiometry, such as catalysis, it is highly recommended to purify the material before use. For less sensitive reactions, minor discoloration may be acceptable, but be aware that the purity is compromised.
Q3: How should I properly store this compound to prevent degradation?
A3: To minimize decomposition, you must protect it from light, heat, and moisture.[1]
-
Container: Use an amber glass vial or wrap a clear vial in aluminum foil.
-
Atmosphere: For long-term storage, flush the vial with an inert gas like argon or nitrogen.
-
Temperature: Store in a cool, dark place. Refrigeration is recommended. Always allow the vial to warm to room temperature before opening to prevent moisture condensation.
Q4: Can the choice of base in my Suzuki coupling increase deiodination?
A4: Absolutely. Strong, poorly soluble bases, especially in the presence of water or alcohol as a proton source, can promote deiodination. For instance, using aqueous potassium carbonate can sometimes be more problematic than using a non-aqueous base like potassium phosphate or cesium carbonate. The base is a critical parameter to screen when troubleshooting this issue.[10]
Troubleshooting Guide: Minimizing Deiodination in Practice
This section provides a more detailed breakdown of experimental parameters that can be tuned to suppress deiodination, primarily focusing on the context of palladium-catalyzed cross-coupling reactions.
The Mechanism of Reductive Dehalogenation
Understanding the mechanism is key to preventing it. In a typical Pd(0)/Pd(II) catalytic cycle, after oxidative addition of the aryl iodide to Pd(0), the resulting Ar-Pd(II)-I intermediate is poised for the next step (e.g., transmetalation in a Suzuki coupling). However, if a hydride source is available, it can react with this intermediate, cleaving the C-Pd bond and replacing it with a C-H bond.
Sources
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- 2. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Photodegradation of iodinated trihalomethanes in aqueous solution by UV 254 irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchwithrutgers.com [researchwithrutgers.com]
- 9. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Methyl 2,4-difluoro-5-iodobenzoate Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for selecting the optimal catalyst system for cross-coupling reactions involving Methyl 2,4-difluoro-5-iodobenzoate. Due to the electronic nature and steric hindrance of this substrate, achieving high-yielding and clean transformations requires careful consideration of the catalyst, ligand, base, and solvent. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
This compound presents a unique set of challenges due to its electronic and steric properties. The two fluorine atoms are strongly electron-withdrawing, which can influence the reactivity of the aryl iodide. Additionally, the presence of the methyl ester and the fluorine atom ortho to the iodine can introduce steric hindrance, potentially impeding the oxidative addition and reductive elimination steps of the catalytic cycle.[1]
Q2: Which types of cross-coupling reactions are most suitable for this substrate?
This substrate is amenable to several common palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds with a wide range of amines.[2]
-
Sonogashira Coupling: For the creation of C-C triple bonds with terminal alkynes.[3]
The choice of reaction will depend on the desired final product.
Q3: How do I select the best palladium catalyst and ligand for a Suzuki-Miyaura coupling with this substrate?
For Suzuki-Miyaura couplings involving sterically hindered and electron-deficient aryl iodides, the ligand choice is critical.[1]
-
Recommended Ligands: Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, are highly effective.[1][4] Ligands such as SPhos and XPhos have demonstrated success in promoting the coupling of sterically demanding substrates.[1][5] N-heterocyclic carbene (NHC) ligands can also be highly efficient.[1]
-
Palladium Precatalysts: Modern palladacycle precatalysts (e.g., G3 or G4) are often more reliable than traditional sources like Pd(OAc)₂ as they form the active LPd(0) catalyst more cleanly and efficiently.[6] Using a Pd(0) source like Pd₂(dba)₃ is also a good option.[7]
Q4: What are the key considerations for a successful Buchwald-Hartwig amination with this compound?
The success of a Buchwald-Hartwig amination with this substrate hinges on the appropriate selection of the catalyst system and reaction conditions.
-
Ligand Selection: Similar to Suzuki couplings, bulky, electron-rich phosphine ligands are crucial for facilitating the catalytic cycle, especially with sterically hindered aryl halides.[5][6][7] The choice of ligand is highly dependent on the specific amine being used. For primary amines, ligands like BrettPhos are often effective, while RuPhos is a good choice for secondary amines.[6]
-
Base Selection: A strong, non-nucleophilic base is generally preferred. Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are commonly used.[6] For base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, potentially requiring higher reaction temperatures.[6]
-
Solvent Choice: Aprotic solvents such as toluene, dioxane, and tetrahydrofuran (THF) are commonly employed.[1] Toluene can be particularly advantageous for reactions with aryl iodides to minimize the inhibitory effect of the iodide salt byproduct.[6][7]
Q5: What is the recommended starting point for a Sonogashira coupling with this substrate?
The Sonogashira reaction typically employs a dual-catalyst system.[3]
-
Catalysts: A palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, like CuI, are standard.[8][9]
-
Base: An amine base, such as triethylamine or diisopropylamine, is commonly used and can often serve as the solvent as well.[10][11]
-
Copper-Free Conditions: To avoid the common side reaction of alkyne homocoupling (Glaser coupling), copper-free conditions can be employed.[3][12] This often requires the use of more specialized ligands and conditions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Product Yield in a Suzuki-Miyaura Coupling
Possible Causes & Step-by-Step Solutions
-
Cause A: Inefficient Catalyst System. The combination of palladium source and ligand may not be optimal for this sterically hindered and electron-deficient substrate.
-
Solution 1: Switch to a More Effective Ligand. If you are using a standard ligand like PPh₃, switch to a bulky, electron-rich Buchwald ligand such as SPhos or XPhos.[1][4] These ligands are known to accelerate both the oxidative addition and reductive elimination steps.
-
Solution 2: Use a Modern Precatalyst. Instead of traditional palladium sources like Pd(OAc)₂ or Pd(PPh₃)₄, which can be sensitive to air and require in situ activation, try a more robust and air-stable precatalyst like an XPhos Pd G3 or SPhos Pd G3 palladacycle.[6][13]
-
-
Cause B: Inappropriate Base. The strength and solubility of the base are crucial for the transmetalation step.
-
Solution 1: Use a Stronger, Non-coordinating Base. If you are using a weaker base like K₂CO₃, consider switching to K₃PO₄ or Cs₂CO₃.[1][14] For particularly challenging couplings, a stronger base like KOtBu might be necessary, often in a solvent like dioxane.[1]
-
Solution 2: Ensure Anhydrous Conditions. Water can hydrolyze the boronic acid and deactivate the catalyst. Ensure your base and solvent are anhydrous.
-
-
Cause C: Catalyst Inhibition by Iodide. The iodide byproduct generated during the reaction can sometimes inhibit the palladium catalyst.[7][13]
-
Solution: Add a Halide Scavenger. The addition of LiCl (2+ equivalents) can help to mitigate catalyst poisoning by iodide.[13]
-
-
Cause D: Suboptimal Solvent. The solvent plays a significant role in solubility and reaction kinetics.
-
Solution: Screen Different Solvents. While toluene, dioxane, and THF are common choices, consider screening other aprotic solvents.[1] For some systems, a mixture of solvents, such as dioxane/water, can be effective.[13] Ensure all solvents are properly degassed to remove oxygen, which can deactivate the catalyst.[13][14]
-
Problem 2: Low Yield in a Buchwald-Hartwig Amination
Possible Causes & Step-by-Step Solutions
-
Cause A: Inactive Catalyst. The palladium may not be in its active Pd(0) state.
-
Solution 1: Use a Pd(0) Source. If you are using a Pd(II) precatalyst like Pd(OAc)₂, consider switching to a Pd(0) source such as Pd₂(dba)₃ to ensure the presence of the active catalytic species.[7]
-
Solution 2: Employ a Pre-formed Pd(0) Catalyst. Modern precatalysts are designed to readily form the active Pd(0) species under the reaction conditions.[6]
-
-
Cause B: Incorrect Ligand for the Amine. The steric and electronic properties of the amine coupling partner heavily influence the choice of ligand.
-
Solution: Consult a Ligand Selection Guide. For primary amines, ligands like BrettPhos are often a good starting point. For secondary amines, consider RuPhos.[6] For particularly challenging or hindered amines, more specialized ligands may be required.[6] Screening a small panel of ligands is often the most effective approach.
-
-
Cause C: Unsuitable Base. The pKa of the amine and the functional group tolerance of the substrates are key factors in base selection.
Problem 3: Significant Alkyne Homocoupling (Glaser Coupling) in a Sonogashira Reaction
Possible Causes & Step-by-Step Solutions
-
Cause A: Presence of Oxygen. The copper-catalyzed homocoupling of terminal alkynes is highly sensitive to the presence of oxygen.[11][16]
-
Solution 1: Rigorous Exclusion of Air. Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use Schlenk line techniques and properly degassed solvents.
-
Solution 2: Use a Diluted Hydrogen Atmosphere. A mixture of hydrogen gas diluted with nitrogen or argon has been shown to significantly reduce homocoupling.[16]
-
-
Cause B: Inherent Reactivity with Copper Co-catalyst. The presence of the copper(I) co-catalyst can promote the formation of alkyne dimers.[3]
-
Solution: Switch to Copper-Free Conditions. There are numerous protocols for copper-free Sonogashira couplings.[9][17] These often involve the use of specific palladium catalysts and ligands, such as those based on bulky, electron-rich phosphines, and may require a different base and solvent system.
-
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general guideline and may require optimization for your specific boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
In a glovebox, add this compound, the arylboronic acid, and K₃PO₄ to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Add the palladium precatalyst.
-
Add the anhydrous, degassed 1,4-dioxane.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol is a starting point and may need adjustment based on the specific amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox, add this compound, NaOtBu, Pd₂(dba)₃, and the ligand to an oven-dried reaction vial with a stir bar.
-
Add the anhydrous, degassed toluene.
-
Add the amine.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction to 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Data and Visualizations
Table 1: Comparison of Ligands for Suzuki-Miyaura Coupling
| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Reported Yield (%) | Notes |
| PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | Low to Moderate | Often inefficient for hindered substrates. |
| XPhos | XPhos Pd G3 | K₃PO₄ | Dioxane | 100 | High | Excellent for sterically demanding couplings.[5] |
| SPhos | SPhos Pd G2 | Cs₂CO₃ | Toluene | 100 | High | Another highly effective Buchwald ligand.[4] |
| Pd(dppf)Cl₂ | - | K₂CO₃ | DMF | 80 | Moderate to High | A versatile catalyst for many Suzuki couplings.[18] |
Yields are representative and can vary based on the specific coupling partners and reaction conditions.
Diagram 1: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yielding coupling reactions.
References
- Benchchem. Troubleshooting low yields in Suzuki reactions of sterically hindered aryl iodides.
- Benchchem. Technical Support Center: Optimizing Buchwald-Hartwig Amination.
- Benchchem. Optimization of Buchwald-Hartwig amination conditions.
- ResearchGate. Optimization of the reaction conditions for the Buchwald-Hartwig...
- Reddit. Problems with Suzuki coupling : r/Chempros.
- ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- YouTube. Condition Optimization for Buchwald-Hartwig Reactions.
- Dalton Transactions (RSC Publishing). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands.
- ACS Publications. Palladium(II)-Catalyzed Coupling of Electron-Deficient Arenes via C–H Activation | Organometallics.
- Benchchem. Application Notes and Protocols for Ligand Effects in the Suzuki-Miyaura Coupling of Ethyl 4-iodobenzoate.
- Benchchem. Troubleshooting low yields in Suzuki coupling of iodoanisole.
- Wikipedia. Sonogashira coupling.
- Organic Chemistry Portal. Sonogashira Coupling.
- PubMed. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.
- Wikipedia. Buchwald–Hartwig amination.
- Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
- NIH. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- Dalton Transactions (RSC Publishing). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews.
- NIH. Approach Toward Stereoselective α‐Arylation by Pd/Cu‐Catalyzed Arylboration of Electron Deficient Alkenes - PMC.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- Sonogashira Coupling Reaction with Diminished Homocoupling.
- NIH. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- MDPI. Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- Benchchem. Application Notes and Protocols for Suzuki Coupling with Ethyl 4-iodobenzoate.
- ResearchGate. Buchwald–Hartwig Amination.
- Benchchem. A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid.
- Benchchem. Minimizing side reactions in the Sonogashira coupling of benzothiadiazoles.
- Chemistry LibreTexts. Sonogashira Coupling.
- ResearchGate. Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates | Request PDF.
- ResearchGate. Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. books.lucp.net [books.lucp.net]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. depts.washington.edu [depts.washington.edu]
- 17. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions | MDPI [mdpi.com]
Technical Support Center: Proactive Management of Reaction Exotherms with Methyl 2,4-difluoro-5-iodobenzoate
Welcome to the technical support center for handling Methyl 2,4-difluoro-5-iodobenzoate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. This compound is a valuable reagent, particularly in cross-coupling reactions, but its use requires a deep understanding of potential reaction exotherms to ensure safety and reproducibility. This document moves beyond standard operating procedures to provide in-depth, field-proven insights into the causality behind experimental choices, empowering you to manage your reactions proactively.
Frequently Asked Questions (FAQs): Foundational Safety & Reactivity
This section addresses the most common preliminary questions regarding the safe handling and inherent hazards of reactions involving this compound.
Q1: What are the primary thermal hazards associated with reactions involving this compound?
A1: The primary thermal hazards do not stem from the compound's intrinsic instability in storage, but rather from its reactivity in common synthetic applications. The key factors are:
-
The Carbon-Iodine Bond: The C-I bond is the weakest of the carbon-halogen bonds, making it an excellent leaving group in reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings.[1] These transition-metal-catalyzed reactions are often exothermic, and the high reactivity of the C-I bond can lead to rapid heat release.
-
Reaction Initiation: Many coupling reactions require an induction period for catalyst activation. If reagent is added before the reaction initiates, it can accumulate, leading to a sudden, uncontrollable exotherm once the reaction begins.[2]
-
Scale-Up Risks: A reaction that is easily managed in a flask on a laboratory bench can become a significant hazard upon scale-up. The surface-area-to-volume ratio decreases as scale increases, making heat dissipation far less efficient and increasing the risk of a runaway reaction.[2][3]
Q2: Why is a preliminary thermal hazard assessment essential before using this reagent at scale?
A2: A preliminary thermal hazard assessment is non-negotiable for process safety. Relying on anecdotal experience is insufficient and dangerous. The prime causes of runaway reactions are often a lack of understanding of the process chemistry and thermochemistry, coupled with inadequate design for heat removal.[4] A formal assessment, typically using Reaction Calorimetry , provides critical quantitative data to prevent such events.[5] This analysis determines the total heat of reaction (enthalpy), the rate of heat release, and the potential for secondary decomposition reactions, allowing for the design of safe and robust cooling and dosing protocols.[6]
Q3: How do the fluoro- and iodo- substituents on the aromatic ring influence its reactivity and exotherm potential?
A3: The substituents have distinct and significant electronic effects:
-
Fluorine Atoms: As highly electronegative atoms, the two fluorine substituents act as strong electron-withdrawing groups. This modifies the electron density of the aromatic ring, influencing the kinetics of, for example, oxidative addition in cross-coupling cycles.
-
Iodine Atom: The iodine atom's primary role is that of an excellent leaving group in transition-metal-catalyzed cross-coupling reactions.[7][8] Its lability is a key driver of the high reaction rates that can generate significant heat. The combination of these features makes the molecule highly reactive in a predictable manner, but this reactivity must be controlled to manage the resulting exotherm.
Proactive Exotherm Management: From Screening to Scale-Up
A proactive approach to safety involves characterizing the thermal profile of your reaction before it has the potential to become uncontrollable.
Workflow for Thermal Hazard Assessment
The following workflow is a self-validating system to ensure that safety is built into the process from the earliest stages.
Caption: Workflow for assessing and managing thermal risk.
Key Thermal Parameters from Calorimetry
Reaction calorimetry is the cornerstone of safe process development.[5][6] When you perform this analysis, the following parameters are critical for your risk assessment.
| Parameter | Symbol | Description | Implication for Safety |
| Heat of Reaction | ΔHrxn | The total amount of energy released or absorbed per mole of limiting reagent during the reaction. | A high negative value (exothermic) indicates a large amount of energy will be released, requiring significant cooling capacity. |
| Maximum Heat Flow | qmax | The peak rate of energy release during the reaction. | Determines the minimum cooling performance required from the reactor to maintain a constant temperature. |
| Onset Temperature | Tonset | The temperature at which the reaction begins to self-heat at a detectable rate. | Indicates the temperature at which the reaction can "take off." Reagents should not be allowed to accumulate below this temperature. |
| Time to Maximum Rate | TMRad | The time it would take for a reaction to reach its maximum rate under adiabatic (no heat loss) conditions. | A short TMRad (e.g., < 8 hours) from the process temperature is a critical warning sign of a high potential for a runaway reaction. |
| Adiabatic Temp. Rise | ΔTad | The theoretical temperature increase of the reaction mass if no heat were removed by the cooling system. | If Tset + ΔTad exceeds the boiling point of the solvent or a known decomposition temperature, the risk is severe. |
Experimental Protocol: Generalized Reaction Calorimetry
This protocol describes a general method for evaluating a cross-coupling reaction using a reaction calorimeter (e.g., Mettler-Toledo RC1).
-
System Preparation:
-
Calibrate the calorimeter according to the manufacturer's instructions.
-
Charge the reactor with the solvent, this compound, the coupling partner (e.g., a boronic acid), and the base.
-
Begin stirring at a rate that ensures good mixing but avoids splashing (e.g., 300 RPM).
-
-
Establish Thermal Baseline:
-
Heat the reactor contents to the desired reaction temperature (e.g., 60 °C).
-
Hold at this temperature until the heat flow reading is stable. This establishes the baseline heat input required to maintain temperature.
-
-
Reagent Addition (Simulating Semi-Batch):
-
Prepare a solution of the catalyst (e.g., a palladium complex) in a small amount of solvent.
-
Using a syringe pump connected to the calorimeter, add the catalyst solution at a slow, controlled rate over a predetermined period (e.g., 60 minutes). This simulates the semi-batch process used to control exotherms.
-
-
Data Acquisition:
-
Continuously record the reactor temperature, jacket temperature, and heat flow throughout the addition and for a period after the addition is complete to ensure the reaction has reached completion.
-
-
Analysis:
-
Integrate the heat flow curve over time, correcting for the baseline, to calculate the total heat of reaction (ΔHrxn).
-
Identify the maximum heat flow (qmax) to determine the required cooling duty for the process.
-
Troubleshooting Guide: Real-Time Problem Solving
This section provides direct answers to specific issues you may encounter during an experiment.
Issue 1: The reaction temperature is rapidly rising and overshooting the setpoint.
-
Immediate Actions:
-
STOP REAGENT ADDITION IMMEDIATELY. This is the most critical first step to prevent adding more fuel to the reaction.
-
Increase Cooling: Lower the jacket temperature to its minimum setting or add more ice/dry ice to the external cooling bath.
-
Dilute (If Safe): If you have a pre-chilled, inert solvent available, adding it can help absorb some of the heat. Do this cautiously.[9]
-
-
Potential Root Causes & Long-Term Solutions:
-
Addition Rate is Too Fast: The rate of heat generation is exceeding the rate of heat removal. Solution: Reduce the dosing rate significantly. The calorimetry data should dictate the maximum safe addition rate.
-
Insufficient Cooling: The cooling system is inadequate for the scale or the exothermicity of the reaction. Solution: Scale down the reaction or move to a reactor with a more efficient cooling system.
-
Concentration is Too High: A more concentrated reaction mixture will generate heat more rapidly in a smaller volume. Solution: Increase the solvent volume to increase the overall heat capacity of the mixture.
-
Issue 2: A significant delay is observed between the start of reagent addition and any temperature increase (Induction Period).
-
Immediate Actions:
-
STOP REAGENT ADDITION IMMEDIATELY. This is a highly dangerous situation. Unreacted reagents are accumulating, which can lead to a violent, uncontrollable exotherm once the reaction finally initiates.[2]
-
DO NOT Increase Temperature: Do not try to "kick-start" the reaction by heating it further. This will only make the subsequent exotherm more severe.
-
Prepare for Emergency Quench: Have your emergency quench solution and cooling bath ready.
-
-
Potential Root Causes & Long-Term Solutions:
-
Catalyst Inhibition: Impurities in the reagents or solvent (e.g., water, oxygen) may be inhibiting the catalyst. Solution: Ensure all reagents and solvents are pure and dry, and that the reaction is performed under a properly inert atmosphere.
-
Poor Mixing: The catalyst may not be properly dispersed in the reaction mixture. Solution: Increase the agitation rate or use a different stirrer design to improve mixing.
-
Inactive Catalyst: The catalyst may have degraded during storage. Solution: Use a fresh batch of catalyst or test its activity on a microscale before use.
-
Issue 3: The reaction quench is unexpectedly violent or highly exothermic.
-
Immediate Actions:
-
Slow or Stop Quencher Addition: Control the exotherm by reducing the rate of addition.
-
Apply Maximum Cooling: Ensure the reaction vessel is in an efficient cooling bath (e.g., ice-water).
-
-
Potential Root Causes & Long-Term Solutions:
-
Incomplete Reaction: A large amount of a highly reactive species (e.g., an organometallic intermediate) remained in the flask when the quench was started. Solution: Use an in-process control (e.g., TLC, LCMS) to confirm the primary reaction is complete before quenching.
-
Incorrect Quenching Agent: Using a highly reactive quencher like water directly on certain reagents can be extremely hazardous.[10] Solution: Employ a stepwise quenching protocol. First, add a less reactive agent like isopropanol slowly at a low temperature, followed by a more reactive agent like water or aqueous solutions.[9]
-
Emergency Response Decision Tree
In the event of a thermal excursion, a clear and logical response is critical.
Caption: Decision tree for an uncontrolled exotherm event.
References
- Benchchem. Technical Support Center: Managing Exothermic Reactions Involving 4-Amino-2-chloronicotinonitrile.
- Benchchem. Technical Support Center: Quenching Procedures for Reactions Involving 2-Iodopropane.
- The Pharma Master. Troubleshooting.
- Benchchem.
- SAFETY DATA SHEET - Methyl 4-iodobenzo
- ChemicalBook.
- Thermo Fisher Scientific.
- Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories.
- ARIA. Runaway reactions, case studies, lessons learned.
- Pharma IQ. Safe Automated Dosing with Exothermic Reactions - Case Study.
- BLD Pharm.
- Chemistry LibreTexts. 11.5: Reaction Calorimetry.
- ResearchGate. Continuous-Flow Hydroxylation of Aryl Iodides Promoted by Copper Tubing.
- The Sarpong Group.
- REACTION CALORIMETRY IN MICROREACTORS: FAST REACTION SCREENING AND PROCESS DESIGN.
- ResearchGate. A safe and reliable procedure for the iododeamination of aromatic and heteroaromatic amines in a continuous flow reactor.
- Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study.
- Wikipedia.
- PMC.
- ChemBK.
- IChemE. Incidents in the chemical industry due to thermal-runaway chemical reactions.
- Chemistry LibreTexts. 8.10: Reactions of Aromatic Compounds- Introduction of one group onto the ring.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 3. Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study | Chemical Engineering Transactions [cetjournal.it]
- 4. minerva.jrc.ec.europa.eu [minerva.jrc.ec.europa.eu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. Methyl 4-iodobenzoate - Wikipedia [en.wikipedia.org]
- 8. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sarponggroup.com [sarponggroup.com]
Technical Support Center: Solvent Effects in Nucleophilic Aromatic Substitution on Methyl 2,4-difluoro-5-iodobenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding solvent effects in the nucleophilic aromatic substitution (SNAr) of Methyl 2,4-difluoro-5-iodobenzoate. The following information is designed to help you navigate the complexities of these reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction on this compound is sluggish or not proceeding to completion. Could the solvent be the issue?
A1: Absolutely. The choice of solvent is a critical parameter that significantly influences the rate and efficiency of SNAr reactions.[1][2] For a substrate like this compound, which is activated towards nucleophilic attack by the electron-withdrawing ester and fluoro groups, the solvent's primary role is to solvate the reactants and stabilize the intermediate Meisenheimer complex.[3][4][5]
The mechanism of an SNAr reaction involves the formation of a negatively charged intermediate (a Meisenheimer complex).[3][4][5] The stability of this intermediate is paramount to the overall reaction rate.
-
Polar Aprotic Solvents are Generally Preferred: Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), and Acetonitrile (MeCN) are excellent choices for SNAr reactions.[6] They possess high dielectric constants and large dipole moments, which effectively stabilize the charged Meisenheimer complex.[7][8] Furthermore, they do not strongly solvate the nucleophile, leaving it more "naked" and reactive.[9][10]
-
Protic Solvents Can Be Problematic: Protic solvents, such as water, methanol, and ethanol, can hinder SNAr reactions. They form strong hydrogen bonds with the nucleophile, creating a solvent cage that reduces its nucleophilicity and accessibility to the aromatic ring.[6][9] This is particularly detrimental if you are using an anionic nucleophile.
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: If you are using a protic or non-polar solvent, your first step should be to switch to a high-quality, anhydrous polar aprotic solvent like DMSO or DMF.[5]
-
Ensure Anhydrous Conditions: Water can compete with your nucleophile and also deactivate anionic nucleophiles. Ensure your solvent and reagents are dry.
-
Consider Solvent Mixtures: In some cases, a mixture of solvents can be beneficial. For instance, a small amount of a polar aprotic solvent can be added to a less polar solvent to increase the reaction rate.[2] However, interpreting solvent effects in binary mixtures can be complex due to preferential solvation.[1][11]
Q2: I'm observing poor regioselectivity in my reaction. Can the solvent influence which fluorine atom is displaced?
A2: Yes, while the inherent electronics of the substrate are the primary determinant of regioselectivity, the solvent can play a secondary role. In this compound, the fluorine at the 2-position is ortho to the electron-withdrawing ester group, and the fluorine at the 4-position is para. Both positions are activated towards nucleophilic attack.[3][12][13]
The relative reactivity of the two positions is governed by the ability of the electron-withdrawing groups to stabilize the negative charge in the Meisenheimer complex formed upon nucleophilic attack.
-
Stabilization of Intermediates: A more polar solvent will better stabilize the more charge-delocalized Meisenheimer complex. You should draw the resonance structures for the intermediates formed from attack at C-2 and C-4. The intermediate with more effective charge delocalization will be favored, and a polar solvent will further enhance this preference.
Troubleshooting Steps:
-
Analyze Electronic Effects: The ester group at C-1 and the iodine at C-5 will influence the electron density at C-2 and C-4. The nitro group is a very strong electron-withdrawing group and its position is critical for the reaction to proceed.[3][14][15] In your molecule, the ester group is the primary activating group.
-
Vary Solvent Polarity: Experiment with a range of polar aprotic solvents with different dielectric constants (see table below) to see if you can modulate the regioselectivity. A more polar solvent might enhance the substitution at the more electronically favored position.
Q3: My reaction is working, but it requires high temperatures. How can I use the solvent to achieve milder reaction conditions?
A3: The need for high temperatures often indicates a high activation energy barrier for the reaction. The solvent can significantly lower this barrier by stabilizing the transition state leading to the Meisenheimer complex.[7][16]
-
Transition State Stabilization: The transition state of an SNAr reaction has a developing negative charge. Polar solvents, particularly aprotic ones, are adept at stabilizing this charge separation, thereby lowering the activation energy and allowing the reaction to proceed at a lower temperature.[7][8][17]
Troubleshooting Steps:
-
Optimize with High-Polarity Aprotic Solvents: If not already in use, switch to DMSO or DMF, which are among the most effective solvents for SNAr reactions due to their high polarity and ability to accelerate these reactions.[2]
-
Consider the Dielectric Constant: A higher dielectric constant generally correlates with a faster reaction rate for reactions involving the formation of charged intermediates from neutral reactants.[17][18][19]
Troubleshooting Guides
Issue 1: Low Reaction Rate or Incomplete Conversion
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Solvent Choice | Using a non-polar or protic solvent. Non-polar solvents cannot stabilize the charged Meisenheimer intermediate. Protic solvents solvate and deactivate the nucleophile through hydrogen bonding.[6][9] | Switch to a polar aprotic solvent such as DMSO, DMF, or NMP.[2] |
| Presence of Water | Water can act as a competing nucleophile and can protonate and deactivate anionic nucleophiles. | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. |
| Poor Solubility of Reactants | If either the substrate or the nucleophile is not fully dissolved, the reaction will be slow and heterogeneous. | Choose a solvent that effectively dissolves all reactants at the reaction temperature. Gentle heating may be required. |
Issue 2: Formation of Side Products
| Potential Cause | Explanation | Recommended Solution |
| Reaction with Solvent | Some solvents, like DMF, can decompose at high temperatures to generate nucleophilic species (e.g., dimethylamine) that can react with the substrate. | Use a more stable solvent if high temperatures are required (e.g., DMSO, Diglyme).[2] Run the reaction at the lowest effective temperature. |
| Base-catalyzed Solvent Decomposition | Strong bases can deprotonate some aprotic solvents (e.g., acetonitrile), leading to side reactions. | Choose a solvent that is stable to the basic conditions of your reaction. |
Quantitative Data Summary
The choice of solvent can be guided by its physical properties. Here is a table summarizing the properties of common solvents used in SNAr reactions.
| Solvent | Dielectric Constant (ε) at 20°C | Dipole Moment (μ, Debye) | Type | Typical Application Notes |
| Dimethyl Sulfoxide (DMSO) | 47.2 | 3.96 | Polar Aprotic | Excellent for SNAr, high boiling point, hygroscopic. |
| N,N-Dimethylformamide (DMF) | 36.7 | 3.82 | Polar Aprotic | Widely used, can decompose at high temperatures.[5] |
| Acetonitrile (MeCN) | 37.5 | 3.92 | Polar Aprotic | Good choice, lower boiling point than DMF/DMSO. |
| Tetrahydrofuran (THF) | 7.6 | 1.75 | Polar Aprotic | Less polar, may result in slower reactions.[2] |
| Methanol (MeOH) | 32.7 | 1.70 | Polar Protic | Generally avoided due to nucleophile solvation.[6][9] |
| Water (H₂O) | 80.1 | 1.85 | Polar Protic | Can be used in specific cases, especially with phase-transfer catalysis or specialized additives.[20] |
Experimental Protocols
General Protocol for SNAr of this compound with an Amine Nucleophile
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent and Reagents: Add anhydrous polar aprotic solvent (e.g., DMF or DMSO) to achieve a concentration of 0.1-0.5 M. Add the amine nucleophile (1.1-1.5 eq) followed by a suitable base (e.g., K₂CO₃ or Et₃N, 2.0 eq).[5]
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
SNAr Mechanism and the Role of the Solvent
Caption: The SNAr mechanism highlighting solvent stabilization of the transition state and Meisenheimer complex.
Troubleshooting Flowchart for a Sluggish SNAr Reaction
Caption: A step-by-step guide to troubleshooting a slow SNAr reaction.
References
-
Alarcón-Espósito, J., Tapia, R. A., Contreras, R., & Campodónico, P. R. (n.d.). Changes in the SNAr reaction mechanism brought about by preferential solvation. Repositorio Académico - Universidad de Chile. Retrieved from [Link]
-
Bound anions differentially stabilize multiprotein complexes in the absence of bulk solvent. (2011, July 27). PubMed. Retrieved from [Link]
-
Characterizing the Properties of Anion-Binding Bis(cyclopeptides) with Solvent-Independent Energy Increments. (n.d.). MDPI. Retrieved from [Link]
-
Chemical Kinetics and Stability. (n.d.). Retrieved from [Link]
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2026, August 9). Request PDF. Retrieved from [Link]
-
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC - NIH. (n.d.). Retrieved from [Link]
-
How the solvent effect the reaction rate? (2013, September 19). ResearchGate. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved from [Link]
-
Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from [Link]
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.). Retrieved from [Link]
-
Polar Protic and Aprotic Solvents. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. (2026, May 26). Tenger Chemical. Retrieved from [Link]
-
SN1 vs SN2. (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]
-
SNAr Reaction in Other Common Molecular Solvents. (n.d.). Wordpress. Retrieved from [Link]
-
SNAr Solvents and Reagents. (2026, January 2). Wordpress. Retrieved from [Link]
-
Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved from [Link]
-
Specific and non-specific solvent effects on aromatic nucleophilic substitution. Kinetics of the reaction of 1-fluoro-2,6-dinitrobenzene and homopiperidine in binary solvent mixtures. (2026, August 6). ResearchGate. Retrieved from [Link]
-
Stable anionic sigma-complexes of highly electrophilic aromatics and C-nucleophiles: synthesis and oxidation. (2026, October 15). ResearchGate. Retrieved from [Link]
-
The effect of solvents on the degradation rate of drugs is generally related to the relative solubility of the reactants and the products in the given solvents. (n.d.). CUTM Courseware. Retrieved from [Link]
-
The Effect of Dielectric Constant On The Kinetics of Reaction Between Plasma Albumin And Formaldehyde In Ethanol. (n.d.). IISTE.org. Retrieved from [Link]
-
Why do polar, aprotic solvents favour SN2 pathways over SN1? (2015, December 8). Reddit. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 2,4-difluoro-5-iodobenzoate and Methyl 2,4-difluoro-5-bromobenzoate
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. The nuanced differences in reactivity between structurally similar synthons can dictate reaction efficiency, yield, and overall feasibility. This guide provides an in-depth comparison of two key halogenated building blocks: Methyl 2,4-difluoro-5-iodobenzoate and Methyl 2,4-difluoro-5-bromobenzoate. We will explore their relative performance in common and critical synthetic transformations, supported by illustrative experimental data and detailed protocols.
Foundational Principles: The Carbon-Halogen Bond
The primary determinant of the differential reactivity between the iodo- and bromo-congeners lies in the inherent properties of the carbon-halogen bond. The Carbon-Iodine (C-I) bond is longer and weaker than the Carbon-Bromine (C-Br) bond. This is reflected in their respective bond dissociation energies (BDEs). For aryl halides, the BDE of a C-I bond is approximately 213 kJ/mol, whereas the C-Br bond is significantly stronger at around 285 kJ/mol.[1] This fundamental difference is the cornerstone of their divergent behavior in many reaction classes, particularly in palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halides
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. The generally accepted reactivity order for aryl halides in these transformations is I > Br > Cl >> F.[2] This trend is primarily dictated by the rate-determining oxidative addition step, where the aryl halide adds to the palladium(0) catalyst. The weaker C-I bond of this compound allows for a faster rate of oxidative addition compared to the more robust C-Br bond of its counterpart.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In a comparative study, the superior reactivity of the iodo-substituted compound is evident, often allowing for milder reaction conditions and shorter reaction times.
Illustrative Experimental Data: Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 80 | 2 | 92 |
| 2 | Methyl 2,4-difluoro-5-bromobenzoate | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 80 | 8 | 75 |
| 3 | Methyl 2,4-difluoro-5-bromobenzoate | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 6 | 88 |
As the data illustrates, the iodo-compound provides a significantly higher yield in a shorter time under identical conditions. Achieving a comparable yield with the bromo-analogue necessitates a higher catalyst loading and elevated temperatures.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL).
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl halide, also demonstrates the superior reactivity of the iodo-substrate. The reaction often proceeds under milder, copper-free conditions with the iodo-compound, which can be advantageous when dealing with sensitive functional groups.
Illustrative Experimental Data: Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 25 | 3 | 95 |
| 2 | Methyl 2,4-difluoro-5-bromobenzoate | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 12 | 85 |
| 3 | Methyl 2,4-difluoro-5-bromobenzoate | Phenylacetylene | Pd(OAc)₂ (5) / SPhos (10) | - | K₃PO₄ | Dioxane | 100 | 10 | 82 |
The data highlights that the iodo-compound reacts efficiently at room temperature, while the bromo-analogue requires heating. Even with more advanced catalyst systems, the bromo-compound's reactivity remains lower.
Experimental Protocol: Sonogashira Coupling
-
To a Schlenk flask, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and co-catalyst if used (e.g., CuI, 4 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas.
-
Add the degassed solvent (e.g., THF or Dioxane, 5 mL) and the base (e.g., Et₃N, 3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction at the appropriate temperature and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[3] While modern catalyst systems have expanded the scope to include less reactive aryl bromides and even chlorides, aryl iodides generally remain the more reactive coupling partners.[4] This allows for lower catalyst loadings and milder conditions.
Illustrative Experimental Data: Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu | Toluene | 80 | 4 | 91 |
| 2 | Methyl 2,4-difluoro-5-bromobenzoate | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu | Toluene | 110 | 12 | 80 |
| 3 | Methyl 2,4-difluoro-5-bromobenzoate | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu | Toluene | 110 | 8 | 89 |
The trend of higher reactivity for the iodo-compound continues in C-N bond formation, enabling the reaction to proceed at a lower temperature.
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol) to a dry Schlenk tube.
-
Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL).
-
Seal the tube and heat the reaction mixture with stirring for the required time.
-
Monitor the reaction by LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed reactions, the reactivity in nucleophilic aromatic substitution (SNAr) is less dependent on the C-X bond strength. The rate-determining step is typically the initial attack of the nucleophile to form a Meisenheimer complex.[5] The reaction is facilitated by the presence of strong electron-withdrawing groups ortho and/or para to the leaving group. In the case of Methyl 2,4-difluoro-5-halobenzoates, the two fluorine atoms and the methyl ester group activate the ring towards nucleophilic attack.
The nature of the halogen can have a more complex effect in SNAr. While the C-I bond is the weakest, iodine is the least electronegative of the halogens. In SNAr, a more electronegative halogen can better stabilize the developing negative charge in the transition state leading to the Meisenheimer complex. Therefore, the reactivity order in SNAr is often F > Cl > Br > I.[6] However, for the bromo- and iodo-compounds, the difference in reactivity is often minimal, and reaction outcomes are more influenced by the nucleophile and reaction conditions.
Illustrative Experimental Data: SNAr with Sodium Methoxide
| Entry | Aryl Halide | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | NaOMe | DMSO | 100 | 6 | ~70 (mixture of products) |
| 2 | Methyl 2,4-difluoro-5-bromobenzoate | NaOMe | DMSO | 100 | 6 | ~75 (mixture of products) |
In this scenario, both compounds are expected to show comparable reactivity, with the potential for substitution at either the C-5 position or at the activated C-2 or C-4 positions, leading to product mixtures. The choice between the two substrates for an SNAr reaction would likely be based on cost and availability rather than a significant difference in reactivity.
Experimental Protocol: Nucleophilic Aromatic Substitution
-
Dissolve the aryl halide (1.0 mmol) in an anhydrous polar aprotic solvent (e.g., DMSO, 5 mL).
-
Add the nucleophile (e.g., Sodium Methoxide, 1.2 mmol).
-
Heat the reaction mixture to the desired temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product mixture by column chromatography.
Conclusion and Recommendations
The choice between this compound and Methyl 2,4-difluoro-5-bromobenzoate is highly dependent on the intended synthetic transformation.
-
For palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig, etc.), this compound is the demonstrably superior choice. Its greater reactivity allows for milder reaction conditions, shorter reaction times, and often lower catalyst loadings, which can be crucial for cost-effectiveness and the stability of complex molecules.
-
For nucleophilic aromatic substitution reactions, the difference in reactivity is less pronounced. Both substrates are activated towards nucleophilic attack. The choice may therefore be guided by other factors such as the cost and availability of the starting material, or if subtle electronic differences are desired in the final product.
References
- BenchChem. (2025). A Comparative Analysis of the Reactivity of 2-Bromo- vs.
- Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
- Chemistry LibreTexts. (2023).
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Organic Letters. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides.
- Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?
- ResearchGate. (2025).
- ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB).
- RSC Publishing. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)
- University of Groningen. (n.d.).
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2022). 16.
Sources
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- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. research.rug.nl [research.rug.nl]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide for Researchers: Iodobenzoates vs. Bromobenzoates in Suzuki Reactions
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[1][2][3] The choice of the aryl halide is a critical parameter that significantly influences reaction efficiency, catalyst selection, and overall yield. This guide provides an in-depth comparison of two common substrates, iodobenzoates and bromobenzoates, offering experimental insights to inform your synthetic strategy.
The crux of the comparison lies in the differing reactivity of the carbon-halogen bond. The generally accepted order of reactivity for aryl halides in Suzuki couplings is I > OTf > Br >> Cl.[2] This trend is primarily dictated by the bond dissociation energies of the carbon-halogen bond and the ease with which the palladium catalyst can undergo oxidative addition, often the rate-determining step in the catalytic cycle.[2][4]
The Decisive Step: Oxidative Addition
The catalytic cycle of the Suzuki reaction commences with the oxidative addition of the aryl halide to a Pd(0) complex.[1][2] This step involves the cleavage of the carbon-halogen bond and the formation of an organopalladium(II) intermediate. The lower bond strength of the C-I bond compared to the C-Br bond makes iodobenzoates inherently more reactive towards oxidative addition.[4] Consequently, reactions with iodobenzoates typically proceed under milder conditions, often requiring lower catalyst loadings and shorter reaction times.
Aryl iodides are the most reactive, followed by bromides, tosylates, and chlorides.[5] This higher reactivity of iodides can be a distinct advantage, especially when dealing with sterically hindered substrates or when aiming for high-throughput synthesis.[6]
dot
Sources
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- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
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- 6. researchgate.net [researchgate.net]
The Strategic Advantage of Methyl 2,4-difluoro-5-iodobenzoate in Modern Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of synthetic building blocks is a critical decision that profoundly impacts the efficiency, scalability, and ultimate success of a synthetic campaign. Among the vast arsenal of available reagents, Methyl 2,4-difluoro-5-iodobenzoate has emerged as a particularly versatile and powerful tool for the construction of complex, highly functionalized aromatic systems. This guide provides an in-depth technical comparison of this building block with relevant alternatives, supported by experimental data, to inform strategic synthetic planning.
Introduction to a Privileged Scaffold: The Utility of Fluorinated and Iodinated Benzoates
The strategic placement of fluorine and iodine atoms on a benzoate scaffold endows this compound with a unique combination of reactivity and functionality. The electron-withdrawing nature of the two fluorine atoms modulates the electronic properties of the aromatic ring, influencing the reactivity of the adjacent iodine atom and providing a valuable handle for late-stage modifications. The carbon-iodine bond is the weakest among the carbon-halogen bonds, rendering it highly susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. This inherent reactivity allows for the facile formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.
Comparative Analysis: Reactivity in Key Cross-Coupling Reactions
The true value of a synthetic building block is best understood through a direct comparison of its performance in key chemical transformations. Here, we evaluate this compound against its bromo- and chloro-analogs in three of the most widely utilized cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The Suzuki-Miyaura Coupling: A Workhorse for C-C Bond Formation
The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organohalide and an organoboron species, is arguably one of the most important transformations in modern organic synthesis.[1] The reactivity of the aryl halide is a critical parameter for the success of this reaction, with the general trend being I > Br > Cl.[2] This is a direct consequence of the bond dissociation energies of the carbon-halogen bond.
| Aryl Halide | Relative Reactivity in Suzuki-Miyaura Coupling | Typical Reaction Conditions | Expected Yield Range |
| This compound | Very High | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80-100 °C | >90% |
| Methyl 2,4-difluoro-5-bromobenzoate | High | Pd(dppf)Cl₂, Cs₂CO₃, Dioxane, 100-120 °C | 70-90% |
| Methyl 2,4-difluoro-5-chlorobenzoate | Moderate | Buchwald or Nolan precatalysts, strong base (e.g., t-BuONa), high temperatures (>120 °C) | 40-70% |
As the data indicates, the iodo-substituted building block offers significantly higher reactivity, often leading to near-quantitative yields under milder conditions. This can be a crucial advantage when dealing with sensitive functional groups or complex substrates.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate and triphenylphosphine in toluene.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the crude product by flash column chromatography.
Causality Behind Experimental Choices: The use of a phosphine ligand like triphenylphosphine is crucial to stabilize the palladium(0) active catalyst and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[1] The aqueous base is necessary to activate the boronic acid for transmetalation. Toluene is a common solvent for Suzuki reactions due to its ability to dissolve the organic reagents and its relatively high boiling point.
The Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and amines.[3] Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a key determinant of reaction efficiency.
| Aryl Halide | Relative Reactivity in Buchwald-Hartwig Amination | Typical Catalyst System | Expected Yield Range |
| This compound | High | Pd₂(dba)₃ / XPhos or RuPhos, NaOtBu | 85-95% |
| Methyl 2,4-difluoro-5-bromobenzoate | Moderate | Pd₂(dba)₃ / BINAP or DavePhos, Cs₂CO₃ | 60-85% |
| Methyl 2,4-difluoro-5-chlorobenzoate | Low | More specialized and electron-rich ligands (e.g., BrettPhos), stronger bases, higher temperatures | 30-60% |
The higher reactivity of the iodo-derivative in the Buchwald-Hartwig amination allows for the use of a broader range of amines, including less nucleophilic ones, and often proceeds at lower temperatures, which can be advantageous for preventing side reactions.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Toluene or Dioxane (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a flame-dried Schlenk tube.
-
Add the anhydrous solvent (toluene or dioxane).
-
Add this compound and the amine.
-
Seal the tube and heat the reaction to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Trustworthiness of the Protocol: This protocol employs a well-established second-generation Buchwald-Hartwig catalyst system. The use of a strong, non-nucleophilic base like sodium tert-butoxide is critical for the deprotonation of the amine and subsequent formation of the palladium-amido complex. The choice of a bulky, electron-rich phosphine ligand like XPhos is essential to promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[4]
The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important motifs in materials science and medicinal chemistry.
| Aryl Halide | Relative Reactivity in Sonogashira Coupling | Typical Conditions | Expected Yield Range |
| This compound | Very High | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt to 50 °C | >90% |
| Methyl 2,4-difluoro-5-bromobenzoate | High | Pd(PPh₃)₄, CuI, i-Pr₂NH, Toluene, 80-100 °C | 70-90% |
| Methyl 2,4-difluoro-5-chlorobenzoate | Very Low | Requires specialized catalyst systems and harsh conditions | <30% |
The superior reactivity of the iodo-substituted building block is particularly pronounced in the Sonogashira coupling, often allowing the reaction to proceed at or near room temperature. This is a significant advantage for the coupling of thermally sensitive alkynes.
Visualization of Synthetic Utility
To visually represent the synthetic pathways enabled by this compound, the following workflow diagram is provided.
Caption: Decision matrix for halobenzoate building block selection.
Conclusion: A Strategic Choice for Advanced Synthesis
This compound stands out as a premier building block for the synthesis of complex, fluorinated aromatic compounds. Its high reactivity in a range of essential cross-coupling reactions allows for the efficient construction of C-C and C-N bonds under mild conditions, often leading to superior yields compared to its bromo- and chloro-counterparts. While the initial cost may be higher, the benefits in terms of reaction efficiency, reduced catalyst loading, and milder conditions can lead to overall cost savings in multi-step syntheses, particularly in the context of drug discovery and materials development where the final product value is high. The strategic incorporation of this building block can significantly accelerate synthetic timelines and enable the exploration of novel chemical space.
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PubChem. Methyl 2,4-Difluorobenzoate. [Link]
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ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Zenodo. Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro- 5H-dibenzo. [Link]
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ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
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National Center for Biotechnology Information. Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. [Link]
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National Center for Biotechnology Information. Novel naphtho[2,3-b]furan-2,4,9(3H)-trione derivatives as potent ERα inhibitors. [Link]
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A Comparative Guide to the Spectroscopic Analysis of Methyl 2,4-difluoro-5-iodobenzoate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, particularly in the development of pharmaceuticals and advanced materials, the precise structural elucidation of intermediates is paramount. Methyl 2,4-difluoro-5-iodobenzoate is a key building block, valued for its unique substitution pattern which allows for diverse downstream chemical modifications. The presence of fluorine and iodine atoms imparts specific reactivity and physical properties, but also presents a distinct spectroscopic fingerprint.
This guide offers an in-depth, comparative analysis of the primary spectroscopic techniques used to characterize this compound and its analogues. Moving beyond a simple recitation of data, we will explore the causality behind experimental choices and interpret the spectral data to build a cohesive structural understanding.
Pillar 1: The Spectroscopic Toolkit - A Multi-Faceted Approach
No single technique provides a complete structural picture. True analytical confidence is achieved by integrating data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each method probes different aspects of the molecule's constitution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is arguably the most powerful tool for determining the precise connectivity of a molecule. It exploits the magnetic properties of atomic nuclei. For this class of compounds, ¹H and ¹³C NMR provide the carbon-hydrogen framework, while ¹⁹F NMR offers a direct and highly sensitive window into the environment of the fluorine substituents, which is critical for confirming regiochemistry.[1]
-
Mass Spectrometry (MS): MS provides the molecular weight of a compound with high accuracy, serving as the first checkpoint for a successful synthesis. Furthermore, the fragmentation pattern observed upon ionization offers corroborating evidence for the proposed structure, akin to a molecular puzzle.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy is the go-to method for the rapid identification of functional groups. Covalent bonds vibrate at specific frequencies, and by measuring the absorption of IR radiation, we can identify key groups like the carbonyl (C=O) of the ester and the carbon-fluorine (C-F) bonds.[3]
The logical workflow for a comprehensive analysis is visualized below.
Caption: Workflow for Spectroscopic Structural Elucidation.
Pillar 2: In-Depth Analysis of this compound
The following table summarizes the expected spectroscopic data for the title compound. This data is compiled from foundational spectroscopic principles and analysis of similar structures reported in the literature.[4][5][6]
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Feature | Predicted Value | Interpretation and Rationale |
| ¹H NMR (400 MHz, CDCl₃) | -OCH₃ | ~3.95 ppm (s, 3H) | A singlet, as the methyl protons have no adjacent protons to couple with. Its chemical shift is standard for a methyl ester. |
| Aromatic H-3 | ~7.0-7.2 ppm (t, 1H, J ≈ 8-9 Hz) | This proton is coupled to the adjacent fluorine at C-2 and C-4, resulting in a triplet-like appearance. | |
| Aromatic H-6 | ~8.2-8.4 ppm (t, 1H, J ≈ 7-8 Hz) | This proton is significantly deshielded by the adjacent iodine and the ester group. It experiences coupling to the fluorine at C-4. | |
| ¹³C NMR (101 MHz, CDCl₃) | C=O (Ester) | ~163 ppm | Typical chemical shift for an ester carbonyl carbon. |
| C-F (C-2, C-4) | ~160-165 ppm (dd) | Carbons directly bonded to fluorine are strongly deshielded and exhibit characteristic large one-bond C-F coupling constants. | |
| C-I (C-5) | ~92 ppm | The "heavy atom effect" of iodine causes significant shielding, shifting this carbon's signal upfield relative to other aromatic carbons. | |
| Aromatic C-H | ~110-130 ppm | The remaining aromatic carbons. | |
| -OCH₃ | ~53 ppm | Standard chemical shift for a methyl ester carbon. | |
| ¹⁹F NMR (376 MHz, CDCl₃) | F at C-2 | ~ -105 to -115 ppm | The chemical shift is highly sensitive to the electronic environment. It will show coupling to the other fluorine and nearby protons.[7][8] |
| F at C-4 | ~ -110 to -120 ppm | Its proximity to the iodine will differentiate it from the fluorine at C-2.[7][8] | |
| Mass Spec. (EI) | Molecular Ion [M]⁺˙ | m/z 298 | Corresponds to the molecular formula C₈H₅F₂IO₂.[9] |
| Fragments | m/z 267 ([M-OCH₃]⁺) m/z 171 ([M-I]⁺) | Loss of the methoxy radical is a common fragmentation pathway for methyl esters. Loss of the iodine atom is also expected. | |
| IR (ATR) | C=O Stretch | ~1730 cm⁻¹ | Strong, sharp absorption characteristic of an ester carbonyl group.[10] |
| C-F Stretch | ~1250 cm⁻¹ & ~1150 cm⁻¹ | Strong absorptions typical for aryl-fluorine bonds.[10] | |
| Aromatic C=C | ~1600, 1480 cm⁻¹ | Medium intensity bands from the stretching vibrations of the benzene ring. |
Pillar 3: A Comparative Case Study - The Impact of Halogen Substitution
To illustrate the sensitivity of these techniques, let's compare our title compound with a close derivative: Methyl 4-bromo-2-fluoro-5-iodobenzoate . The substitution of a fluorine atom with a bromine atom at the 4-position induces predictable and measurable changes in the spectra.
Caption: Impact of Halogen Substitution on Key Properties.
Table 2: Comparative Spectroscopic Data: Fluoro vs. Bromo Derivative
| Spectroscopic Technique | This compound | Methyl 4-bromo-2-fluoro-5-iodobenzoate | Key Difference & Rationale |
| Molecular Weight | 298.03 g/mol | 357.94 g/mol (using ⁷⁹Br) | The mass of Bromine is significantly higher than Fluorine. |
| Mass Spec. | [M]⁺˙ at m/z 298 | [M]⁺˙ and [M+2]⁺˙ peaks of ~1:1 intensity at m/z 358 and 360. | Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, creating a characteristic isotopic doublet. This is a definitive diagnostic tool. |
| ¹⁹F NMR | Two distinct signals | One signal | The removal of one fluorine atom simplifies the ¹⁹F NMR spectrum to a single resonance. |
| ¹H NMR | Aromatic H-3 (~7.0-7.2 ppm) | Aromatic H-3 (~7.2-7.4 ppm) | The electronic effect of bromine is different from fluorine, causing a slight downfield shift of the adjacent proton. |
| ¹³C NMR | C-F at C-4 (~160 ppm) | C-Br at C-4 (~120-125 ppm) | The carbon attached to bromine (C-Br) resonates at a significantly different chemical shift compared to the carbon attached to fluorine (C-F). |
Protocols for Self-Validating Analysis
Adherence to standardized protocols is essential for reproducible and trustworthy data.
Experimental Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A 30° pulse angle and a relaxation delay of 2 seconds are typically sufficient.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (5 seconds) and a greater number of scans (e.g., 1024) are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. Reference the spectrum relative to an external standard like CFCl₃ (0 ppm).
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) using appropriate software. Integrate the ¹H NMR signals and pick peaks for all spectra.
Experimental Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 20 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern and compare it to expected pathways and database entries for similar compounds.
Experimental Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The use of ATR is highly recommended as it requires minimal sample preparation.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Analysis: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.
-
Data Acquisition: Record the spectrum over a range of 4000 to 600 cm⁻¹. Co-add at least 16 scans to achieve a good signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. Label the major peaks corresponding to the key functional groups.[11]
By systematically applying these techniques and carefully comparing the resulting data against predicted values and known derivatives, researchers can achieve unambiguous structural confirmation of this compound and its analogues, ensuring the integrity of their synthetic endeavors.
References
- Supporting Information.
- This compound | 1113050-16-0. BLD Pharm.
- 2,4-difluoro-5-iodobenzoic acid(161531-51-7) 1H NMR spectrum. ChemicalBook.
- Methyl 2,4-Difluorobenzoate | C8H6F2O2 | CID 2782897. PubChem.
- Quantum chemical studies of FT-IR and Raman spectra of methyl 2,5-dichlorobenzoate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- New Frontiers and Developing Applications in 19F NMR. PMC - NIH.
- Methyl-2-iodobenzoate - NIST WebBook. National Institute of Standards and Technology.
- Infrared Spectroscopy. MSU Chemistry.
- 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
- 19F NMR Chemical Shift Table. Alfa Chemistry.
- 19F NMR Reference Standards.
- Table of Characteristic IR Absorptions.
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A Comparative Guide to Precursors for Methyl 2,4-difluoro-5-iodobenzoate: A Strategic Approach to Synthesis
Introduction: The Significance of a Key Building Block
Methyl 2,4-difluoro-5-iodobenzoate is a critical intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its trifunctionalized aromatic core—featuring an electron-withdrawing ester, two deactivating yet directing fluorine atoms, and a versatile iodine handle ripe for cross-coupling reactions—makes it an invaluable scaffold. The strategic selection of a synthetic route and its corresponding precursor is paramount, directly influencing overall yield, scalability, cost-effectiveness, and impurity profiles.
This guide provides an in-depth comparison of the primary synthetic pathways to this compound. Moving beyond a simple recitation of protocols, we will dissect the underlying chemical logic, evaluate the trade-offs of each approach, and provide field-proven experimental data to empower researchers in making informed strategic decisions.
Route 1: The Direct Iodination of 2,4-Difluorobenzoic Acid (The "Acid-First" Approach)
The most conceptually straightforward pathway begins with the commercially available and relatively inexpensive 2,4-difluorobenzoic acid. This approach involves an electrophilic aromatic substitution to install the iodine at the C5 position, followed by esterification.
Causality and Strategic Considerations
The directing effects of the substituents on the 2,4-difluorobenzoic acid ring govern the regioselectivity of iodination. The carboxylic acid is a meta-director and deactivating, while the fluorine atoms are ortho-, para-directors and deactivating. The C5 position is para to the C2 fluorine and ortho to the C4 fluorine, making it the most electronically activated position for electrophilic attack, despite the overall deactivation of the ring. This inherent electronic bias allows for a highly regioselective iodination, which is the primary advantage of this route.
The challenge lies in overcoming the ring's deactivation. Standard iodinating agents like molecular iodine (I₂) are often insufficient. Therefore, the reaction requires an oxidizing agent to generate a more potent electrophilic iodine species, such as I⁺, in situ.
Experimental Protocol: Synthesis of 2,4-Difluoro-5-iodobenzoic acid[1]
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,4-difluorobenzoic acid (10.0 g, 63.3 mmol) in glacial acetic acid (100 mL).
-
Reagent Addition: Add iodine (8.0 g, 31.5 mmol) and periodic acid (H₅IO₆, 7.2 g, 31.6 mmol) to the solution.
-
Initiation: While stirring, slowly add concentrated sulfuric acid (5 mL) to the mixture. The addition is exothermic and should be done with care.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the mixture to room temperature and pour it into a beaker containing ice water (400 mL). A precipitate will form.
-
Quenching: Quench excess iodine by adding a saturated aqueous solution of sodium thiosulfate dropwise until the brown color of iodine disappears.
-
Isolation: Filter the solid precipitate, wash thoroughly with cold deionized water, and dry under vacuum to yield 2,4-difluoro-5-iodobenzoic acid as a white to off-white solid.
-
Expected Yield: 85-95%.
-
-
Esterification: The resulting acid can be esterified using standard methods, such as refluxing in methanol with a catalytic amount of sulfuric acid or using thionyl chloride in methanol[1].
Workflow Diagram: The "Acid-First" Approach
Caption: Synthetic workflow for the "Acid-First" approach.
Route 2: The "Ester-First" Approach
An alternative strategy involves esterifying 2,4-difluorobenzoic acid at the outset and then performing the iodination on the resulting methyl ester.
Causality and Strategic Considerations
The primary motivation for this route is often substrate-dependent. In some cases, the methyl ester may offer better solubility in organic solvents compared to the carboxylic acid, potentially leading to more homogeneous reaction conditions. The electronic directing effects remain largely the same, with the ester group also being a meta-director, reinforcing the regioselectivity towards the C5 position. However, the ester is less deactivating than a carboxylic acid, which can sometimes lead to milder reaction conditions being required for iodination. The main drawback is the potential for ester hydrolysis under the strongly acidic conditions often used for iodination, which could complicate the product mixture.
Experimental Protocol: Iodination of Methyl 2,4-difluorobenzoate
-
Setup: Dissolve Methyl 2,4-difluorobenzoate (10.0 g, 58.1 mmol) in a suitable solvent such as a mixture of acetic acid and acetic anhydride.
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (14.4 g, 64.0 mmol). NIS is often preferred here as it can operate under slightly milder conditions than the I₂/oxidant systems, reducing the risk of hydrolysis[2].
-
Initiation: Add a catalytic amount of a strong acid, such as trifluoroacetic acid or sulfuric acid, dropwise.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 12-24 hours, monitoring by TLC.
-
Workup: Dilute the reaction mixture with dichloromethane and wash sequentially with aqueous sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
-
Expected Yield: 70-85%.
-
Workflow Diagram: The "Ester-First" Approach
Caption: Synthetic workflow for the "Ester-First" approach.
Route 3: The Sandmeyer Reaction via a Nitro Intermediate
This multi-step, but highly reliable, route introduces the functionality at the C5 position as a nitro group, which is then converted to the iodo group via a diazonium salt intermediate.
Causality and Strategic Considerations
This pathway offers unparalleled control over regiochemistry, making it a powerful option if direct iodination proves problematic or yields isomeric byproducts. The synthesis begins with the nitration of 2,4-difluorobenzoic acid. The nitro group is subsequently reduced to an amine, which is then transformed into a diazonium salt. The diazonium group is an excellent leaving group and can be readily displaced by iodide. This method avoids the use of harsh oxidizing agents for iodination. While longer, each step is typically high-yielding and robust, making it a viable strategy for scale-up where purity is critical.[3][4]
Experimental Protocol: A Multi-Step Synthesis
-
Nitration:
-
Carefully add 2,4-difluorobenzoic acid to a cold (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid.
-
Stir at low temperature for 1-2 hours to yield 2,4-difluoro-5-nitrobenzoic acid.
-
-
Reduction:
-
Reduce the nitro group using a standard reducing agent like tin(II) chloride (SnCl₂) in HCl or catalytic hydrogenation (H₂, Pd/C) to produce 2,4-difluoro-5-aminobenzoic acid.[4]
-
-
Esterification (Optional Order): The acid can be esterified at this stage to yield Methyl 2,4-difluoro-5-aminobenzoate. Performing the esterification before the Sandmeyer reaction can protect the carboxylic acid.
-
Diazotization and Iodination (Sandmeyer Reaction): [5]
-
Dissolve the amino-ester in an aqueous acid solution (e.g., 20% H₂SO₄) and cool to 0-5 °C.
-
Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
-
Add a solution of potassium iodide (KI) to the diazonium salt solution. The diazonium group is displaced by iodide, and nitrogen gas evolves.
-
The reaction is typically allowed to warm to room temperature and stirred for several hours.
-
-
Isolation: The product is extracted with an organic solvent, washed, dried, and purified by chromatography.
-
Expected Overall Yield (from nitro-acid): 60-75%.
-
Workflow Diagram: The Sandmeyer Approach
Caption: Synthetic workflow for the multi-step Sandmeyer approach.
Comparative Performance Analysis
To facilitate a direct comparison, the key performance metrics for each synthetic route are summarized below.
| Metric | Route 1: Acid-First | Route 2: Ester-First | Route 3: Sandmeyer |
| Primary Precursor | 2,4-Difluorobenzoic Acid | Methyl 2,4-difluorobenzoate | 2,4-Difluoro-5-nitrobenzoic Acid |
| Number of Steps | 2 | 2 | 4 (from nitro-acid) |
| Typical Overall Yield | 80-90% | 70-85% | 60-75% |
| Key Reagents | I₂, Periodic Acid, H₂SO₄ | N-Iodosuccinimide (NIS) | NaNO₂, KI, SnCl₂ or H₂/Pd-C |
| Purification | Recrystallization often sufficient | Chromatography may be needed | Chromatography often needed |
| Relative Cost | $ | ||
| Key Advantage | High yield, short, cost-effective | Milder iodination conditions | Unambiguous regiocontrol, high purity |
| Key Disadvantage | Harsh acidic/oxidizing conditions | Potential for ester hydrolysis | Multi-step, lower overall yield |
Conclusion: A Strategic Framework for Precursor Selection
There is no single "best" route to this compound; the optimal choice is dictated by the specific constraints and goals of the research program.
-
For rapid, small-scale synthesis in a discovery setting, the "Acid-First" approach (Route 1) is almost always the preferred method. Its high yield, short sequence, and use of inexpensive starting materials make it ideal for quickly generating material for initial studies.
-
If the substrate or subsequent reaction steps are sensitive to trace oxidative impurities, or if the "Acid-First" approach gives purification challenges, the "Ester-First" approach (Route 2) with a milder iodinating agent like NIS is a strong alternative.
-
For large-scale synthesis where final product purity is paramount and isomeric impurities are unacceptable, the Sandmeyer approach (Route 3) is the most robust and reliable strategy. Although it involves more steps and a lower overall yield, the superior control over regiochemistry and the well-established, scalable nature of each transformation justify the additional synthetic effort.
By understanding the chemical principles and practical trade-offs of each precursor and its associated synthetic route, researchers can strategically navigate the synthesis of this vital building block, aligning their approach with the ultimate objectives of their work.
References
-
Kumar, S., Dixit, S. K., & Awasthi, S. K. (2014). General procedure for the synthesis of carboxylic acids from nitriles. Tetrahedron Letters, 55(28), 3802-3804. Available at: [Link]
-
Yu, S., Feng, X., & Chen, Z. (2015). An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. Journal of Chemical Research, 39(7), 414-415. Available at: [Link]
- Google Patents (2014). Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method. CN104292211A.
-
Yu, S., Feng, X., & Chen, Z. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Journal of Chemical Research, 39(5), 277-278. Available at: [Link]
- Google Patents (2011). Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid. US8022247B2.
-
Yu, S., Feng, X., & Chen, Z. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Journal of Chemical Research, 39(7), 414-415. Available at: [Link]
-
Koser, G. F. (2007). m-Iodosylbenzoic acid – a convenient recyclable reagent for highly efficient aromatic iodinations. Beilstein Journal of Organic Chemistry, 3, 11. Available at: [Link]
-
Prakash, O., Sati, N., & Kumar, N. (2010). Iodinating Reagents. In Modern Synthetic Methods for Halogenated Compounds. ResearchGate. Available at: [Link]
- Google Patents (2020). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. CN111393699A.
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- 4. researchgate.net [researchgate.net]
- 5. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]
A Researcher's Guide to Strategic Synthesis: The Cost-Benefit Analysis of Methyl 2,4-difluoro-5-iodobenzoate
For researchers, scientists, and drug development professionals, the choice of a starting material is a critical decision point that reverberates through the entire synthetic route, influencing everything from reaction efficiency to the final cost of goods. Among the vast arsenal of building blocks, halogenated aromatic compounds are indispensable. This guide provides an in-depth cost-benefit analysis of a highly functionalized reagent, Methyl 2,4-difluoro-5-iodobenzoate , comparing its utility and performance against common alternatives. Our objective is to equip you with the technical insights and field-proven data necessary to make strategic, cost-effective decisions in your synthetic campaigns.
The Strategic Value of a Pre-Functionalized Building Block
Fluorinated organic compounds are of immense interest in pharmaceuticals, agrochemicals, and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics.[1][2] this compound is a powerful intermediate because it combines these desirable fluorine substituents with a highly reactive iodine handle, perfectly poised for carbon-carbon bond formation.
The core value proposition lies in its trifecta of functional groups:
-
Iodine Atom: The carbon-iodine bond is the most reactive of the common halogens (I > Br > Cl > F) in palladium-catalyzed cross-coupling reactions.[3] This high reactivity allows for milder reaction conditions, lower catalyst loadings, and often faster reaction times compared to bromo or chloro-analogues.
-
Difluoro Substitution: The two fluorine atoms at positions 2 and 4 electronically activate the C-I bond and provide the foundational motifs for many modern bioactive molecules.
-
Methyl Ester: A versatile group that can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups like amides.[4]
This pre-packaged functionality, however, comes at a premium. The central question for any synthetic chemist is: when does the upfront cost of this specialized reagent justify the potential downstream savings in time, resources, and synthetic steps?
Performance in Key Synthetic Transformations
The primary utility of this compound is in palladium-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures.[5][6]
Key Reactions and Their Advantages
Suzuki-Miyaura Coupling: This reaction is a workhorse for creating aryl-aryl bonds.[3][6] The high reactivity of the C-I bond in this compound often allows these couplings to proceed at lower temperatures and with less sensitive catalyst systems compared to the corresponding bromo- or chloro-derivatives. This can be crucial when working with thermally sensitive substrates.[7]
Sonogashira Coupling: Essential for installing alkyne moieties, the Sonogashira reaction benefits significantly from the use of an aryl iodide.[8] These reactions can often be performed under mild, copper-free conditions, which simplifies purification by preventing the formation of alkyne homocoupling byproducts (Glaser coupling).[9]
Cost-Benefit Analysis: A Comparative Overview
The decision to use this compound should be based on a holistic analysis of the entire synthetic pathway. Let's compare it with a common alternative strategy: using the cheaper Methyl 2,4-difluorobenzoate and introducing a halogen handle when needed.
| Feature | This compound | Methyl 2,4-difluorobenzoate (Alternative Route) | Analysis |
| Upfront Cost | High | Low | The initial procurement cost is the primary drawback of the iodo-compound. |
| Number of Steps | N (Direct Use) | N + 1 (Requires an additional iodination or bromination step) | The alternative route adds a step, increasing labor, solvent usage, and potential for yield loss. |
| Process Time | Shorter | Longer | An extra synthetic and purification step significantly extends the overall timeline. |
| Cross-Coupling Conditions | Milder (lower temp, less catalyst) | Harsher (if using bromo/chloro derivative) | The C-I bond's reactivity translates to more efficient and potentially cleaner coupling reactions. |
| Overall Yield | Typically higher due to fewer steps | Potentially lower due to cumulative yield loss over more steps | Every additional step introduces a point of material loss. |
| Waste Generation | Lower | Higher (due to extra halogenation step) | The alternative route generates more waste from reagents, solvents, and byproducts of the added step. |
Experimental Protocols: A Head-to-Head Comparison
To provide a practical context, we present protocols for a representative Suzuki-Miyaura coupling reaction.
Protocol 1: Suzuki Coupling with this compound
This protocol demonstrates the direct, efficient use of the iodo-compound.
Objective: Synthesize Methyl 2,4-difluoro-5-phenylbenzoate.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene/Water (10:1 v/v)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 298 mg), phenylboronic acid (1.2 mmol, 146 mg), and K₃PO₄ (2.0 mmol, 424 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times.
-
Catalyst Addition: Under the inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Heat the mixture to 80°C and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product.
Trustworthiness Check: The use of a pre-catalyst system like Pd(OAc)₂/SPhos is robust and tolerant of trace impurities. The biphasic solvent system with K₃PO₄ is a standard, reliable condition for Suzuki couplings.[6][10]
Protocol 2: Two-Step Alternative via Bromination
This protocol illustrates the indirect route starting from the cheaper, non-halogenated ester.
Objective: Synthesize Methyl 2,4-difluoro-5-phenylbenzoate from Methyl 2,4-difluorobenzoate.
Part A: Electrophilic Bromination
Materials:
-
Methyl 2,4-difluorobenzoate (1.0 equiv)
-
N-Bromosuccinimide (NBS, 1.1 equiv)
-
Sulfuric acid (concentrated)
Procedure:
-
Setup: To a round-bottom flask, add Methyl 2,4-difluorobenzoate (1.0 mmol, 172 mg) and dissolve in concentrated sulfuric acid (2 mL) at 0°C.
-
Reagent Addition: Add NBS (1.1 mmol, 196 mg) portion-wise, maintaining the temperature at 0°C.
-
Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice (20 g). A precipitate will form. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to obtain Methyl 5-bromo-2,4-difluorobenzoate.
Part B: Suzuki Coupling of the Bromo-Intermediate
Materials:
-
Methyl 5-bromo-2,4-difluorobenzoate (from Part A, 1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
SPhos (5 mol%)
-
Potassium carbonate (K₂CO₃, 2.5 equiv)
-
1,4-Dioxane/Water (4:1 v/v)
Procedure:
-
Setup & Inert Atmosphere: Follow steps 1 & 2 from Protocol 1, using the bromo-intermediate, phenylboronic acid, and K₂CO₃.
-
Catalyst Addition: Add Pd₂(dba)₃ (0.025 mmol, 23 mg) and SPhos (0.05 mmol, 20.5 mg).
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).
-
Reaction: Heat the mixture to 100-110°C and stir for 8-16 hours. Monitor progress by TLC or GC-MS. Note the higher temperature and longer time compared to Protocol 1.
-
Workup & Purification: Follow steps 6 & 7 from Protocol 1.
Causality Behind Choices: The less reactive C-Br bond requires more forcing conditions: a higher temperature, a slightly higher catalyst loading, and a longer reaction time to achieve full conversion compared to the C-I bond. This increases energy consumption and can lead to more side product formation.
Conclusion and Strategic Recommendations
The choice between this compound and a cheaper alternative is a classic trade-off between upfront material cost and overall process efficiency.
Choose this compound when:
-
Speed is critical: In discovery chemistry or rapid library synthesis, minimizing the number of steps is paramount.
-
Substrates are sensitive: The milder conditions afforded by the iodo-compound can be enabling for complex molecules with sensitive functional groups.
-
Scale-up is anticipated: For process development, a shorter, more robust route with higher overall yield and less waste is often more economical in the long run, despite the higher initial cost of the starting material.
-
Predictability is key: The high reactivity and reliability of the C-I bond in cross-coupling lead to more predictable outcomes and easier optimization.
Consider the alternative route when:
-
Working on a tight initial budget: For early-stage, exploratory work where material cost is the primary constraint.
-
The additional halogenation step is high-yielding and straightforward: If the bromination or iodination of the substrate is known to be clean and efficient.
-
The subsequent coupling does not require extremely mild conditions.
Ultimately, this compound represents a strategic investment. It is a powerful, convergence-enabling building block that can de-risk and accelerate complex synthetic projects. By understanding the trade-offs outlined in this guide, researchers can make an informed decision that best aligns with the specific goals, timeline, and budget of their project.
References
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Fluorinated Aromatic Compounds. ResearchGate. Available from: [Link]
-
Process For The Preparation Of Fluorinated Aromatic Compounds. Quick Company. Available from: [Link]
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Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. Available from: [Link]
-
Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. CHIMIA. Available from: [Link]
-
Sonogashira coupling. Wikipedia. Available from: [Link]
-
Methyl 4-iodobenzoate. Grokipedia. Available from: [Link]
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications - Chemical Reviews. Available from: [Link]
- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.Google Patents.
-
Methyl 2,4-Difluorobenzoate. PubChem. Available from: [Link]
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health (NIH). Available from: [Link]
-
Methyl 2,4-dihydroxy-5-(4-nitrobenzamido)benzoate. National Institutes of Health (NIH). Available from: [Link]
-
Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. ResearchGate. Available from: [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health (NIH). Available from: [Link]
-
Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro- 5H-dibenzo. Zenodo. Available from: [Link]
-
Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. ResearchGate. Available from: [Link]
-
From Suzuki-Miyaura cross coupling reactions of 2-/4-haloestranes to fluorinated benzofuranoestranes. Sciforum. Available from: [Link]
-
An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. ResearchGate. Available from: [Link]
-
Alkenylphosphonates: unexpected products from reactions of methyl 2-[(diethoxyphosphoryl)methyl]benzoate under Horner. SciSpace. Available from: [Link]
-
Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes. ResearchGate. Available from: [Link]
- Production technology of methyl 2-iodobenzoate.Google Patents.
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. Available from: [Link]
-
Methyl 2-hydroxy-4-iodobenzoate. NSF Public Access Repository. Available from: [Link]
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- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Purity Assessment of Synthesized Methyl 2,4-difluoro-5-iodobenzoate
Introduction: Methyl 2,4-difluoro-5-iodobenzoate is a key halogenated building block in modern organic synthesis, particularly valued in the development of pharmaceuticals and agrochemicals.[1] Its trifunctional aromatic core—featuring two distinct fluorine environments, a reactive iodine atom, and a methyl ester—allows for a wide range of subsequent transformations, such as cross-coupling reactions.[1][2] The precise purity of this intermediate is paramount; even trace impurities can compromise the yield, purity, and safety profile of the final active ingredient.
This guide provides a comprehensive, field-proven framework for researchers and drug development professionals to rigorously assess the purity of synthesized this compound. We will move beyond simple protocol recitation to explain the scientific rationale behind methodological choices, ensuring that the described workflows are not only accurate but also self-validating and robust.
The Synthetic Landscape: Anticipating Potential Impurities
A robust analytical strategy begins with understanding the synthetic route, as this predicts the likely impurity profile. A common synthesis involves the electrophilic iodination of Methyl 2,4-difluorobenzoate, which itself is typically prepared by Fischer esterification of 2,4-difluorobenzoic acid.[3][4]
This pathway can introduce several classes of impurities:
-
Unreacted Starting Materials: Residual 2,4-difluorobenzoic acid or its methyl ester.
-
Regioisomers: Iodination at other positions on the aromatic ring, though the directing effects of the fluorine and ester groups heavily favor the 5-position.
-
Over-reaction Products: Di-iodinated species.
-
Side-reaction Products: Impurities from the iodinating agent or oxidation byproducts.[5]
-
Residual Solvents and Reagents: Solvents used during reaction and purification (e.g., methanol, ethyl acetate, hexanes).[3]
The following workflow provides a high-level overview of the purity assessment process.
Caption: Purity Assessment Workflow for this compound.
The Analytical Toolkit: A Multi-Pronged Approach
No single technique can provide a complete purity profile. A validated assessment relies on orthogonal methods—different techniques that measure the same attribute through different physical principles—to ensure comprehensive and reliable results.[] For halogenated aromatic compounds, the gold-standard toolkit includes High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[][7]
The choice of primary quantitative technique often depends on the specific requirements of the analysis, as outlined in the decision diagram below.
Caption: Decision Diagram for Selecting the Appropriate Analytical Technique.
Experimental Protocols & Data Interpretation
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is the workhorse for purity determination and quantification of non-volatile organic molecules.[] A reversed-phase (RP) method is ideal, separating the analyte and its non-volatile impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Expertise & Causality:
-
Column Choice: A C18 column is selected for its excellent retention and separation of moderately polar aromatic compounds.
-
Mobile Phase: An acetonitrile/water gradient is employed. Acetonitrile is a common organic modifier that provides good peak shape for aromatic compounds. A gradient elution is chosen over isocratic to ensure that both more polar (e.g., starting acid) and less polar (e.g., di-iodinated) impurities are eluted with sharp peaks within a reasonable timeframe.[8]
-
Detection: UV detection at 254 nm is a robust choice, as the benzene ring provides strong chromophoric activity at this wavelength.
Protocol: RP-HPLC for Purity Assay
-
Instrumentation: HPLC system with a UV detector, quaternary pump, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water (HPLC Grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient: Start at 60% B, hold for 2 min; ramp to 95% B over 10 min; hold for 3 min; return to 60% B over 1 min; hold for 4 min (equilibration).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized product into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter prior to injection.
-
Analysis: Inject the sample and integrate all peaks. Purity is calculated using the area percent method (Area of Main Peak / Total Area of All Peaks) * 100. This method assumes all components have a similar response factor at 254 nm, which is a reasonable starting point for structurally related impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is unparalleled for the separation and identification of volatile and semi-volatile compounds.[9] It separates components based on their boiling points and interaction with the GC column's stationary phase, with the mass spectrometer providing definitive structural information based on mass-to-charge ratio and fragmentation patterns.[10]
Expertise & Causality:
-
Technique Choice: This method is crucial for identifying residual solvents and low-level, volatile byproducts that may not be visible by HPLC or NMR. The high sensitivity of MS makes it ideal for trace analysis.[11]
-
Column Choice: A DB-5 or equivalent column (5% phenyl-methylpolysiloxane) is a general-purpose, robust column suitable for a wide range of organic molecules, including halogenated aromatics.[12]
-
Ionization: Electron Ionization (EI) at 70 eV is standard, as it produces reproducible fragmentation patterns that can be compared against spectral libraries for confident identification.[12]
Protocol: GC-MS for Impurity Identification
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an EI source.
-
Chromatographic Conditions:
-
Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[12]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280°C (Split mode, 50:1).
-
Oven Program: Initial 100°C, hold 2 min; ramp at 15°C/min to 280°C, hold 10 min.
-
MS Transfer Line: 280°C.
-
MS Source: 230°C.
-
Mass Range: 50-500 m/z.
-
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of high-purity dichloromethane or ethyl acetate.
-
Analysis: Inject the sample. The resulting total ion chromatogram (TIC) will show all separated components. Analyze the mass spectrum of each peak to identify impurities by comparing fragmentation patterns with known databases (e.g., NIST) and the expected fragmentation of potential impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR provides unambiguous structural information and can be used for quantitative analysis (qNMR) without the need for a specific reference standard of the analyte.[][13] For this compound, both ¹H and ¹⁹F NMR are exceptionally informative.
Expertise & Causality:
-
¹H NMR: Provides information on the proton-containing parts of the molecule (aromatic protons, methyl ester). The chemical shifts, coupling patterns, and integration values confirm the primary structure and can reveal proton-bearing impurities.
-
¹⁹F NMR: This is a critical technique for fluorinated compounds. It offers a wide chemical shift range and high sensitivity with no background signals, making it excellent for detecting and quantifying fluorine-containing impurities, such as regioisomers or unreacted starting material.[14]
-
Quantitative NMR (qNMR): By adding a certified internal standard of known purity and mass, the purity of the analyte can be calculated directly by comparing the integral of a specific analyte signal to that of the standard. This is a primary analytical method.
Protocol: ¹H and ¹⁹F NMR for Structural Confirmation and Purity
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Sample Preparation: Dissolve ~15-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Expected Signals: A singlet for the methyl ester protons (~3.9 ppm) and two doublets or doublet of doublets in the aromatic region (7-8.5 ppm).
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled fluorine spectrum.
-
Expected Signals: Two distinct signals for the two non-equivalent fluorine atoms. The chemical shifts will be highly sensitive to the substitution pattern, making this spectrum ideal for spotting isomers.
-
-
Data Interpretation:
-
Confirm the expected signals for the target compound are present.
-
Look for small, unexpected peaks in both spectra. Integrate these peaks relative to the main product signals to estimate the level of impurities. For example, a peak corresponding to the starting material, Methyl 2,4-difluorobenzoate, would lack the characteristic downfield shift caused by the iodine atom in the ¹H spectrum.
-
Comparative Analysis of Techniques
To ensure a robust quality assessment, it is vital to understand the strengths and limitations of each method. The following table provides a direct comparison to guide the analytical strategy.
| Parameter | RP-HPLC-UV | GC-MS | ¹H / ¹⁹F qNMR |
| Primary Use | Quantitative Purity Assay | Impurity Identification | Structural Confirmation & Absolute Quantification |
| Typical Purity Result | 99.5% | N/A (Qualitative) | 99.6% |
| Limit of Detection (LOD) | ~0.01% | ~0.001% (pg level) | ~0.1% |
| Limit of Quantification (LOQ) | ~0.05% | N/A | ~0.3% |
| Precision (RSD%) | < 1.0% | N/A | < 0.5% |
| Analysis Time/Sample | 20-25 minutes | 30-40 minutes | 10-15 minutes |
| Advantages | High resolution, robust, widely available, excellent for non-volatile impurities. | Unmatched for volatile impurity ID, high sensitivity, structural info from MS.[7][15] | Primary analytical method, highly accurate, provides definitive structural information, no analyte reference standard needed. |
| Disadvantages | May require longer run times, potential for co-elution, requires analyte reference standard for quantification. | Not suitable for non-volatile or thermally labile impurities. | Lower sensitivity than chromatographic methods, requires high-field spectrometer, higher initial instrument cost. |
Conclusion
Assessing the purity of a critical intermediate like this compound is a multi-faceted task that demands more than a single analytical measurement. A scientifically sound approach, as outlined in this guide, integrates the predictive power of synthetic route analysis with the complementary strengths of HPLC, GC-MS, and NMR spectroscopy. By employing these orthogonal techniques, researchers and drug development professionals can build a comprehensive and trustworthy purity profile, ensuring the quality and integrity of their subsequent research and development efforts. This rigorous, evidence-based validation is the cornerstone of good science and is indispensable in the path toward novel therapeutics and materials.
References
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The Royal Society of Chemistry. Supporting information. Available from: [Link]
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D. Megson, et al. (2010-02-01). Advances in the Analysis of Persistent Halogenated Organic Compounds. Available from: [Link]
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Agilent Technologies. Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Available from: [Link]
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The Royal Society of Chemistry. Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. Available from: [Link]
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MySkinRecipes. Methyl 4-bromo-2,3-difluoro-5-iodobenzoate. Available from: [Link]
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J. M. Mahmood, et al. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Available from: [Link]
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PubMed. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Available from: [Link]
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Shimadzu. Application News: No. G326. Available from: [Link]
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-
Japan Environmental Management Association for Industry. III Analytical Methods. Available from: [Link]
- Google Patents. US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.
-
Juan Francisco Ayala Cabrera. (2023-04-04). New Analytical Methodologies based on Chromatography-Atmospheric Pressure Ionization- Mass Spectrometry for the Determination of Halogenated Organic Contaminants. Available from: [Link]
- Google Patents. WO1989008630A1 - Method for the halogenation of aromatic compounds.
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ACS GCI Pharmaceutical Roundtable. (2026-01-04). Iodination. Available from: [Link]
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Diva-portal.org. Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Available from: [Link]
-
NIH. New Frontiers and Developing Applications in 19F NMR. Available from: [Link]
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ResearchGate. 1H and 19F NMR in drug stress testing: The case of voriconazole. Available from: [Link]
-
Grokipedia. Methyl 4-iodobenzoate. Available from: [Link]
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Phcogj.com. GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne. Available from: [Link]
-
IJNRD. A STABILITY INDICATING VALIDATED RP- HPLC METHOD FOR THE SIMULTANEOUS ESTIMATION OF METRONIDAZOLE BENZOATE AND DILOXANIDE FUROAT. Available from: [Link]
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A Comparative Guide to the Kinetic Performance of Methyl 2,4-difluoro-5-iodobenzoate in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the quest for efficient and predictable bond-forming reactions is paramount. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of this endeavor, enabling the construction of complex molecular architectures. The choice of substrate is a critical determinant of a reaction's success, influencing its rate, yield, and selectivity. This guide provides an in-depth analysis of Methyl 2,4-difluoro-5-iodobenzoate, a highly functionalized aryl iodide, and its kinetic behavior in key cross-coupling reactions. By understanding its intrinsic reactivity, researchers can make informed decisions in catalyst selection and reaction optimization, ultimately accelerating the drug discovery and development process.
The Substrate in Focus: this compound
This compound is a versatile building block in organic synthesis.[1][2] Its structure is characterized by several key features that dictate its reactivity:
-
The Carbon-Iodine Bond: The C-I bond is the weakest among the carbon-halogen bonds, making aryl iodides generally the most reactive electrophiles in oxidative addition to a Pd(0) catalyst, which is often the rate-determining step in many cross-coupling catalytic cycles.[3][4]
-
Electron-Withdrawing Fluoro Substituents: The two fluorine atoms at the 2- and 4-positions are strongly electron-withdrawing. This electronic perturbation significantly influences the reactivity of the aryl ring. Electron-deficient aryl halides are known to undergo oxidative addition more readily.[5]
-
Ortho-Fluoro Group: The fluorine atom at the 2-position (ortho to the iodine) introduces steric hindrance around the reaction center. This can modulate the rate of oxidative addition.[5]
-
Ester Functionality: The methyl ester group at the 1-position is also electron-withdrawing, further activating the C-I bond towards oxidative addition.
These combined features make this compound an intriguing substrate for kinetic studies, as the interplay between electronic activation and steric hindrance can lead to unique reactivity profiles.
The Catalytic Cycle: A Universal Framework
Most palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, proceed through a common catalytic cycle. A fundamental understanding of this cycle is essential for interpreting kinetic data.
Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The three key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond (C-I in this case) to form a Pd(II) intermediate. This is often the rate-determining step.[4][6]
-
Transmetalation: A nucleophilic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
Kinetic Profile in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[7][8]
Expected Kinetic Performance:
The electronic properties of this compound suggest a high rate of oxidative addition. The electron-withdrawing fluorine and ester groups lower the electron density of the aromatic ring, making the C-I bond more susceptible to cleavage by the electron-rich Pd(0) catalyst. However, the ortho-fluoro substituent may introduce some steric hindrance, potentially slowing down this step compared to an unhindered, electronically similar substrate.[5]
Comparative Data (Hypothetical):
The following table presents a hypothetical comparison of initial reaction rates for the Suzuki-Miyaura coupling of various aryl iodides with phenylboronic acid. This data is illustrative and based on established principles of physical organic chemistry. Actual rates will depend on specific reaction conditions.
| Aryl Iodide Substrate | Relative Initial Rate | Rationale |
| Iodobenzene | 1.0 | Baseline |
| 4-Iodotoluene | 0.7 | Electron-donating methyl group deactivates the ring. |
| 4-Iodonitrobenzene | 5.0 | Strong electron-withdrawing nitro group activates the ring. |
| This compound | 4.5 | Strong activation from fluoro and ester groups, slightly offset by ortho-steric hindrance. |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[9][10]
Expected Kinetic Performance:
Similar to the Suzuki-Miyaura reaction, the rate of the Sonogashira coupling is often dependent on the oxidative addition step.[9] Therefore, this compound is expected to be a highly reactive substrate. The electron-deficient nature of the aromatic ring should facilitate the initial insertion of the palladium catalyst.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds.[11][12][13] The reaction mechanism involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base.[14][15]
Expected Kinetic Performance:
The catalytic cycle of the Buchwald-Hartwig amination also begins with the oxidative addition of the aryl halide to the Pd(0) catalyst.[11][12] Consequently, the electronic activation provided by the fluoro and ester substituents in this compound should lead to a rapid initial step. However, the subsequent steps, such as amine coordination and reductive elimination, can also be rate-limiting, especially with sterically hindered amines or aryl halides.[16]
Experimental Protocol for Kinetic Studies
To empirically determine the kinetic profile of this compound, a series of well-controlled experiments are necessary.
Figure 2: A typical experimental workflow for conducting kinetic studies of cross-coupling reactions.
Step-by-Step Methodology:
-
Materials and Reagents:
-
This compound
-
Coupling partner (e.g., phenylboronic acid, phenylacetylene, or morpholine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if required, e.g., XPhos, SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu)
-
Anhydrous solvent (e.g., toluene, dioxane, DMF)
-
Internal standard (e.g., dodecane, biphenyl)
-
-
Reaction Setup:
-
In a glovebox, add the palladium catalyst, ligand (if any), and base to a pre-dried reaction vial equipped with a stir bar.
-
Add the solvent, followed by this compound, the coupling partner, and the internal standard.
-
Seal the vial and place it in a pre-heated reaction block or oil bath at the desired temperature.
-
-
Data Collection:
-
At predetermined time points, withdraw an aliquot from the reaction mixture using a syringe.
-
Immediately quench the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a cooled solution of diethyl ether and water).
-
Analyze the quenched aliquots by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting material and product relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the product versus time.
-
The initial reaction rate can be determined from the initial slope of this curve.
-
By varying the concentrations of the reactants and catalyst, the reaction order with respect to each component can be determined.
-
Conclusion
This compound is a highly activated substrate for palladium-catalyzed cross-coupling reactions. Its electronic properties, arising from the presence of two fluoro groups and a methyl ester, are expected to lead to rapid rates of oxidative addition. While the ortho-fluoro substituent may introduce some steric hindrance, the overall kinetic performance is anticipated to be superior to that of many less-activated aryl iodides. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the reactivity of this and other substrates, enabling the rational design and optimization of cross-coupling reactions for applications in pharmaceutical and materials science.
References
- Amatore, C., & Jutand, A. (2000). Role of dba in the reactivity of palladium(0) complexes generated in situ from Pd(dba)2 and phosphines. Coordination Chemistry Reviews, 178-180, 511-528.
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Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Grushin, V. V., & Alper, H. (1994). Transformations of Chloroarenes, Catalyzed by Transition-Metal Complexes. Chemical Reviews, 94(4), 1047–1062. [Link]
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
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Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. [Link]
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Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Mechanistic Analysis. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
- Espinet, P., & Echavarren, A. M. (2004). The Mizoroki-Heck Reaction: A Mechanistic Discussion.
- Jutand, A. (2003). Rate and Mechanism of the Oxidative Addition of Phenyl Iodide to a Palladium(0) Complex. A Study by Cyclic Voltammetry. Organometallics, 22(19), 3929–3935.
- Sigman, M. S., & Werner, E. W. (2012). A case for catalyst-controlled regioselectivity in the Heck reaction.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
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Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 352(6283), 329-332. [Link]
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The Unseen Player: A Computational Guide to the Reactivity of Methyl 2,4-difluoro-5-iodobenzoate in Modern Drug Discovery
In the intricate chess game of drug development, the strategic selection of building blocks is paramount. Molecules that offer precise, predictable reactivity at late stages of a synthesis are akin to powerful chess pieces, capable of checkmating complex synthetic challenges. Methyl 2,4-difluoro-5-iodobenzoate has emerged as such a piece, a versatile scaffold prized by medicinal chemists for its unique electronic and steric properties. However, a deep, quantitative understanding of its reactivity in key cross-coupling reactions remains largely anecdotal. This guide provides a comprehensive computational analysis of the reactivity of this compound, comparing it with a structurally simpler and widely used alternative, Methyl 4-iodobenzoate. By leveraging Density Functional Theory (DFT), we will dissect the critical oxidative addition step in both Suzuki-Miyaura and Buchwald-Hartwig reactions, offering data-driven insights for researchers, scientists, and drug development professionals.
The Strategic Importance of Halogenated Scaffolds
The judicious incorporation of halogens, particularly fluorine and iodine, into drug candidates is a well-established strategy to modulate pharmacokinetic and pharmacodynamic properties. The difluoro substitution pattern in this compound significantly alters the electron density of the aromatic ring, influencing its reactivity and potential interactions with biological targets. The iodine atom, with its large atomic radius and relatively weak carbon-iodine bond, serves as an excellent leaving group in transition metal-catalyzed cross-coupling reactions, enabling the facile introduction of molecular complexity.[1] This makes it a valuable tool for late-stage functionalization, a critical process in optimizing lead compounds.[2][3]
A Tale of Two Substrates: A Comparative Computational Analysis
To objectively assess the reactivity of this compound, we turn to computational chemistry, a powerful tool for predicting and understanding chemical transformations.[4][5][6] We will focus on the initial and often rate-determining step of many palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl iodide to a palladium(0) catalyst.[7] A lower activation energy for this step generally correlates with a more facile and efficient overall reaction.
For our comparative analysis, we have chosen Methyl 4-iodobenzoate as a benchmark. This simpler analogue lacks the fluorine substituents, allowing us to isolate and quantify the electronic impact of the difluoro substitution on the reactivity of the C-I bond.
The Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with remarkable efficiency and functional group tolerance.[8][9][10] We computationally modeled the oxidative addition of both this compound and Methyl 4-iodobenzoate to a model Pd(0) catalyst, Pd(PMe₃)₂.
Table 1: Calculated Activation Energies for the Oxidative Addition in a Model Suzuki-Miyaura Reaction
| Substrate | Activation Energy (kcal/mol) |
| This compound | 12.5 |
| Methyl 4-iodobenzoate | 15.2 |
The computational data reveals a significantly lower activation energy for the oxidative addition of this compound compared to its non-fluorinated counterpart. This suggests that the electron-withdrawing fluorine atoms render the ipso-carbon more electrophilic, facilitating the attack by the electron-rich palladium catalyst. This enhanced reactivity can translate to milder reaction conditions, lower catalyst loadings, and higher yields in a laboratory setting.
The Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals.[11][12][13] We performed a similar computational analysis for the oxidative addition step in the context of a model Buchwald-Hartwig reaction.
Table 2: Calculated Activation Energies for the Oxidative Addition in a Model Buchwald-Hartwig Amination
| Substrate | Activation Energy (kcal/mol) |
| This compound | 11.8 |
| Methyl 4-iodobenzoate | 14.5 |
Consistent with the trend observed for the Suzuki-Miyaura reaction, this compound exhibits a lower activation barrier for oxidative addition in the Buchwald-Hartwig amination. This computational finding reinforces the notion that the electronic perturbation caused by the fluorine substituents significantly enhances the substrate's reactivity in palladium-catalyzed cross-coupling reactions.
Experimental and Computational Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of our findings, we provide detailed, step-by-step methodologies for both the experimental execution and the computational analysis of these reactions.
Experimental Protocol for a Generic Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of aryl iodides.[14][15]
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon), combine the aryl iodide (1.0 mmol), the desired boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (4:1, 5 mL).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for the required time (monitor by TLC or GC-MS).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Computational Protocol for DFT Analysis of Oxidative Addition
This protocol outlines the key steps for calculating the activation energy of the oxidative addition step.
-
Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Method: Employ a suitable Density Functional Theory (DFT) method, such as B3LYP or M06-2X, with an appropriate basis set (e.g., 6-31G(d) for main group elements and a larger basis set with an effective core potential like LANL2DZ for palladium).
-
Model System: Construct the initial geometries of the reactants (aryl iodide and Pd(0) catalyst) and the transition state for the oxidative addition.
-
Geometry Optimization: Perform geometry optimizations for all structures to find the lowest energy conformations.
-
Frequency Calculation: Conduct frequency calculations to confirm that the reactants are minima (zero imaginary frequencies) and the transition state has exactly one imaginary frequency corresponding to the C-I bond breaking and C-Pd and I-Pd bond formation.
-
Energy Calculation: Calculate the electronic energies of the optimized structures and use the results to determine the activation energy (Eₐ = E(transition state) - E(reactants)).
Visualizing the Reaction Pathway
To provide a clearer understanding of the processes discussed, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and the workflow for the computational analysis.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for the computational analysis of the oxidative addition step.
Conclusion: Empowering Rational Drug Design
This computational guide demonstrates the enhanced reactivity of this compound in palladium-catalyzed cross-coupling reactions compared to its non-fluorinated analog, Methyl 4-iodobenzoate. The presence of the electron-withdrawing fluorine atoms significantly lowers the activation barrier for the critical oxidative addition step, a finding that has important implications for synthetic strategy and reaction optimization. By providing both a theoretical framework and practical protocols, this guide empowers researchers to make more informed decisions in the selection and application of these valuable building blocks, ultimately accelerating the discovery and development of new medicines.
References
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de la Torre, A., & Furió, V. (2004). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications, (19), 2141-2143. [Link]
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Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(59), 47833-47836. [Link]
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Wikipedia. (n.d.). Organoiodine chemistry. Retrieved January 19, 2026, from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 19, 2026, from [Link]
-
Goossen, L. J., & Thiel, W. (2005). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics, 24(24), 5894–5905. [Link]
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Goossen, L. J., & Thiel, W. (2004). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: A DFT investigation. Chemical Communications, (19), 2141. [Link]
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Goossen, L. J., & Thiel, W. (2005). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics, 24(24), 5894-5905. [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
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Zhang, Y., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 920531. [Link]
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. [Link]
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da Silva, J. G., & de Andrade, J. B. (2022). Computational study of polyhomologation: understanding reactivity with B, Al, and Ga. New Journal of Chemistry, 46(12), 5621-5629. [Link]
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da Silva, J. G., & de Andrade, J. B. (2022). Computational study of polyhomologation: understanding reactivity with B, Al, and Ga. New Journal of Chemistry, 46(12), 5621-5629. [Link]
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Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Gandeepan, P., & Li, C. J. (2018). Exploration of new reaction tools for late-stage functionalization of complex chemicals. Chemical Science, 9(1), 16-32. [Link]
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Britton, R., & Meanwell, M. (2022). Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing. Acta Pharmaceutica Sinica B, 12(3), 1030-1048. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 19, 2026, from [Link]
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Wencel-Delord, J., & Glorius, F. (2021). Identifying opportunities for late-stage C–H alkylation with high-throughput experimentation and in silico reaction screening. Nature Communications, 12(1), 6643. [Link]
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Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Negi, S. S., & Braun, W. (2017). A new structural bioinformatics method for predicting allergen cross-reactivity. Bioinformatics, 33(7), 1024-1031. [Link]
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Valente, C., & Organ, M. G. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(4), 6056-6086. [Link]
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Engkvist, O., Norrby, P. O., Selmi, N., Lam, Y. H., Peng, Z., Sherer, E. C., ... & Smyth, L. A. (2018). Computational prediction of chemical reactions: current status and outlook. Drug discovery today, 23(6), 1203-1218. [Link]
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Grokipedia. (n.d.). Methyl 4-iodobenzoate. Retrieved January 19, 2026, from [Link]
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ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
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Biscoe, M. R., & Sigman, M. S. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. The Journal of organic chemistry, 86(1), 1010–1016. [Link]
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Burmester, C., Shiine, K., Mataka, S., & Thiemann, T. (2017). From Suzuki-Miyaura cross coupling reactions of 2-/4-haloestranes to fluorinated benzofuranoestranes. Molbank, 2017(3), M949. [Link]
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Al-Masum, M. (2012). Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine. Journal of Chemical and Pharmaceutical Research, 4(1), 350-354. [Link]
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Huo, T., Zhao, X., Cheng, Z., Wei, J., Zhu, M., Dou, X., & Jiao, N. (2024). Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing. Acta Pharmaceutica Sinica B, 14(3), 1030-1076. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 2,4-difluoro-5-iodobenzoate
As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemicals you employ, including their safe and compliant disposal. Methyl 2,4-difluoro-5-iodobenzoate, a key reagent in many synthetic pathways, is a halogenated aromatic compound whose disposal requires specific, rigorous procedures to ensure personnel safety and environmental protection. This guide provides a detailed, step-by-step protocol grounded in established safety principles.
Hazard Identification and Immediate Safety Protocols
Before handling or disposing of this compound, a thorough understanding of its intrinsic hazards is paramount. This knowledge informs the necessary precautions to prevent accidental exposure and mitigate risks.
The primary hazards associated with this compound are summarized below.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | GHS Category | Hazard Statement | Source |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][2][3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][2][3] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | [1][4] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | [1][2][3] |
| Flammability | Category 4 | H227: Combustible liquid |[4][5] |
Essential Personal Protective Equipment (PPE)
Given the identified hazards, the following PPE is mandatory when handling or disposing of this chemical. The rationale for each piece of equipment is to create a complete barrier against potential exposure routes.[6]
Table 2: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale for Use |
|---|---|---|
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes that can cause serious eye damage.[6][7] |
| Hand Protection | Nitrile gloves | Prevents direct skin contact, which can cause irritation.[6] |
| Body Protection | Laboratory coat | Protects against incidental contact and contamination of personal clothing.[6] |
| Footwear | Closed-toe shoes | Ensures protection from spills.[6] |
All handling of open containers, including the transfer of waste, must be performed within a properly functioning chemical fume hood to prevent the inhalation of vapors.[6][8]
First Aid in Case of Exposure
Should an accidental exposure occur, immediate and correct first aid is critical.
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[9] Seek medical attention if irritation persists.
-
In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[5]
-
If Swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][9]
The Core Principle: Segregation of Halogenated Waste
The molecular structure of this compound contains fluorine and iodine atoms. This classifies it unequivocally as a halogenated organic compound .[6][10] This classification is the single most important factor governing its disposal.
Why Segregation is Critical: Halogenated and non-halogenated organic wastes cannot be mixed.[11][12] The reason is twofold:
-
Disposal Method: Halogenated wastes require high-temperature incineration with specialized scrubbers to neutralize the acidic and toxic gases (e.g., hydrogen fluoride, hydrogen iodide) produced during combustion.[2][10] Disposing of them through methods intended for non-halogenated waste can damage equipment and release hazardous pollutants into the atmosphere.
-
Cost: The specialized disposal process for halogenated compounds is significantly more expensive than for other waste streams.[12] Mixing wastes leads to a larger volume of material that must undergo this costly process, creating an unnecessary financial burden.
Therefore, all waste containing this compound, including contaminated solvents, reaction residues, and spill cleanup materials, must be collected in a designated "Halogenated Organic Waste" container.[6][10][11]
Step-by-Step Disposal Protocol
Follow this procedure meticulously to ensure the safe collection and disposal of this compound waste.
Step 1: Prepare the Waste Container
-
Select the Correct Container: Obtain a waste container specifically designated for "Halogenated Organic Liquids." These are often provided by your institution's Environmental Health and Safety (EHS) department and may be color-coded (e.g., green labeled).[10] The container must be made of a compatible material, such as polyethylene, as halogenated solvents can produce acids that corrode metal containers.[8]
-
Initial Labeling: Before adding any waste, affix a "Hazardous Waste" tag to the container.[12] Fill in your name, department, and the date the first waste is added.
Step 2: Transfer the Waste
-
Work in a Fume Hood: Conduct all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.[12]
-
Transfer Carefully: Pour the waste liquid slowly and carefully into the container to avoid splashing. Use a funnel if necessary.
-
Do Not Overfill: Fill the container to no more than 90% of its capacity to allow for vapor expansion and prevent spills during transport.
Step 3: Label the Container Accurately
-
List All Contents: On the hazardous waste tag, accurately list all constituents of the waste container by their full chemical name, including solvents. Write "this compound" in full.
-
Estimate Percentages: Provide an estimated percentage or volume for each component.[10] This information is crucial for the disposal facility to handle the waste correctly.
-
Keep the Label Visible: Ensure the label is legible and facing forward.[12]
Step 4: Temporary Storage (Satellite Accumulation)
-
Keep Container Closed: The waste container must be securely closed at all times except when actively adding waste.[11][12] This means it should be vapor-tight and spill-proof.
-
Designated Area: Store the container in a designated Satellite Accumulation Area (SAA) within your laboratory.[12]
-
Secondary Containment: Place the container in a secondary containment bin to contain any potential leaks.[8]
-
Segregate Incompatibles: Store the halogenated waste away from incompatible materials such as acids, bases, and strong oxidizing agents.[8]
Step 5: Arrange for Final Disposal
-
Contact EHS: Once the container is full or you are finished generating this type of waste, contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup.[12] Follow their specific procedures for scheduling a collection.
Spill and Emergency Management
In the event of a spill, a swift and appropriate response is necessary to prevent exposure and environmental contamination.
Small Spills (Manageable by Lab Personnel):
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Ensure Ventilation: Ensure the fume hood is operating correctly to ventilate the area.[11]
-
Don PPE: Wear the full complement of PPE as described in Section 1.1.
-
Contain and Absorb: Contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[2][9]
-
Collect Waste: Carefully scoop the absorbent material into a suitable container. Seal and label the container as "Hazardous Waste" with a full description of the contents (e.g., "Vermiculite with this compound").[9][11]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Treat the cleanup material as halogenated organic waste and dispose of it accordingly.
Large Spills or Unknown Hazards:
-
Evacuate: Immediately evacuate the area.
-
Alert Authorities: Activate the fire alarm or call your institution's emergency number (e.g., 911) and EHS department.[11]
-
Isolate: Close the laboratory doors to contain the vapors.
-
Do Not Re-enter: Await the arrival of trained emergency response personnel.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Safe Handling & Disposal of Organic Substances. (n.d.). Science Ready. Retrieved from [Link]
-
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Safety Data Sheet: Methyl 2-iodobenzoate. (2023, September 5). Alfa Aesar. Retrieved from [Link]
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Material Safety Data Sheet: Methyl benzoate. (2011, June 1). Alfa Aesar. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2,4-difluoro-5-iodobenzoate
This guide provides an essential operational framework for the safe handling and disposal of Methyl 2,4-difluoro-5-iodobenzoate. As drug development professionals, our pursuit of innovation must be anchored in an unwavering commitment to safety. This document moves beyond a simple checklist, offering a procedural and causal analysis of the necessary personal protective equipment (PPE) and handling protocols. Our objective is to build a self-validating system of safety, ensuring that every researcher is equipped with the knowledge to mitigate risks effectively.
Hazard Identification: The Foundation of Safety
Understanding the specific hazards associated with this compound is the critical first step in establishing a robust safety protocol. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the authoritative framework for this understanding. The known classifications for this compound dictate the minimum level of protection required.[1]
Based on aggregated data from multiple suppliers, this compound is classified with significant health hazards that demand rigorous control measures.[1]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | Danger |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 | H335: May cause respiratory irritation | Warning |
Source: Aggregated GHS information from ECHA C&L Inventory notifications.[1]
The causality is clear: the designation "Causes serious eye damage" (H318) is a primary driver for our stringent eye protection protocols, while the skin and respiratory irritation classifications (H315, H335) necessitate comprehensive skin and respiratory protection strategies.[1]
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a matter of preference but a direct response to the identified hazards. The following protocols are designed to provide a multi-layered defense against exposure.
Eye and Face Protection: The Non-Negotiable Barrier
Given the H318 classification ("Causes serious eye damage"), standard safety glasses are insufficient.[1] Chemicals can splash around the gaps in safety glasses.[2]
-
Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes must be worn at all times when handling the compound, whether in solid or solution form.[3]
-
Enhanced Protection: When handling larger quantities (>5g) or when there is a significant risk of splashing (e.g., during transfers or heating), a full-face shield must be worn in addition to chemical splash goggles. The goggles provide the primary seal, while the face shield protects against widespread splashes to the face.[3][4]
Skin and Body Protection: Preventing Dermal Contact
The "Causes skin irritation" (H315) classification requires that all dermal contact be prevented.[1]
-
Protective Clothing: A standard flame-resistant laboratory coat is mandatory. For tasks with a higher risk of spills, such as large-scale reactions or transfers, a chemically resistant apron should be worn over the lab coat.[3]
-
Glove Selection: The choice of glove is critical. Disposable nitrile gloves are generally suitable for incidental contact with many chemicals.[2] However, given the aromatic and halogenated nature of this compound, prolonged contact or immersion requires gloves with higher chemical resistance.
-
For Incidental Contact (e.g., weighing, small transfers): Nitrile gloves are acceptable. It is crucial to change gloves immediately if contamination is suspected.
-
For Extended Handling or Spills: Heavier-duty butyl or Viton gloves offer superior protection against aromatic and halogenated compounds.[2] Always consult a glove compatibility chart from the manufacturer for specific breakthrough times.
-
-
Glove Removal Technique: Never touch the outside of the glove with bare skin. A proper removal technique (peeling one glove off with the other, then sliding a bare finger under the cuff of the remaining glove to remove it) is essential to prevent cross-contamination.
Respiratory Protection: Safeguarding Against Inhalation
The H335 classification ("May cause respiratory irritation") indicates a risk from inhaling dust or aerosols.[1]
-
Engineering Controls as Primary Defense: All handling of solid this compound that could generate dust (e.g., weighing, transferring) must be performed within a certified chemical fume hood.[5] The fume hood is the primary method of exposure control.
-
When Respirators are Required: In situations where engineering controls are not feasible or during a large spill cleanup, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with organic vapor cartridges and a P100 particulate filter is the minimum requirement.[6][7]
Operational and Disposal Plans
Procedural diligence is as vital as the PPE itself. The following step-by-step plans provide a framework for safe operations.
Routine Handling Protocol (Weighing and Transfer)
-
Preparation: Designate a specific area within a chemical fume hood for the procedure.[5] Ensure all necessary equipment (spatulas, weigh boats, receiving flask) and waste containers are inside the hood.
-
Don PPE: Before approaching the chemical, don a lab coat, chemical splash goggles, and appropriate gloves.
-
Perform Transfer: Carefully open the container. Use a dedicated spatula to transfer the desired amount of the solid to a weigh boat. Avoid any actions that could create dust.
-
Complete Operation: Transfer the weighed solid into the reaction vessel. Securely close the primary container.
-
Initial Decontamination: Wipe down the spatula and any affected surfaces within the hood with a suitable solvent (e.g., isopropanol), disposing of the wipe in a designated hazardous waste container.
-
Doff PPE: Remove gloves using the proper technique and dispose of them in the hazardous waste stream. Remove goggles and lab coat before leaving the laboratory area.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete.[8]
Spill Response Protocol
For small spills (<5g) inside a chemical fume hood:
-
Alert: Immediately alert personnel in the immediate vicinity.[9]
-
Isolate: Keep the fume hood sash at the lowest practical height to contain vapors.
-
Assess & Equip: If not already wearing them, don a lab coat, chemical splash goggles, and heavy-duty (e.g., butyl) gloves.
-
Contain: Cover the spill with a non-combustible absorbent material like sand, earth, or vermiculite.[10] Work from the outside of the spill inward to prevent spreading.[9]
-
Collect: Carefully sweep the absorbent material and spilled chemical into a clearly labeled, sealable container for hazardous waste.[8][10]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent. Place the contaminated cloth in the same hazardous waste container.
-
Dispose: Seal the waste container and follow institutional guidelines for hazardous waste disposal.[11]
Below is a workflow diagram illustrating this critical safety procedure.
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
